Calycin
Description
Structure
3D Structure
Properties
CAS No. |
10091-92-6 |
|---|---|
Molecular Formula |
C18H10O5 |
Molecular Weight |
306.273 |
IUPAC Name |
(3E)-3-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C18H10O5/c19-15-13(10-6-2-1-3-7-10)17(20)23-16(15)14-11-8-4-5-9-12(11)22-18(14)21/h1-9,19H/b16-14+ |
InChI Key |
CGRCGRBHNKRILW-JQIJEIRASA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC=C4OC3=O)OC2=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Calycin Superfamily: A Comprehensive Technical Guide to Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The calycin superfamily represents a diverse group of ligand-binding proteins characterized by a conserved β-barrel structural motif, forming a calyx or cup-like structure. This superfamily is broadly categorized into three major families: the lipocalins, the fatty acid-binding proteins (FABPs), and the avidins. Despite low sequence homology in some cases, their shared tertiary structure dictates their fundamental function of binding and transporting small hydrophobic molecules. This technical guide provides an in-depth exploration of the structure, function, and key signaling pathways associated with the this compound superfamily, with a focus on quantitative data, detailed experimental methodologies, and visual representations of molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic and diagnostic potential of this versatile protein superfamily.
Structural Hallmarks of the this compound Superfamily
The defining feature of the this compound superfamily is a highly conserved tertiary structure dominated by an eight-stranded, anti-parallel β-barrel.[1] This β-barrel folds into a cup-shaped structure, creating an internal cavity or "calyx" that serves as the binding site for a wide array of small, hydrophobic ligands.[1] While the overall fold is conserved, variations in the loop regions connecting the β-strands and the specific amino acid residues lining the binding pocket contribute to the diverse ligand specificities observed across the different families and individual members of the superfamily.
-
Lipocalins: This large and diverse family of extracellular proteins is characterized by a β-barrel structure that encloses a ligand-binding site.[1] They are known to bind a wide range of small hydrophobic molecules, interact with specific cell-surface receptors, and form complexes with soluble macromolecules.[1]
-
Fatty Acid-Binding Proteins (FABPs): These small, intracellular proteins also feature the conserved β-barrel structure. Their primary role is to bind and transport fatty acids and other lipophilic substances within the cytoplasm, facilitating their transfer between cellular membranes and to specific intracellular receptors.
-
Avidins: Found in the egg whites of birds, reptiles, and amphibians, avidins are tetrameric proteins where each subunit consists of an eight-stranded anti-parallel β-barrel.[2] They are renowned for their exceptionally high affinity and specificity for biotin.[2]
Functional Diversity of the this compound Superfamily
The ability to bind and transport a vast array of lipophilic molecules underpins the diverse physiological and pathophysiological roles of the this compound superfamily.
-
Lipocalins: Initially classified as simple transport proteins, it is now evident that lipocalins have a much broader functional repertoire. They are implicated in retinol (B82714) transport, olfaction, pheromone transport, prostaglandin (B15479496) synthesis, regulation of the immune response, and cell homeostasis.[1] Certain lipocalins, like Lipocalin-2 (LCN2), also play a role in innate immunity by sequestering iron-containing siderophores from bacteria, thereby limiting their growth.[3]
-
Fatty Acid-Binding Proteins (FABPs): FABPs are crucial for the intracellular trafficking of fatty acids, directing them towards metabolic pathways such as β-oxidation or storage. They are also involved in cellular signaling by delivering fatty acids to nuclear receptors like peroxisome proliferator-activated receptors (PPARs), thereby modulating gene expression.
-
Avidins: The primary known function of avidin (B1170675) is its high-affinity binding of biotin. This interaction is one of the strongest non-covalent bonds known in biology and is widely exploited in various biotechnological applications, including immunoassays and affinity chromatography.[2]
Quantitative Data: Binding Affinities and Expression Levels
The interaction between this compound superfamily proteins and their ligands can be quantified by the equilibrium dissociation constant (Kd), where a smaller Kd value indicates a higher binding affinity.
Table 1: Ligand-Binding Affinities of this compound Superfamily Proteins
| Family | Protein | Ligand | Dissociation Constant (Kd) | Method |
| Avidins | Avidin | Biotin | ~10-15 M | Various |
| Streptavidin | Biotin | ~10-14 to 10-15 M | Various | |
| Lipocalins | Apolipoprotein D | Retinol | Strongest affinity among tested lipocalins | Fluorescence Titration |
| Retinol-Binding Protein (RBP) | Retinol | High Affinity | Fluorescence Titration | |
| β-trace protein | Retinol, Retinoic Acid | High Affinity | Fluorescence Titration | |
| Fatty Acid-Binding Proteins (FABPs) | Adipocyte FABP (FABP4) | Rhodamine-Palmitic Acid | 10.5 ± 2.1 μM | Microscale Thermophoresis |
| Heart FABP (FABP3) | Rhodamine-Palmitic Acid | 3.5 ± 0.4 μM | Microscale Thermophoresis | |
| Epidermal FABP (FABP5) | Rhodamine-Palmitic Acid | 8.3 ± 0.7 μM | Microscale Thermophoresis | |
| Intestinal, Heart, Adipose, Liver FABPs | Palmitate, Stearate, Oleate, Linoleate, Linolenate, Arachidonate | 2 to 1000 nM | Fluorescent Probe (ADIFAB) |
Table 2: Expression Levels of Lipocalin-2 (NGAL) in Human Samples
| Sample Type | Concentration Range | Method | Reference |
| Serum | 61.4 ng/mL (mean) | ELISA | [4] |
| Plasma (Citrate) | 52.2 ng/mL (mean) | ELISA | [4] |
| Plasma (EDTA) | 85.5 ng/mL (mean) | ELISA | [4] |
| Plasma (Heparin) | 52.4 ng/mL (mean) | ELISA | [4] |
| Urine | 67.9 ng/mL (mean) | ELISA | [4] |
| Saliva | 1,551 ng/mL (mean) | ELISA | [4] |
| A431 epithelial carcinoma cell culture supernatant | 130 ng/mL | ELISA | |
| Neutrophil culture supernatant (PMA stimulated) | 699 ng/mL | ELISA |
Key Signaling Pathways
Members of the this compound superfamily are integral components of various cellular signaling pathways, influencing processes from inflammation to cell proliferation and metabolism.
Lipocalin-2 (LCN2/NGAL) Signaling
LCN2 is a multifaceted protein involved in innate immunity, iron homeostasis, and inflammation. Its signaling can be initiated by various pro-inflammatory stimuli and proceeds through interactions with specific receptors.
References
The Evolutionary Saga of the Calycin Superfamily: From Ancient Scaffolds to Diverse Biological Roles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The calycin superfamily represents a diverse group of proteins characterized by a structurally conserved β-barrel fold, yet displaying a remarkable array of functions. This guide delves into the evolutionary journey of this superfamily, exploring the structural adaptations, functional diversifications, and intricate signaling networks that have emerged from a common ancestral scaffold. By examining key members, including the lipocalins, fatty acid-binding proteins (FABPs), avidins, triabins, and nitrophorins, we uncover the molecular principles that have driven their evolution and underpin their significance in health and disease.
The Conserved Core: A Tale of the this compound Fold
The hallmark of the this compound superfamily is a highly conserved tertiary structure: an eight-stranded, anti-parallel β-barrel that forms a cup-shaped ligand-binding pocket, often referred to as the "calyx". This robust and adaptable fold provides a scaffold for binding a wide variety of small, predominantly hydrophobic molecules. While the overall architecture is preserved, the size, shape, and chemical environment of the binding cavity exhibit significant variation across the different families, reflecting their diverse ligand specificities and biological roles.
Major Families of the this compound Superfamily: A Functional Overview
The this compound superfamily is broadly classified into several major families, each with distinct evolutionary trajectories and functional specializations.
-
Lipocalins: This large and functionally diverse family of extracellular proteins is involved in the transport of small hydrophobic molecules such as retinoids, steroids, and odorants. They play crucial roles in a wide range of physiological processes, including olfaction, vision, immune response, and cell regulation.
-
Fatty Acid-Binding Proteins (FABPs): Primarily intracellular proteins, FABPs are key players in the uptake, transport, and metabolism of fatty acids. Their tissue-specific expression patterns reflect the diverse metabolic needs of different organs.
-
Avidins: Best known for their exceptionally high affinity for biotin, avidins are found in the egg whites of birds, reptiles, and amphibians. Streptavidin, a bacterial analogue, shares this remarkable binding property and is widely used in biotechnology.
-
Triabins: Found in the saliva of blood-sucking triatomine bugs, triabins are potent anticoagulants that inhibit thrombin, facilitating the insect's feeding process.
-
Nitrophorins: Also present in the saliva of blood-sucking insects, nitrophorins are heme-containing proteins that transport nitric oxide (NO) and bind histamine, contributing to vasodilation and preventing host inflammatory responses.
Quantitative Insights into this compound-Ligand Interactions
The functional diversity of the this compound superfamily is intimately linked to the specific binding affinities of its members for their respective ligands. The following tables summarize key quantitative data for representative this compound proteins.
Table 1: Dissociation Constants (Kd) of Fatty Acid-Binding Proteins (FABPs) with Various Fatty Acids
| FABP Type | Ligand | Dissociation Constant (Kd) | Reference |
| Adipocyte FABP (aFABP) | Palmitate | ~1000 nM | [1] |
| Adipocyte FABP (aFABP) | Oleate | ~1000 nM | [1] |
| Intestinal FABP (iFABP) | Palmitate | ~200 nM | [1] |
| Intestinal FABP (iFABP) | Oleate | ~100 nM | [1] |
| Heart FABP (hFABP) | Palmitate | ~50 nM | [1] |
| Heart FABP (hFABP) | Oleate | ~20 nM | [1] |
| Liver FABP (lFABP) | Palmitate | ~10 nM | [1] |
| Liver FABP (lFABP) | Oleate | ~2 nM | [1] |
Table 2: Binding Affinities of Other this compound Superfamily Members
| Protein | Ligand | Binding Affinity (Kd / Ki) | Reference |
| Avidin (B1170675) | Biotin | ~10-15 M (Kd) | [2][3] |
| Streptavidin | Biotin | ~10-14 - 10-15 M (Kd) | [2][4] |
| Nitrophorin 1 (NP1) | Nitric Oxide (NO) | 950 nM (Kd) at pH 7.0 | [5] |
| Nitrophorin 1 (NP1) | Histamine | 19 nM (Kd) at pH 7.0 | [5] |
| Nitrophorin 2 (NP2) | Nitric Oxide (NO) | 20 nM (Kd) at pH 8.0 | [5] |
| Nitrophorin 2 (NP2) | Histamine | 9 nM (Kd) at pH 8.0 | [5] |
| Nitrophorin 4 (NP4) | Nitric Oxide (NO) | 540 nM (Kd) at pH 8.0 | [5] |
| Nitrophorin 4 (NP4) | Histamine | 10 nM (Kd) at pH 8.0 | [5] |
| Major Urinary Protein IV | 2-sec-butyl-4,5-dihydrothiazole | ~0.1 µM (Kd) | [6] |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | All-trans-retinoic acid | 70-80 nM (Kd) | [7] |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | Heme | 20-40 nM (Kd) | [7] |
Signaling Pathways Modulated by this compound Proteins
Beyond simple transport, several this compound superfamily members are integral components of complex signaling networks, influencing cellular processes from metabolic regulation to immune responses.
Retinol-Binding Protein (RBP) and the STRA6-JAK/STAT Pathway
Retinol-Binding Protein (RBP), a lipocalin, delivers retinol (B82714) to cells via the transmembrane receptor STRA6. This interaction not only facilitates retinol uptake but also initiates a signaling cascade. Binding of the RBP-retinol complex to STRA6 triggers the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT5. Activated STATs then translocate to the nucleus to regulate the expression of target genes, including those involved in insulin (B600854) signaling and lipid metabolism.[2][5][8][9][10]
Lipocalin-2 (LCN2) and Inflammatory Signaling
Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL), is a key player in the innate immune response and inflammation. Its expression is induced by pro-inflammatory cytokines like IL-1β and TNF-α. LCN2 can modulate inflammatory responses through pathways involving Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[11][12][13]
Fatty Acid-Binding Proteins (FABPs) and PPAR Signaling
FABPs play a crucial role in regulating gene expression by delivering fatty acids and their derivatives to nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). Different FABP isoforms exhibit selectivity for specific PPAR subtypes, thereby mediating tissue-specific metabolic responses. For instance, Adipocyte FABP (A-FABP) preferentially interacts with PPARγ, while Epidermal FABP (E-FABP) shows a preference for PPARβ/δ. This targeted ligand delivery mechanism allows for fine-tuning of gene expression in response to lipid availability.[4][14][15][16]
Experimental Methodologies for Studying this compound Superfamily Proteins
A variety of biophysical and structural biology techniques are employed to investigate the structure, function, and evolution of this compound superfamily proteins.
X-ray Crystallography
Principle: This technique is used to determine the three-dimensional atomic structure of a protein. A purified protein is crystallized, and the resulting crystal is exposed to an X-ray beam. The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the molecule, from which an atomic model can be built.
Detailed Methodology:
-
Protein Expression and Purification: The target this compound protein is overexpressed, typically in a bacterial or eukaryotic expression system. The protein is then purified to homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Crystallization: The purified protein is concentrated to a high level (typically 5-20 mg/mL) and mixed with a variety of "precipitant" solutions in crystallization screens. These screens test a wide range of chemical conditions (pH, salt concentration, precipitants) to find the optimal conditions for crystal formation. Vapor diffusion (hanging drop or sitting drop) and microbatch methods are commonly used.[17][18]
-
Data Collection: A suitable crystal is mounted and cryo-cooled in liquid nitrogen to prevent radiation damage. The crystal is then placed in a synchrotron X-ray beam, and diffraction data are collected as the crystal is rotated.
-
Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry of the crystal. The phases of the diffracted X-rays are determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing. An initial atomic model is built into the electron density map and then refined to improve its fit to the experimental data and to ensure proper stereochemistry.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides information about the structure, dynamics, and interactions of proteins in solution. It is particularly useful for studying protein-ligand interactions and for determining the structures of proteins that are difficult to crystallize.
Detailed Methodology:
-
Isotope Labeling: The protein of interest is typically expressed in media containing 15N- and/or 13C-labeled nutrients to enrich the protein with NMR-active isotopes.
-
Data Acquisition: A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA) are performed on the labeled protein sample. These experiments correlate the chemical shifts of different nuclei in the protein.
-
Resonance Assignment: The collected spectra are analyzed to assign each resonance to a specific atom in the protein sequence.
-
Structural Restraints and Structure Calculation: Distance restraints are derived from Nuclear Overhauser Effect (NOE) experiments, which measure the proximity of protons. Dihedral angle restraints can be obtained from chemical shifts. These restraints are then used in computational algorithms to calculate a family of structures consistent with the experimental data.
-
Ligand Binding Studies: Chemical shift perturbation mapping is a common NMR technique to identify the binding site of a ligand on a protein. A 15N-HSQC spectrum of the protein is recorded in the absence and presence of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction. These data can also be used to determine the dissociation constant (Kd) of the interaction.[20][21][22]
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of an interaction.
Detailed Methodology:
-
Sample Preparation: The protein and ligand are prepared in identical, well-degassed buffer solutions to minimize heats of dilution. The concentrations of both molecules must be accurately determined.
-
Titration: A solution of the ligand is titrated in a series of small injections into a solution of the protein in the sample cell of the calorimeter. The heat change after each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.[3][23][24][25][26]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Detailed Methodology:
-
Ligand Immobilization: One of the interacting partners (the ligand) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other partner (the analyte) is flowed over the sensor surface at different concentrations.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by analyzing the shape of the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (koff/kon).[1][27][28][29][30]
The Evolutionary Trajectory of the this compound Superfamily
The evolutionary history of the this compound superfamily is a story of gene duplication, divergence, and adaptation. Phylogenetic analyses suggest that the different this compound families arose from a common ancestor that possessed the characteristic β-barrel fold.
-
Divergence of Lipocalins and FABPs: Lipocalins and FABPs, despite their structural similarities, represent distinct evolutionary lineages. Sequence-based phylogenetic trees show that these two families form separate clades, suggesting an early divergence from a common this compound ancestor.
-
Evolution of Avidin and Streptavidin: The remarkable similarity in the biotin-binding sites of avidin (from vertebrates) and streptavidin (from bacteria) is a classic example of convergent evolution, where similar functional solutions have arisen independently in distant lineages.
-
Evolution of Triabins and Nitrophorins: The evolution of triabins and nitrophorins is closely tied to the evolution of the blood-feeding lifestyle of their host insects. These proteins have evolved specialized functions to counteract the host's hemostatic and inflammatory responses. The presence of nitrophorins with different structures in different insect orders (e.g., Rhodnius vs. Cimex) also points to convergent evolution.
Conclusion
The this compound superfamily provides a compelling case study in protein evolution, demonstrating how a stable structural scaffold can be adapted to perform a vast range of biological functions. From intracellular lipid metabolism to extracellular signaling and host-parasite interactions, the evolutionary diversification of this superfamily has had a profound impact on the biology of diverse organisms. A deeper understanding of the structure, function, and evolution of this compound proteins will continue to provide valuable insights into fundamental biological processes and offer new opportunities for the development of novel therapeutics.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Signaling by retinol and its serum binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 4. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross Talk between Signaling and Vitamin A Transport by the Retinol-Binding Protein Receptor STRA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Signalling by vitamin A and retinol-binding protein in regulation of insulin responses and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling by vitamin A and retinol-binding protein regulates gene expression to inhibit insulin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipocalin 2 potentially contributes to tumorigenesis from colitis via IL-6/STAT3/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Lipocalin 2 as a Ferroptosis-Related Key Gene Associated with Hypoxic-Ischemic Brain Damage via STAT3/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective Cooperation between Fatty Acid Binding Proteins and Peroxisome Proliferator-Activated Receptors in Regulating Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A FABP4-PPARγ signaling axis regulates human monocyte responses to electrophilic fatty acid nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 24. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 25. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 26. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 27. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 28. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 29. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 30. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
The Calycin Superfamily: An In-depth Technical Guide to their Core Biological Roles
For Researchers, Scientists, and Drug Development Professionals
The calycin superfamily represents a diverse group of proteins characterized by a conserved β-barrel structure, forming a calyx or cup-shaped ligand-binding pocket. This unique structural motif enables them to bind and transport a wide array of small hydrophobic molecules, playing crucial roles in a multitude of physiological processes. This technical guide provides a comprehensive overview of the core biological functions of the this compound protein family, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate.
Core Biological Roles of the this compound Superfamily
Members of the this compound superfamily, which includes the lipocalins, fatty acid-binding proteins (FABPs), avidins, and triabins, are fundamental to various biological activities.[1][2][3] Their primary functions revolve around the binding and transport of lipophilic molecules, but their roles extend to enzyme regulation, immune modulation, and cell signaling.[1][2][4]
Lipocalin Family
The lipocalins are the largest and most diverse family within the this compound superfamily.[5] They are typically small, secreted proteins that bind a variety of hydrophobic ligands.[5][6]
-
Retinol-Binding Proteins (RBPs): RBPs are responsible for transporting retinol (B82714) (vitamin A) from the liver to peripheral tissues.[7] Plasma RBP (RBP4) is the primary carrier of retinol in the blood.[8] Cellular RBPs (CRBPs) are involved in the intracellular transport and metabolism of retinol.[9] Dysregulation of RBP4 has been linked to insulin (B600854) resistance and other metabolic disorders.[2][7]
-
Apolipoprotein D (ApoD): Unlike other apolipoproteins, ApoD is a member of the lipocalin family and is primarily produced in the brain and testes.[10] It is a component of high-density lipoprotein (HDL) and is involved in lipid metabolism, neuroprotection, and the regulation of oxidative stress.[10][11][12] ApoD can bind to various ligands, including arachidonic acid and steroid hormones.[11][13]
-
Major Urinary Proteins (MUPs): MUPs, also known as α2u-globulins, are found in the urine of rodents and other animals and play a significant role in chemical communication.[14][15][16] They function as carriers for volatile pheromones, protecting them from degradation and controlling their slow release.[3][17] MUPs themselves can also act as protein pheromones.[14][15]
-
Odorant-Binding Proteins (OBPs): OBPs are small, soluble proteins found in the nasal mucus of vertebrates and the sensillar lymph of insects.[18][19][20] They are believed to act as transporters for hydrophobic odorant molecules, delivering them to olfactory receptors on sensory neurons.[18][19]
-
Beta-Lactoglobulin (β-LG): As the major whey protein in the milk of many mammals (though absent in humans), β-lactoglobulin's primary role is likely nutritional.[21][22][23] However, its lipocalin structure allows it to bind a wide range of hydrophobic molecules, suggesting a secondary role in their transport.[21][24]
-
Lipocalin 2 (LCN2): Also known as neutrophil gelatinase-associated lipocalin (NGAL), LCN2 is an inflammatory mediator involved in the innate immune response.[4] It can sequester iron, thereby inhibiting bacterial growth, and is implicated in various inflammatory conditions.[4][13]
Fatty Acid-Binding Proteins (FABPs)
FABPs are intracellular proteins that facilitate the transport of fatty acids and other lipophilic substances within cells.[25][26][27] They are involved in fatty acid uptake, transport to specific cellular compartments like mitochondria for β-oxidation, and regulation of gene expression.[25][27][28] Different FABP isoforms are expressed in a tissue-specific manner.[27][28]
Avidin (B1170675)
Found in the egg whites of birds, reptiles, and amphibians, avidin is a glycoprotein (B1211001) with an exceptionally high affinity for biotin (B1667282) (vitamin B7).[29][30] This strong, non-covalent interaction makes the avidin-biotin system a widely used tool in biotechnology for applications such as immunoassays and affinity purification.[30][31][32] In its natural context, avidin is thought to act as an antimicrobial agent by sequestering biotin, which is essential for bacterial growth.[29][30]
Triabins
Triabins are a family of proteins found in the saliva of blood-sucking triatomine bugs.[33] They are potent inhibitors of thrombin, a key enzyme in the blood coagulation cascade.[33][34] By inhibiting thrombin, triabins prevent blood clotting, allowing the insect to feed.[34][35]
Quantitative Data: Ligand Binding Affinities
The function of this compound proteins is intrinsically linked to their ability to bind specific ligands. The strength of this interaction is quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.
| This compound Family Member | Ligand(s) | Binding Affinity (Kd or Ki) | Reference(s) |
| Avidin | Biotin | ~10-15 M (one of the strongest known non-covalent interactions) | [14][18][36] |
| Streptavidin | Biotin | ~10-14 - 10-15 M | [1][18] |
| Triabin | Thrombin | ~3 pM (Ki for inhibition of fibrinogen hydrolysis) | [15][34] |
| Major Urinary Proteins (MUPs) | 2-sec-butyl-4,5-dihydrothiazole (SBT), 6-hydroxy-6-methyl-3-heptanone (HMH), dehydro-exo-brevicomin (DHB) | Dissociation constants vary between MUP isoforms and ligands, generally in the low micromolar range.[10] For example, MUP-IV has an ~25-fold higher affinity for SBT than urinary MUPs.[10] | [10] |
| Odorant-Binding Proteins (OBPs) | Various odorants | Dissociation constants are typically in the low micromolar range.[21] For mouse OBP5, the Kd for the fluorescent probe NPN is 3.33 ± 0.17 μM.[21] Insect OBPs also bind ligands with dissociation constants in the micromolar range.[12] | [12][21] |
| Fatty Acid-Binding Proteins (FABPs) | Long-chain fatty acids (e.g., oleic acid, palmitic acid), retinoids | Dissociation constants are in the nanomolar to micromolar range.[28] The affinity varies depending on the FABP type and the specific fatty acid.[37] For adipocyte-FABP, the Kd for retinoic acid is 50 μM.[28] | [28][37] |
| β-Lactoglobulin | Fatty acids (e.g., palmitate), retinol, vitamin D, cholesterol | The affinity constant for palmitate binding to the β-lactoglobulin dimer is in the order of 105 M-1.[38] Binding affinities for various phenolic compounds have also been determined.[5] | [5][38] |
Signaling Pathways Involving this compound Proteins
Several this compound proteins are integral components of cellular signaling pathways, influencing processes from metabolic regulation to inflammation.
RBP4-Mediated Insulin Resistance
Elevated levels of serum Retinol-Binding Protein 4 (RBP4) are associated with insulin resistance. RBP4 can induce the expression of proinflammatory cytokines in macrophages, which in turn inhibits insulin signaling in adipocytes. This process is mediated through the activation of c-Jun N-terminal kinase (JNK) and Toll-like receptor 4 (TLR4) pathways, independently of the canonical RBP4 receptor, STRA6.[2][20] In skeletal muscle, RBP4 can inhibit the phosphorylation of insulin receptor substrate 1 (IRS1) and the activation of PI3K, leading to impaired glucose transporter 4 (GLUT4) translocation.[7]
References
- 1. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Lipocalin Apolipoprotein D Functional Portrait: A Systematic Review [frontiersin.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Dissociation constant of avidin and biotin - Generic - BNID 107216 [bionumbers.hms.harvard.edu]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. en.wikipedia.org [en.wikipedia.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Avidin-Biotin Interaction | Thermo Fisher Scientific - UK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Frontiers | Roles of insect odorant binding proteins in communication and xenobiotic adaptation [frontiersin.org]
- 24. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 27. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 33. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 34. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 35. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 36. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 37. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 38. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Calycin Superfamily: A Comprehensive Technical Guide for Researchers
The calycin superfamily represents a diverse group of proteins characterized by a structurally conserved β-barrel fold, which creates a central cavity or "calyx" for binding a wide range of small hydrophobic molecules. Despite low sequence similarity, the shared tertiary structure unites these proteins, which play crucial roles in various physiological processes, including transport, metabolism, and signaling. This in-depth guide provides a technical overview of the core members of the this compound superfamily, tailored for researchers, scientists, and drug development professionals.
Core Members of the this compound Superfamily
The this compound superfamily is primarily composed of four major families: lipocalins, fatty acid-binding proteins (FABPs), avidins, and triabins. Additionally, a group of bacterial metalloprotease inhibitors (MPIs) has been identified as belonging to this superfamily based on structural homology.[1]
Lipocalins
Lipocalins are a large and functionally diverse family of extracellular proteins. They are known to transport small hydrophobic molecules such as steroids, retinoids, and lipids.[2] Members of this family are involved in a variety of processes including immune response, inflammation, and cell growth and differentiation.
A prominent member of the lipocalin family is Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL). LCN2 is an acute-phase protein involved in innate immunity and inflammation.[2][3] It can sequester iron-laden siderophores from bacteria, thereby limiting their growth.[2] LCN2 is also implicated in various signaling pathways, including the NF-κB and STAT3 pathways, which are critical in regulating inflammatory responses.[4]
Table 1: Quantitative Data for Representative Lipocalin Family Members
| Protein | Organism | Molecular Weight (kDa) | Ligand(s) | Dissociation Constant (Kd) |
| Lipocalin-2 (LCN2/NGAL) | Human | ~25 | Siderophores, Iron | High affinity |
| Retinol-Binding Protein 4 (RBP4) | Human | ~21 | Retinol | ~100 nM |
| Apolipoprotein D (ApoD) | Human | ~29 | Progesterone, Arachidonic Acid | µM range |
Fatty Acid-Binding Proteins (FABPs)
Fatty acid-binding proteins are intracellular proteins that facilitate the transport of fatty acids and other lipophilic substances within the cell.[5] They are involved in lipid metabolism and signaling, influencing processes such as gene expression and inflammation.[5] There are at least ten known mammalian FABPs, each with a tissue-specific expression pattern.[6]
For instance, Fatty Acid-Binding Protein 5 (FABP5) is highly expressed in macrophages and is implicated in driving inflammatory responses.[7] FABP5 can transport fatty acids to the nucleus, where they can activate nuclear receptors like peroxisome proliferator-activated receptor gamma (PPARγ), thereby modulating the expression of genes involved in inflammation and metabolism.[8][9] Recent studies have also linked FABP5 to Toll-like receptor 2 (TLR2) signaling pathways in macrophages.[7]
Table 2: Quantitative Data for Representative Fatty Acid-Binding Protein Family Members
| Protein | Organism | Molecular Weight (kDa) | Ligand(s) | Dissociation Constant (Kd) |
| FABP1 (Liver FABP) | Human | ~14 | Fatty acids, Bilirubin | 0.1 - 1 µM |
| FABP4 (Adipocyte FABP) | Human | ~15 | Fatty acids | ~0.5 µM |
| FABP5 (Epidermal FABP) | Human | ~15 | Fatty acids | High affinity |
Avidins
The avidin (B1170675) family of proteins is renowned for its remarkably high and specific affinity for biotin (B1667282) (vitamin B7).[10][11] The avidin-biotin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range.[12][13] This property has made avidins invaluable tools in a wide array of biotechnological applications, including immunoassays and affinity chromatography.[10]
The family includes avidin, found in the egg whites of birds, reptiles, and amphibians, and streptavidin, a protein of bacterial origin (from Streptomyces avidinii).[12][13] Both are tetrameric proteins, with each subunit capable of binding one molecule of biotin.[12][13]
Table 3: Quantitative Data for Representative Avidin Family Members
| Protein | Source | Molecular Weight (kDa) | Ligand | Dissociation Constant (Kd) |
| Avidin | Chicken egg white | ~66-69 | Biotin | ~10⁻¹⁵ M[11][12][13] |
| Streptavidin | Streptomyces avidinii | ~53 | Biotin | ~10⁻¹⁴ M |
| NeutrAvidin | Deglycosylated Avidin | ~60 | Biotin | High affinity |
Triabins
Triabin is a protein found in the saliva of the blood-sucking insect Triatoma pallidipennis.[1] It functions as a potent and specific inhibitor of the blood coagulation enzyme thrombin.[14] Triabin's mechanism of action involves binding to the anion-binding exosite of thrombin, thereby blocking its interaction with substrates like fibrinogen.[14][15]
Table 4: Quantitative Data for Triabin
| Protein | Source | Molecular Weight (kDa) | Target | Inhibition Constant (Ki) |
| Triabin | Triatoma pallidipennis | ~17 | Thrombin | ~3 pM[14] |
Bacterial Metalloprotease Inhibitors (MPIs)
A group of bacterial metalloprotease inhibitors has also been classified within the this compound superfamily based on their three-dimensional structure.[1] These proteins inhibit the activity of metalloproteases, which are enzymes that utilize a metal ion for their catalytic activity. While structurally related to other calycins, the functional details and specific members of this group are less well-characterized in the context of the this compound superfamily.
Experimental Protocols
The study of this compound superfamily members employs a range of biophysical and biochemical techniques.
Protein Expression and Purification
-
Recombinant Protein Expression : Genes encoding this compound proteins are often cloned into expression vectors for production in bacterial (E. coli) or insect cell lines. This allows for the generation of large quantities of protein for structural and functional studies.
-
Affinity Chromatography : This is a common method for purifying this compound proteins. For example, biotinylated resins can be used to purify avidins due to their high affinity for biotin.
-
Gel Filtration Chromatography : This technique is used to separate proteins based on size and can be employed to assess the oligomeric state of proteins like the tetrameric avidins.[16]
Structural Analysis
-
X-ray Crystallography : This is a primary method for determining the three-dimensional structure of proteins. The β-barrel structure of the this compound superfamily was elucidated using this technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to study the structure and dynamics of proteins in solution. It is particularly useful for investigating protein-ligand interactions and conformational changes upon binding.[16][17][18]
Functional Assays
-
Ligand Binding Assays : Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are used to quantify the binding affinity (Kd) and kinetics of the interaction between this compound proteins and their ligands.
-
Enzyme Inhibition Assays : For members like triabin, enzyme inhibition assays are used to determine their inhibitory potency (Ki) against their target enzymes (e.g., thrombin).
-
Immunoassays (ELISA, Western Blot, Immunohistochemistry) : The high-affinity avidin-biotin interaction is widely exploited in these assays for the detection and quantification of proteins. The Avidin-Biotin Complex (ABC) method is a common signal amplification technique.[10][19]
Visualizations
Signaling Pathways and Mechanisms
To illustrate the functional roles of key this compound superfamily members, the following diagrams depict their involvement in signaling pathways and their mechanisms of action.
Caption: LCN2 signaling in macrophages.
Caption: FABP5-mediated gene regulation.
Caption: Triabin's inhibition of thrombin.
References
- 1. oxfordreference.com [oxfordreference.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Lipocalin 2 is a regulator of macrophage polarization and NF-κB/STAT3 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid–binding protein - Wikipedia [en.wikipedia.org]
- 6. Fatty-Acid-Binding Proteins: From Lipid Transporters to Disease Biomarkers | MDPI [mdpi.com]
- 7. Proteomic Analysis of Signaling Pathways Modulated by Fatty Acid Binding Protein 5 (FABP5) in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. The avidin-biotin system | Ed Bayer's Group [weizmann.ac.il]
- 12. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 13. What Is Avidin: Overview, Application, & Industry Uses [excedr.com]
- 14. Triabin, a highly potent exosite inhibitor of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure of the thrombin complex with triabin, a lipocalin-like exosite-binding inhibitor derived from a triatomine bug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A high-resolution data set of fatty acid-binding protein structures. I. Dynamics of FABP4 and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conformational exchange of fatty acid binding protein induced by protein-nanodisc interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Avidin–Biotin Complex (ABC) Method and Other Avidin–Biotin Binding Methods | Springer Nature Experiments [experiments.springernature.com]
Isolating Calycin from Lichens: A Technical Guide for Researchers
An in-depth exploration of the methodologies for extracting, purifying, and characterizing the bioactive lichen compound, calycin. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative data, and visual representations of workflows and potential biological pathways.
Introduction to this compound
This compound is a vibrant yellow, naturally occurring pulvinic acid derivative found in various lichen species.[1] Pulvinic acid and its derivatives are synthesized via the shikimic acid pathway.[1][2] These pigments are noted for their potential as light-screening compounds within the lichen thallus. From a pharmacological perspective, lichen-derived secondary metabolites, including this compound, are of significant interest for their diverse biological activities, which may include antioxidant, antimicrobial, and cytotoxic properties. This guide focuses on the critical first step in harnessing its potential: efficient isolation and purification from its natural lichen sources.
Experimental Protocols for this compound Isolation
The isolation of this compound from lichens typically involves a multi-step process encompassing sample collection and preparation, solvent extraction, and chromatographic purification. The following protocols are based on established methodologies and provide a comprehensive approach to obtaining pure this compound.
Lichen Material Collection and Preparation
-
Lichen Species: Candelaria concolor is a well-documented source of this compound.[3] Other lichens known to contain pulvinic acid derivatives may also serve as potential sources.[1]
-
Collection: The lichen material should be carefully collected from its substrate, such as rocks or bark. For instance, Candelaria concolor can be found growing on rocks at high altitudes.[3]
-
Preparation: Once collected, the lichen material must be thoroughly dried. This can be achieved by air-drying at room temperature followed by further drying in a desiccator. The dried lichen is then ground into a fine powder to maximize the surface area for efficient solvent extraction.[3][4]
Extraction of Crude this compound
Solvent extraction is a crucial step in isolating this compound from the powdered lichen material. The choice of solvent is critical for achieving a high yield of the target compound.
-
Soxhlet Extraction: This is a common and efficient method for extracting secondary metabolites from lichens.
-
Protocol:
-
Place the powdered lichen material (e.g., 2.5 g) into a thimble.[3]
-
Position the thimble inside a Soxhlet extractor.
-
Add a suitable solvent, such as acetone, to the distillation flask.[3] Other solvents like methanol, ethanol, and ethyl acetate (B1210297) are also used for extracting lichen metabolites.[5][6]
-
Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and then drip back onto the lichen powder, extracting the soluble compounds.
-
Continue the extraction process for a sufficient duration (e.g., several hours) to ensure complete extraction.
-
After extraction, concentrate the resulting solution under reduced pressure using a rotary evaporator to obtain the crude extract.[3]
-
-
-
Maceration (Cold Extraction): This method involves soaking the lichen powder in a solvent at room temperature for an extended period.
-
Protocol:
-
Submerge the powdered lichen material in a solvent (e.g., methanol) in a sealed container.[5]
-
Agitate the mixture periodically, for example, on a rotary shaker for 2-3 days.[5]
-
Filter the mixture to separate the extract from the solid lichen material.
-
Evaporate the solvent from the filtrate to yield the crude extract.[5]
-
-
Purification of this compound by Column Chromatography
Column chromatography is a standard and effective technique for purifying this compound from the crude extract.
-
Stationary Phase: Silica (B1680970) gel (e.g., 60-200 mesh) is a commonly used stationary phase for the separation of lichen metabolites.[3][5]
-
Mobile Phase: A gradient of solvents with increasing polarity is typically employed to elute the different compounds from the column. A common solvent system starts with a non-polar solvent and gradually introduces more polar solvents.
-
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent, such as hexane.
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent in which it is soluble.
-
Load the dissolved extract onto the top of the silica gel column.
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like chloroform (B151607) and then methanol. A common elution gradient is a mixture of hexane-chloroform-methanol with increasing polarity.[3]
-
Collect the eluting solvent in fractions.
-
Monitor the fractions for the presence of this compound. This can be done using thin-layer chromatography (TLC).[7]
-
-
Analysis and Characterization
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the column chromatography and for identifying the fractions containing this compound.[7][8]
-
Protocol:
-
Spot the collected fractions onto a TLC plate (e.g., silica gel GF254).[3]
-
Develop the TLC plate in a suitable solvent system.
-
Visualize the spots under UV light or by using a staining reagent.
-
Calculate the Rf value for the spots and compare them with a known standard of this compound if available.
-
-
-
Spectroscopic Analysis: Once the pure compound is isolated, its chemical structure can be confirmed using various spectroscopic techniques.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) can be used to determine the molecular weight of the compound. For this compound, the molecular ion peak is observed at m/z 306.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the detailed structure of the molecule.[3]
-
Quantitative Data on this compound Isolation
The yield of this compound can vary depending on the lichen species, its geographical origin, and the extraction and purification methods employed. The following table summarizes the quantitative data from a documented isolation of this compound.
| Lichen Species | Amount of Lichen (g) | Extraction Solvent | Purification Method | Yield of this compound (g) | Percentage Yield (%) | Reference |
| Candelaria concolor | 2.5 | Acetone | Column Chromatography (Silica Gel) | 0.16 | 6.4 | [3] |
Visualizing the Process and Potential Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from lichens.
Caption: A flowchart of the this compound isolation process.
Proposed Signaling Pathway: this compound and Calcineurin
While the direct molecular targets of this compound are still under investigation, some evidence suggests that compounds with similar structural motifs may interact with key cellular signaling pathways. One such pathway of interest is the Calcineurin-NFAT signaling cascade, which plays a crucial role in immune response and other cellular processes. The diagram below illustrates a hypothetical involvement of this compound in modulating this pathway, a concept that warrants further experimental validation.
Caption: A hypothetical this compound-calcineurin signaling interaction.
Conclusion
The isolation of this compound from lichens is a well-established process that can be achieved with standard laboratory equipment. The protocols outlined in this guide provide a solid foundation for researchers to obtain this interesting bioactive compound for further investigation. Future research should focus on optimizing extraction and purification methods to improve yields and exploring the full spectrum of this compound's biological activities and its molecular mechanisms of action. The potential interaction with pathways like the calcineurin-NFAT cascade opens up exciting avenues for drug discovery and development.
References
- 1. A CELLULAR ATLAS OF CALCINEURIN SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcineurin in cancer signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. mdpi.com [mdpi.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Benzofuran Core: A Technical Guide
An In-depth Examination of the Structural and Biological Landscape of Benzofuran (B130515), the Core Moiety of a Prominent Class of Heterocyclic Compounds
Introduction
This technical guide provides a comprehensive overview of the chemical structure of the benzofuran core, a key heterocyclic scaffold found in a multitude of natural products and synthetic compounds of medicinal interest. While the initial query specified "calycin (benzofuran)," extensive research has revealed that the natural products known as "calyxins" (e.g., Calyxin F and L) are not benzofuran derivatives but belong to the diarylheptanoid class of compounds.[1][2][3] Therefore, this document will focus on the fundamental benzofuran nucleus to provide a detailed analysis for researchers, scientists, and drug development professionals.
Benzofuran, a bicyclic aromatic compound, consists of a benzene (B151609) ring fused to a furan (B31954) ring. This structural motif imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents. This guide will delve into the structural data, experimental protocols for characterization, and a key signaling pathway associated with benzofuran derivatives.
Physicochemical Properties of the Benzofuran Core
The fundamental properties of the parent benzofuran molecule are summarized below. These computed values provide a baseline for understanding the behavior of more complex benzofuran derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₆O | PubChem |
| Molecular Weight | 118.13 g/mol | PubChem |
| IUPAC Name | 1-Benzofuran | PubChem |
| CAS Number | 271-89-6 | PubChem |
| SMILES | c1ccc2c(c1)cco2 | PubChem |
| Melting Point | -28.5 °C | PubChem |
| Boiling Point | 173-174 °C | PubChem |
| Density | 1.095 g/cm³ | PubChem |
| LogP | 2.6 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 1 | PubChem |
Structural Data of the Benzofuran Core
Due to the absence of specific experimental data for a "this compound" benzofuran in the scientific literature, this section provides representative ¹H NMR spectral data for the parent benzofuran molecule. This data is crucial for the structural elucidation of benzofuran-containing compounds.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 7.59 | d | 2.2 |
| H-3 | 6.72 | d | 2.2 |
| H-4 | 7.55 | d | 8.1 |
| H-5 | 7.23 | t | 7.4 |
| H-6 | 7.30 | t | 7.7 |
| H-7 | 7.48 | d | 7.8 |
| (Data corresponds to ¹H NMR in CDCl₃) |
Experimental Protocols for Structural Elucidation
The determination of the precise three-dimensional structure of benzofuran derivatives relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for elucidating the chemical structure of organic molecules in solution.
Objective: To determine the connectivity and spatial arrangement of atoms within a benzofuran derivative.
Methodology:
-
Sample Preparation: A sample of the purified benzofuran derivative (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.5-0.7 mL.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400-800 MHz). Standard experiments include:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To identify the number and chemical environment of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, revealing vicinal and geminal relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity of the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional structure and stereochemistry.
-
-
Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals and to piece together the complete chemical structure of the molecule.
X-Ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including precise bond lengths, bond angles, and stereochemistry.
Objective: To obtain a detailed three-dimensional atomic model of the benzofuran derivative in the solid state.
Methodology:
-
Crystallization: High-quality single crystals of the benzofuran derivative are grown by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
Biological Activity and Signaling Pathways of Benzofuran Derivatives
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anticancer properties. One of the key signaling pathways implicated in the action of some benzofuran derivatives is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4][5]
Figure 1. A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a known target for some benzofuran derivatives in cancer therapy.
Conclusion
The benzofuran core represents a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. While the specific compound "this compound (benzofuran)" appears to be a misnomer, the study of the benzofuran nucleus itself provides valuable insights for researchers in drug discovery and development. The structural and electronic properties of this heterocyclic system, which can be precisely characterized by modern analytical techniques, contribute to its diverse pharmacological profile. Further exploration of novel benzofuran derivatives and their interactions with biological targets, such as the mTOR signaling pathway, holds significant promise for the development of new therapeutics.
References
Natural Sources of Calycin: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the natural sources of the compound calycin, a secondary metabolite predominantly found in various lichen species. The document details quantitative data on its occurrence, comprehensive experimental protocols for its extraction and characterization, and a visualization of its biosynthetic pathway.
Natural Occurrence and Quantitative Analysis of this compound
This compound is a pulvinic acid-type pigment primarily biosynthesized by the fungal partner (mycobiont) in a lichen symbiosis. It is particularly abundant in certain species of lichens, contributing to their vibrant yellow or orange coloration.
Documented Natural Sources
The primary natural sources of this compound are lichens belonging to various genera. Notably, species within the Candelaria and Pseudocyphellaria genera are well-documented producers of this compound.
-
Candelaria concolor : This foliose lichen, commonly known as the "candleflame lichen," is a significant source of this compound.[1][2] Studies have reported substantial yields of this compound from this species.
-
Pseudocyphellaria crocata : This lichen species is also a known producer of this compound, alongside other related pulvinic acid derivatives.[3][4]
Quantitative Data on this compound Content
The concentration of this compound can vary between different lichen species and may be influenced by environmental factors. The following table summarizes available quantitative data on this compound yield from a documented source.
| Lichen Species | Dry Weight of Lichen Material (g) | Yield of this compound (g) | Percentage Yield (%) | Reference |
| Candelaria concolor | 2.5 | 0.16 | 6.4 | [5] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction, isolation, and characterization of this compound from its natural lichen sources.
Extraction of this compound from Lichen Thalli
This protocol is based on the successful extraction of this compound from Candelaria concolor.[5]
Materials:
-
Dried and powdered lichen material (Candelaria concolor)
-
Rotary evaporator
-
Filter paper and funnel or filtration apparatus
Procedure:
-
Thoroughly dry the collected lichen thalli.
-
Grind the dried lichen material into a fine powder to increase the surface area for extraction.
-
Macerate the powdered lichen material (e.g., 2.5 g) in acetone at room temperature. The exact volume of acetone will depend on the amount of lichen material, but ensure the powder is fully submerged.
-
Stir the mixture for several hours to allow for efficient extraction of the secondary metabolites.
-
Filter the mixture to separate the acetone extract from the solid lichen residue.
-
Concentrate the acetone extract using a rotary evaporator under reduced pressure to obtain a crude residue.
Isolation of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.[5]
Materials:
-
Crude lichen extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 0.5 g) in a minimal amount of chloroform.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent, such as hexane.
-
Gradually increase the polarity of the mobile phase by creating a gradient with increasing proportions of chloroform and then methanol. A suggested gradient is a step-wise increase in the polarity of hexane-chloroform mixtures, followed by chloroform-methanol mixtures.
-
Collect the eluting solvent in fractions.
-
-
Fraction Analysis:
-
Monitor the separation of compounds by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light or by using a suitable staining reagent.
-
Combine the fractions containing the pure this compound, which will appear as a distinct orange band.
-
-
Final Purification:
-
Evaporate the solvent from the combined fractions containing this compound to obtain the purified compound.
-
Characterization of this compound
The molecular structure of the isolated this compound can be confirmed using spectroscopic techniques.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the hydroxyl proton.
-
¹³C NMR: The carbon-13 NMR spectrum, along with DEPT-135 experiments, will reveal the presence of the specific number of tertiary and quaternary carbons, confirming the carbon skeleton of this compound.[5] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete and unambiguous assignment of all proton and carbon signals.[6]
2.3.2. Mass Spectrometry (MS)
-
High-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) can be used to determine the accurate mass of the molecule, confirming its elemental composition.
Biosynthetic Pathway of this compound
This compound is a secondary metabolite derived from the shikimic acid pathway.[1] The biosynthesis is believed to proceed through several intermediates, starting from the aromatic amino acid phenylalanine. The following diagram illustrates the proposed biosynthetic pathway leading to this compound.
References
- 1. resources.austplants.com.au [resources.austplants.com.au]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. 1H, 15N, and 13C Chemical Shift Assignments of the Regulatory Domain of Human Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Product Investigation in Lichens: Extraction and HPLC Analysis of Secondary Compounds in Mycobiont Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Calycanthine Alkaloid Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The calycanthine (B190728) alkaloids, a unique class of dimeric indole (B1671886) alkaloids, possess a complex and fascinating biosynthetic pathway. Originating from the amino acid tryptophan, the assembly of the characteristic tetracyclic core of calycanthine involves a key oxidative dimerization of tryptamine-derived monomers. This technical guide provides a comprehensive overview of the current understanding of the calycanthine biosynthesis pathway, integrating established precursor-product relationships with insights from modern transcriptomic analyses of Chimonanthus praecox, a primary plant source of these alkaloids. While the complete enzymatic machinery has not been fully elucidated, this document outlines the proposed biosynthetic steps, highlights candidate enzyme classes, and presents hypothetical experimental workflows for their characterization. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, providing a foundation for future investigations aimed at harnessing this intricate pathway for biotechnological applications.
Introduction
Calycanthine and its related alkaloids, such as chimonanthine (B1196302) and folicanthine, are members of the Calycanthaceae alkaloid family, distinguished by their C2-symmetric dimeric structures.[1][2] These natural products have garnered significant interest due to their diverse and potent biological activities. The intricate molecular architecture of calycanthine presents a formidable challenge for chemical synthesis, making the elucidation of its biosynthetic pathway a critical step towards developing sustainable and scalable production methods. This guide details the proposed biosynthetic route from the primary metabolite L-tryptophan to the dimeric calycanthine scaffold.
Proposed Biosynthetic Pathway of Calycanthine
The biosynthesis of calycanthine is proposed to proceed through a series of enzymatic transformations, commencing with the conversion of L-tryptophan to N-methyltryptamine, followed by a pivotal oxidative dimerization and subsequent intramolecular cyclizations.
Formation of the Monomeric Precursor: N-methyltryptamine
The initial steps of the pathway involve the conversion of the aromatic amino acid L-tryptophan to the key monomeric precursor, N-methyltryptamine. This process is catalyzed by a sequence of two enzymatic reactions:
-
Decarboxylation: L-tryptophan is first decarboxylated to yield tryptamine (B22526). This reaction is catalyzed by a tryptophan decarboxylase (TDC), a pyridoxal-5'-phosphate (PLP) dependent enzyme.
-
N-methylation: Tryptamine is subsequently N-methylated to form N-methyltryptamine. This methylation is carried out by an N-methyltransferase, likely an indolethylamine-N-methyltransferase (INMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[3][4][5]
The Key Dimerization Step and Formation of the Calycanthine Skeleton
The central and least understood step in calycanthine biosynthesis is the oxidative dimerization of two molecules of N-methyltryptamine. It is hypothesized that this reaction is catalyzed by an oxidative enzyme, potentially a cytochrome P450 monooxygenase or a laccase, to form a reactive diradical intermediate. This intermediate is then proposed to undergo a series of spontaneous or enzyme-mediated cyclizations to form the chimonanthine skeleton, which can then isomerize to the more stable calycanthine structure.[6][7]
Quantitative Data
As of the current literature, specific quantitative data for the enzymes of the calycanthine biosynthetic pathway, such as kinetic parameters (Km, kcat) and in vivo metabolic flux rates, have not been reported. The following table summarizes the type of quantitative data that is required for a complete understanding and future metabolic engineering of this pathway.
| Parameter | Description | Significance | Potential Experimental Approach |
| Enzyme Kinetics (Km, kcat) | Michaelis constant and turnover number for each enzyme in the pathway. | Defines substrate affinity and catalytic efficiency. | In vitro assays with purified recombinant enzymes and varying substrate concentrations. |
| Precursor Incorporation Rate | The rate at which labeled precursors (e.g., 13C-tryptophan) are incorporated into calycanthine. | Measures the overall flux through the pathway in vivo. | Stable isotope labeling studies followed by LC-MS analysis of labeled products over time. |
| Enzyme Expression Levels | Quantification of the transcripts or protein levels of the biosynthetic enzymes. | Identifies potential rate-limiting steps and regulatory points. | qRT-PCR for transcript levels and targeted proteomics (e.g., PRM) for protein levels. |
| Metabolite Pool Sizes | The concentration of biosynthetic intermediates in the plant tissue. | Provides insights into pathway bottlenecks and metabolic channeling. | LC-MS-based targeted metabolomics. |
Experimental Protocols
The elucidation of the calycanthine biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed hypothetical protocols for key experiments.
Identification of Candidate Genes from Chimonanthus praecox
Transcriptome data from C. praecox is a valuable starting point for identifying candidate genes.[8][9][10]
Experimental Workflow:
Methodology:
-
RNA Extraction and Sequencing: Extract total RNA from tissues of C. praecox with varying levels of calycanthine (e.g., young vs. mature leaves, flowers, seeds). Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-seq).
-
Transcriptome Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).
-
Differential Expression and Co-expression Analysis: Identify genes that are differentially expressed between high and low alkaloid-producing tissues. Perform co-expression analysis to identify clusters of genes that are co-regulated with known alkaloid biosynthesis genes.
-
Candidate Gene Selection: Select candidate genes for functional characterization based on their annotation (e.g., tryptophan decarboxylase, N-methyltransferase, cytochrome P450) and expression patterns.
Functional Characterization of Candidate Enzymes
Experimental Workflow:
Methodology:
-
Cloning and Heterologous Expression: Amplify the coding sequences of candidate genes and clone them into suitable expression vectors. Express the recombinant proteins in a heterologous host such as E. coli or Saccharomyces cerevisiae.
-
Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
TDC Assay: Incubate the purified candidate TDC with L-tryptophan and monitor the formation of tryptamine by HPLC or LC-MS.
-
INMT Assay: Incubate the purified candidate INMT with tryptamine and S-adenosyl-L-methionine (SAM) and monitor the formation of N-methyltryptamine.
-
Oxidative Dimerization Assay: This is the most challenging assay. Incubate the purified candidate oxidative enzyme (e.g., a P450) with N-methyltryptamine in the presence of necessary cofactors (e.g., NADPH and a P450 reductase). Analyze the reaction products for the formation of dimeric compounds by LC-MS.
-
-
Product Identification: Confirm the identity of the enzymatic products by comparison with authentic standards using LC-MS and by structural elucidation using NMR spectroscopy.
Conclusion and Future Outlook
The biosynthesis of the calycanthine alkaloids represents a fascinating example of the chemical diversity found in the plant kingdom. While the general outline of the pathway from tryptophan to the dimeric scaffold is hypothesized, the specific enzymes responsible for the key oxidative dimerization and subsequent cyclizations remain to be discovered. The availability of genomic and transcriptomic data for Chimonanthus praecox provides a powerful tool for the identification of these elusive enzymes. Future research should focus on the functional characterization of candidate genes and the reconstitution of the entire pathway in a heterologous host. A complete understanding of the calycanthine biosynthetic pathway will not only be a significant scientific achievement but will also pave the way for the metabolic engineering of these valuable natural products for pharmaceutical and other applications.
References
- 1. Transcriptomic Analysis of Flower Development in Wintersweet (Chimonanthus praecox) [ouci.dntb.gov.ua]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. Squalene synthase cloning and functional identification in wintersweet plant (Chimonanthus zhejiangensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. A Dimethyltryptamine-Forming Enzyme in Human Blood: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. longdom.org [longdom.org]
- 8. Transcriptomic Analysis of Flower Development in Wintersweet (Chimonanthus praecox) | PLOS One [journals.plos.org]
- 9. Morphological and Transcriptomic Analyses Reveal the Involvement of Key Metabolic Pathways in Male Sterility in Chimonanthus praecox (L.) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptomic Analysis of Flower Development in Wintersweet (Chimonanthus praecox) - PMC [pmc.ncbi.nlm.nih.gov]
The Calycin Superfamily and its Prominent Member, the Lipocalins: A Structural and Functional Guide
Whitepaper | December 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The calycin superfamily represents a diverse group of proteins characterized by a remarkably conserved three-dimensional structure, despite significant divergence in their amino acid sequences. This superfamily's hallmark is a β-barrel fold that creates a cup-shaped cavity, or "calyx," adept at binding small hydrophobic molecules. Among the most extensively studied members of this superfamily is the lipocalin family, a large and functionally varied group of extracellular proteins. This technical guide provides an in-depth exploration of the relationship between lipocalins and the broader this compound superfamily, detailing their structural homologies, functional diversities, and the experimental methodologies used to characterize them. A key focus is placed on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and workflows to provide a comprehensive resource for researchers in structural biology and drug development.
The this compound Superfamily: A Structural Overview
The this compound superfamily is a prime example of a "structural superfamily," where the conservation of three-dimensional architecture far outweighs primary sequence similarity.[1] Members of this superfamily are defined by a characteristic β-barrel composed of eight antiparallel β-strands with a repeating +1 topology, which encloses an internal ligand-binding site.[1][2] This conserved fold is the unifying feature that brings together several distinct protein families, including:
-
The Lipocalins: Primarily small, secreted proteins that transport a wide array of small hydrophobic molecules.[1]
-
Fatty Acid-Binding Proteins (FABPs): Intracellular proteins involved in the transport of fatty acids and other lipids.[1]
-
Avidins: Proteins known for their exceptionally high affinity for biotin.[2]
-
Triabins: Anticoagulant proteins found in triatomine bugs.
-
Metalloproteinase Inhibitors: A group of bacterial proteins that inhibit metalloproteinases.
The structural conservation in the face of sequence diversity suggests a distant common evolutionary origin, with subsequent divergence leading to a wide range of functions.
The Lipocalin Family: Diversity in Function, Unity in Structure
The lipocalins are a large and functionally diverse family of extracellular proteins.[2] Despite their remarkable variety of roles—from retinol (B82714) transport and olfaction to immune modulation and prostaglandin (B15479496) synthesis—they all share the highly conserved β-barrel structure that defines the this compound superfamily.[2] This structural conservation allows them to perform their primary function: binding and transporting small, predominantly hydrophobic molecules.[3]
Sequence and Structural Comparison
A defining characteristic of the lipocalin family is the low level of amino acid sequence identity among its members, which can often be below 20-30%.[4][5] This high sequence divergence is responsible for the wide array of functions and ligand specificities observed within the family. However, the underlying β-barrel fold remains remarkably consistent.
The following tables provide a quantitative comparison of sequence identity within the lipocalin family and a summary of ligand-binding affinities for selected lipocalins.
Table 1: Pairwise Sequence Identity (%) of Selected Lipocalins
| Protein | Human LCN2 | Bovine β-lactoglobulin | Dog Can f 1 | Cat Fel d 4 | Mouse Mus m 1 |
| Human LCN2 | 100 | 21.4 | 20.8 | 22.1 | 19.7 |
| Bovine β-lactoglobulin | 21.4 | 100 | 24.7 | 23.5 | 22.8 |
| Dog Can f 1 | 20.8 | 24.7 | 100 | 66.5 | 25.3 |
| Cat Fel d 4 | 22.1 | 23.5 | 66.5 | 100 | 26.1 |
| Mouse Mus m 1 | 19.7 | 22.8 | 25.3 | 26.1 | 100 |
| Data adapted from a multiple sequence alignment of selected allergenic lipocalins.[6] |
Table 2: Ligand-Binding Affinities of Selected Lipocalins
| Lipocalin | Ligand | Dissociation Constant (Kd) | Method |
| Retinol-Binding Protein (RBP) | All-trans-retinol | ~70-75 nM | Fluorometric Titration |
| Tear Lipocalin (LCN1) | Various lipids | Micromolar (µM) range | Not specified |
| Lipocalin 11 (rLcn11) | 1-aminoanthracene (AMA) | Moderate affinity | Fluorescence |
| Lipocalin-2 (LCN2) | Miniprotein (MinP 2) | 0.7 nM | Biolayer Interferometry |
| This table presents a selection of reported binding affinities to illustrate the range of ligand interactions.[7][8][9][10] |
Key Signaling Pathways: The Role of Lipocalin-2
Lipocalins can exert their biological effects by interacting with specific cell surface receptors, thereby initiating intracellular signaling cascades.[11] A well-studied example is Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL), which is involved in a variety of cellular processes, including the immune response, iron metabolism, and cell survival.[11]
One of the key receptors for LCN2 is the solute carrier family 22 member 17 (SLC22A17).[12] The binding of LCN2 to SLC22A17 can trigger downstream signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1]
The LCN2-SLC22A17-JAK/STAT Signaling Pathway
The interaction between LCN2 and its receptor can lead to the activation of the JAK2/STAT3 signaling pathway.[1] This pathway is crucial in regulating cellular proliferation, differentiation, and apoptosis. In some contexts, such as non-small cell lung cancer, LCN2 has been shown to promote tumor progression by activating this pathway.[1] The proposed mechanism involves the interaction of LCN2 with SOCS3 (Suppressor of Cytokine Signaling 3), a negative regulator of JAK/STAT signaling, leading to the activation of JAK2 and subsequent phosphorylation and activation of STAT3.[1]
Experimental Protocols
Characterizing the structure and function of lipocalins and other this compound superfamily members requires a range of biophysical and biochemical techniques. This section provides detailed methodologies for two key experimental approaches: X-ray crystallography for structure determination and fluorescence quenching for measuring ligand-binding affinity.
X-ray Crystallography: Determining the Three-Dimensional Structure
X-ray crystallography is a powerful technique for determining the atomic-resolution structure of proteins. The general workflow involves expressing and purifying the protein of interest, growing high-quality crystals, and then analyzing the diffraction pattern of X-rays passed through the crystal.
5.1.1 Detailed Protocol: Expression, Purification, and Crystallization of a Recombinant Lipocalin
This protocol is adapted from the methodology used for the crystallization of rat epididymal-specific lipocalin (rLcn6).
I. Protein Expression and Purification:
-
Gene Cloning and Transformation: The gene encoding the target lipocalin is cloned into an appropriate expression vector (e.g., pET vectors for E. coli). The vector is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Bacterial Culture and Induction: A starter culture is grown overnight and then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated for a further 3-4 hours.
-
Cell Lysis and Inclusion Body Isolation: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. If the protein is expressed in inclusion bodies, these are collected by centrifugation.
-
Protein Refolding (if necessary): Inclusion bodies are solubilized in a denaturing buffer (e.g., containing 6 M guanidine (B92328) HCl). The protein is then refolded by rapid dilution into a refolding buffer.
-
Chromatographic Purification: The refolded or soluble protein is purified using a combination of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
II. Crystallization:
-
Protein Concentration: The purified protein is concentrated to a suitable concentration for crystallization, typically 5-20 mg/mL.
-
Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse matrix screens. The hanging-drop or sitting-drop vapor diffusion method is commonly used.
-
Optimization of Crystallization Conditions: Conditions that yield initial microcrystals are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
Example Crystallization Condition (Lipocalin-type prostaglandin D synthase):
-
Protein: Mouse L-PGDS C65A mutant.
-
Method: Hanging drop vapor diffusion.
-
Precipitant Solution: 40% (w/v) PEG 8000, 100 mM sodium chloride, 100 mM HEPES-NaOH (pH 7.0).
-
Temperature: 20°C.
-
Fluorescence Quenching: Measuring Ligand-Binding Affinity
Fluorescence quenching is a widely used technique to study the binding of a ligand to a protein. It relies on the change in the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding. The quenching of this fluorescence can be used to determine the binding affinity, often expressed as the equilibrium dissociation constant (Kd).
5.2.1 Detailed Protocol: Tryptophan Fluorescence Quenching Assay
This protocol provides a step-by-step guide for performing a tryptophan fluorescence quenching experiment.
I. Materials and Instrumentation:
-
Purified protein containing tryptophan residues.
-
Ligand of interest.
-
Appropriate buffer solution.
-
Spectrofluorometer.
-
Cuvettes.
II. Experimental Procedure:
-
Instrument Setup: Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and the emission wavelength to scan a range, typically from 310 to 400 nm. The emission maximum for tryptophan is usually around 340-350 nm.
-
Prepare Protein Sample: Prepare a solution of the purified protein in the desired buffer at a known concentration (e.g., 1-5 µM).
-
Measure Initial Fluorescence: Place the protein solution in a cuvette and measure the initial fluorescence spectrum. This is the fluorescence in the absence of the ligand (F0).
-
Titration: Add small aliquots of a concentrated stock solution of the ligand to the protein solution in the cuvette. After each addition, mix gently and allow the system to equilibrate (typically a few minutes).
-
Measure Fluorescence Quenching: Measure the fluorescence spectrum after each addition of the ligand (F).
-
Data Analysis:
-
Correct for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths. This can be done by measuring the absorbance of the ligand at these wavelengths and applying a correction factor.
-
Plot the change in fluorescence intensity (or F0/F) as a function of the ligand concentration.
-
Fit the data to a suitable binding equation (e.g., the Stern-Volmer equation for simple quenching, or a more complex model for specific binding) to determine the dissociation constant (Kd).
-
Conclusion and Future Directions
The lipocalins, as a prominent family within the this compound superfamily, exemplify the principle of structural conservation coupled with functional divergence. Their conserved β-barrel structure provides a versatile scaffold for binding a wide array of small hydrophobic molecules, enabling their diverse roles in physiology and disease. The methodologies outlined in this guide provide a framework for the continued investigation of these fascinating proteins.
For drug development professionals, the ligand-binding pocket of lipocalins presents an attractive target for the design of novel therapeutics. The ability to engineer lipocalins with altered binding specificities, creating so-called "anticalins," opens up new avenues for targeted drug delivery and diagnostics. Future research will undoubtedly uncover new members of the this compound superfamily, further elucidating the evolutionary and functional relationships within this remarkable group of proteins and expanding their potential as therapeutic targets and biomedical tools.
References
- 1. Lipocalin-2 promotes NSCLC progression by activating the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipocalin protein family: structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Functional Profile of the Lipocalin Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structure-Based Phylogenetic Analysis of the Lipocalin Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipocalin 2 receptors: facts, fictions, and myths - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioinformatic analysis of the LCN2–SLC22A17–MMP9 network in cancer: The role of DNA methylation in the modulation of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipocalin-2 promotes NSCLC progression by activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Fatty Acid Binding Proteins in the Calycin Superfamily: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid Binding Proteins (FABPs) are a family of small, intracellular lipid-binding proteins that play a pivotal role in the transport and trafficking of fatty acids and other lipophilic molecules. As members of the calycin superfamily, they share a conserved β-barrel structure that encapsulates a ligand-binding pocket. This technical guide provides a comprehensive overview of the core aspects of FABPs, including their structure, classification, and function, with a particular focus on their role in cellular signaling pathways. This document details quantitative ligand binding data, experimental protocols for studying FABP-ligand interactions, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction to Fatty Acid Binding Proteins (FABPs)
Fatty Acid Binding Proteins (FABPs) are a class of intracellular lipid-binding proteins (iLBPs) that facilitate the transport of fatty acids and other lipophilic substances within the cell.[1] They are characterized by a conserved three-dimensional structure despite low primary sequence identity.[2] This structure consists of a ten-stranded anti-parallel β-barrel that forms a calyx, or cup-shaped, structure, which is a hallmark of the this compound superfamily.[3][4] This β-barrel encloses a water-filled internal cavity where hydrophobic ligands are bound.[5] The entrance to this binding pocket is regulated by a helix-turn-helix motif.[5]
FABPs are involved in a multitude of cellular processes, including fatty acid uptake, storage, and metabolism, as well as cellular signaling and gene expression.[1][6] By chaperoning fatty acids to specific cellular compartments such as the nucleus, mitochondria, and endoplasmic reticulum, FABPs play a crucial role in maintaining lipid homeostasis and modulating cellular responses to lipid signals.[1][6]
Classification and Tissue Distribution of FABP Isoforms
At least nine distinct FABP isoforms have been identified in humans, each with a characteristic pattern of tissue distribution, although their expression is not always exclusive to a single tissue.[5][7] The tissue-specific expression of FABPs often reflects the metabolic specialization of that tissue.[5] For instance, in tissues with high fatty acid metabolism like the liver, heart, and adipose tissue, FABPs can constitute a significant portion of the cytosolic protein content.[5]
| FABP Isoform | Common Name(s) | Primary Tissue(s) of Expression | Key Functions |
| FABP1 | Liver FABP (L-FABP) | Liver, Intestine, Kidney | Fatty acid uptake and transport, regulation of lipid metabolism, detoxification.[5][8] |
| FABP2 | Intestinal FABP (I-FABP) | Small intestine | Absorption and transport of dietary fatty acids.[5] |
| FABP3 | Heart FABP (H-FABP) | Heart, Skeletal muscle | Transport of fatty acids for β-oxidation and energy production.[7] |
| FABP4 | Adipocyte FABP (A-FABP), aP2 | Adipose tissue, Macrophages | Regulation of lipolysis and insulin (B600854) sensitivity, inflammation.[9][10] |
| FABP5 | Epidermal FABP (E-FABP) | Skin, Brain, Adipose tissue | Cell signaling, proliferation, and differentiation.[7] |
| FABP6 | Ileal FABP (Il-FABP) | Ileum | Bile acid transport and signaling.[7] |
| FABP7 | Brain FABP (B-FABP) | Brain, Glial cells | Neural development and function.[7] |
| FABP8 | Myelin FABP (M-FABP) | Myelinating glia | Myelin sheath formation and maintenance. |
| FABP9 | Testis FABP (T-FABP) | Testis | Spermatogenesis.[7] |
Quantitative Ligand Binding Affinities
The binding of fatty acids to FABPs is a critical aspect of their function. The dissociation constant (Kd) is a measure of the affinity of a protein for its ligand, with lower Kd values indicating higher affinity. The following tables summarize the reported Kd values for various human FABP isoforms with different fatty acid ligands. These values have been determined using techniques such as fluorescence displacement assays and isothermal titration calorimetry.
Table 3.1: Dissociation Constants (Kd) of Human FABP1 (L-FABP) for Fatty Acids
| Ligand | Kd (µM) | Reference |
| Oleic Acid | 0.3 - 0.7 | [11] |
| Palmitic Acid | ~1.0 | [12] |
| Arachidonic Acid | Higher affinity than saturated FAs | [13] |
Table 3.2: Dissociation Constants (Kd) of Human FABP3 (H-FABP), FABP4 (A-FABP), and FABP5 (E-FABP) for Fatty Acids
| FABP Isoform | Ligand | Kd (nM) | Reference |
| FABP3 | Oleic Acid | Varies | [4] |
| Palmitic Acid | Varies | [4] | |
| FABP4 | Oleic Acid | 2 - 1000 | [14] |
| Palmitic Acid | 2 - 1000 | [14] | |
| FABP5 | Stearic Acid | 168.1 - 290 | [9] |
| Linoleic Acid | Varies | [9] |
Table 3.3: Dissociation Constants (Kd) of Human FABP7 (B-FABP) for Fatty Acids
| Ligand | Kd (nM) | Reference |
| Docosahexaenoic Acid (DHA) | High affinity | [15][16] |
| Arachidonic Acid | ~200 | [17] |
FABPs in Cellular Signaling
FABPs are not merely passive carriers of fatty acids; they are active participants in cellular signaling pathways, primarily through their ability to deliver ligands to nuclear receptors.[1] This function allows for the direct regulation of gene expression by fatty acids and their metabolites.
FABP-Mediated Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
A well-established signaling role for FABPs is their involvement in the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear hormone receptors that act as transcription factors.[6] Upon binding a fatty acid ligand, certain FABPs can translocate to the nucleus and deliver the fatty acid to a specific PPAR isoform.[2] This ligand-activated PPAR then forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[14]
The Adipocyte FABP (FABP4) plays a crucial role in adipocyte differentiation and function through its interaction with PPARγ.[18] PPARγ is a master regulator of adipogenesis.[18] FABP4, itself a target gene of PPARγ, can bind to fatty acids and deliver them to PPARγ, creating a positive feedback loop that enhances adipogenesis.[12][19] However, some studies also suggest that FABP4 can negatively regulate PPARγ activity, indicating a complex regulatory relationship.[18]
Epidermal FABP (FABP5) is implicated in cell proliferation and survival, particularly in the context of cancer, through its interaction with PPARβ/δ.[1][20] Upon binding to specific fatty acid ligands, FABP5 translocates to the nucleus and delivers the ligand to PPARβ/δ.[13] This activation of PPARβ/δ leads to the upregulation of target genes involved in cell survival and angiogenesis, such as PDK1 and VEGF.[1] Interestingly, FABP5 itself is a target gene of PPARβ/δ, establishing a positive feedback loop that can contribute to tumor progression.[20]
Unconventional Secretion of FABP4
While FABPs are primarily intracellular proteins, FABP4 has been shown to be secreted from adipocytes through a non-classical pathway.[6][17] This secretion is independent of the conventional endoplasmic reticulum-Golgi pathway and is stimulated by lipolytic signals.[3][17] The secreted FABP4 can then act as an adipokine, influencing the function of distant tissues. The mechanism involves the enclosure of FABP4 within endosomes and secretory lysosomes.[6][17]
Experimental Protocols for Studying FABPs
A variety of biophysical and biochemical techniques are employed to study the structure, function, and ligand-binding properties of FABPs. The following sections provide an overview of the methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[21][22]
Methodology:
-
Sample Preparation:
-
Express and purify the FABP of interest to homogeneity.
-
Prepare a solution of the FABP in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) at a known concentration (typically in the low micromolar range).
-
Prepare a solution of the fatty acid ligand in the same buffer at a concentration 10-20 times that of the protein.
-
Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C or 37°C).
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated from these values.
-
Fluorescence Displacement Assay
This is a high-throughput method for determining the binding affinity of unlabeled ligands to a protein by measuring their ability to displace a fluorescent probe from the protein's binding site.[23][24]
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the purified FABP in a suitable buffer.
-
Prepare a stock solution of a fluorescent probe that is known to bind to the FABP's active site (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or 11-(dansylamino)undecanoic acid (DAUDA)).
-
Prepare a series of dilutions of the unlabeled test ligand.
-
-
Assay Procedure:
-
In a microplate, add the FABP solution and the fluorescent probe to each well.
-
Measure the initial fluorescence of the FABP-probe complex.
-
Add increasing concentrations of the test ligand to the wells.
-
After an incubation period to allow the binding to reach equilibrium, measure the fluorescence again.
-
-
Data Analysis:
-
The displacement of the fluorescent probe by the test ligand will result in a decrease in fluorescence.
-
Plot the percentage of fluorescence quenching against the concentration of the test ligand.
-
The resulting dose-response curve can be fitted to determine the IC50 value (the concentration of ligand that displaces 50% of the probe).
-
The Kd of the test ligand can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution and for studying protein-ligand interactions at an atomic level.[11][25]
Methodology:
-
Sample Preparation:
-
Express and purify isotopically labeled (e.g., ¹⁵N, ¹³C) FABP.
-
Prepare a concentrated, stable, and pure sample of the labeled protein in a suitable NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a series of multidimensional NMR experiments (e.g., HSQC, HNCO, HNCACB) to assign the chemical shifts of the protein's backbone and side-chain atoms.
-
To study ligand binding, acquire NMR spectra of the protein in the absence and presence of the ligand.
-
-
Structure Calculation and Analysis:
-
Use the assigned chemical shifts and data from NOESY experiments to generate distance restraints between protons.
-
Use these restraints in structure calculation programs (e.g., CNS, ARIA) to determine the three-dimensional structure of the protein.
-
Chemical shift perturbations upon ligand binding can be mapped onto the protein structure to identify the binding site and characterize conformational changes.[26]
-
X-ray Crystallography
X-ray crystallography is used to determine the high-resolution three-dimensional structure of proteins in their crystalline state.[27][28]
Methodology:
-
Protein Crystallization:
-
Express and purify a large quantity of highly pure and stable FABP.
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals of the protein.
-
For ligand-bound structures, the ligand can be co-crystallized with the protein or soaked into pre-formed apo-protein crystals.
-
-
X-ray Diffraction Data Collection:
-
Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to obtain the electron density map of the crystal.
-
An atomic model of the protein is built into the electron density map.
-
The model is then refined against the diffraction data to obtain the final high-resolution structure.[29]
-
FABPs as Drug Targets
The involvement of FABPs in a variety of diseases, including metabolic disorders, cardiovascular diseases, and cancer, has made them attractive targets for drug development.[6] Small molecule inhibitors that bind to the fatty acid binding pocket of specific FABP isoforms can modulate their activity and have shown therapeutic potential in preclinical studies.[23] For example, inhibitors of FABP4 have been shown to improve insulin sensitivity and reduce atherosclerosis in animal models.[23] The development of isoform-specific inhibitors is a key challenge in this field to minimize off-target effects.
Conclusion
Fatty Acid Binding Proteins of the this compound superfamily are multifaceted proteins that are central to lipid metabolism and cellular signaling. Their ability to bind and transport fatty acids to specific intracellular destinations, including the nucleus, allows them to directly influence gene expression and cellular function. The diverse tissue distribution and ligand specificities of the various FABP isoforms underscore their specialized roles in different physiological contexts. The quantitative data, detailed experimental methodologies, and visual representations of signaling pathways provided in this technical guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the structure, function, and regulation of FABPs will continue to fuel the development of novel therapeutic strategies for a range of metabolic and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A FABP4-PPARγ signaling axis regulates human monocyte responses to electrophilic fatty acid nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue expression of FABP4 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. The human fatty acid-binding protein family: Evolutionary divergences and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional secretion of FABP4 by endosomes and secretory lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue expression of FABP1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. FABP4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 11. dasher.wustl.edu [dasher.wustl.edu]
- 12. Inhibition of oncogenic Src induces FABP4-mediated lipolysis via PPARγ activation exerting cancer growth suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for ligand regulation of the fatty acid-binding protein 5, peroxisome proliferator-activated receptor β/δ (FABP5-PPARβ/δ) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Equilibrium constants for the binding of fatty acids with fatty acid-binding proteins from adipocyte, intestine, heart, and liver measured with the fluorescent probe ADIFAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. Unconventional secretion of FABP4 by endosomes and secretory lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Involvement of Fatty Acid Binding Protein 5 and PPARβ/δ in Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Preparation, crystallization and preliminary X-ray diffraction analysis of two intestinal fatty-acid binding proteins in the presence of 11-(dansylamino)undecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Calycin Superfamily: A Whitepaper on the Structural Homology of Avidins and Lipocalins
Executive Summary
The Calycin superfamily represents a fascinating case of evolutionary convergence, where diverse proteins with low sequence identity adopt a remarkably conserved three-dimensional structure. This superfamily is primarily composed of three major families: the avidins, the lipocalins, and the fatty acid-binding proteins (FABPs). All members share a characteristic eight-stranded antiparallel β-barrel fold that creates a central ligand-binding pocket, or "calyx". Avidin (B1170675), renowned for its ultra-high affinity for biotin, and the lipocalins, which transport small hydrophobic molecules, serve as prime examples of this structural paradigm. Understanding their shared architecture and divergent functionalities offers significant opportunities for protein engineering and drug development, enabling the design of novel receptors and therapeutics. This guide provides an in-depth technical overview of this structural relationship, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
The this compound Superfamily: A Structural Overview
The this compound protein superfamily is defined not by sequence similarity, which is often below 20%, but by a shared tertiary structure. This structure is dominated by a robust, eight-stranded antiparallel β-barrel, where the strands are connected in a simple up-and-down topology. This arrangement forms a deep, cup-shaped cavity (calyx) that is adapted for ligand binding. The primary families within this superfamily include:
-
Avidins : Tetrameric proteins with an exceptional affinity and specificity for the vitamin biotin. The most well-known members are avidin from egg whites and its bacterial analog, streptavidin.
-
Lipocalins : A diverse family of typically small, secreted proteins that bind and transport small hydrophobic molecules like retinoids, steroids, and lipids. They are implicated in a wide range of biological processes, including immune response and olfaction.
-
Fatty Acid-Binding Proteins (FABPs) : Small, intracellular proteins involved in the transport and metabolism of fatty acids within the cytoplasm.
The evolutionary relationship suggests that these families diverged from a common ancestor, retaining the stable β-barrel scaffold while evolving the binding pocket to accommodate a wide array of ligands.
Figure 1: Hierarchical classification of the this compound superfamily.
Quantitative Structural & Functional Comparison
While sequence identity between avidins and other calycins like lipocalins is low, their structural similarity is high. This is quantitatively assessed by the Root Mean Square Deviation (RMSD) of atomic positions after structural alignment. Lower RMSD values indicate higher similarity. Within the lipocalin family itself, members exhibit backbone RMSD values typically in the range of 1.1 to 1.6 Å, establishing a benchmark for the conserved fold.
Functionally, the families diverge significantly. Avidin's binding pocket is highly optimized for biotin, resulting in one of the strongest known non-covalent interactions in nature. In contrast, the lipocalin calyx is generally larger and more adaptable, accommodating a variety of smaller, hydrophobic ligands with more moderate affinities.
Table 1: General Properties of Avidin and Lipocalins
| Property | Avidin (Chicken) | Lipocalins (General) |
|---|---|---|
| Quaternary Structure | Homotetramer | Typically monomeric |
| Monomer Mass | ~16.4 kDa | ~18-25 kDa |
| Core Structure | 8-stranded antiparallel β-barrel | 8-stranded antiparallel β-barrel |
| Primary Ligand Class | D-Biotin | Small hydrophobic molecules |
| Typical Location | Secreted (egg white) | Extracellular/Secreted |
Table 2: Quantitative Structural Comparison
| Metric | Avidin vs. Streptavidin | Within Lipocalin Family (Representative) |
|---|---|---|
| Sequence Identity | ~30% | Often < 20% |
| Backbone RMSD | ~1.5 Å | 1.1 - 1.6 Å |
Note: RMSD values represent the deviation between backbone alpha-carbon atoms after optimal superposition. Data for lipocalins are representative values from comparisons of various family members.
Table 3: Ligand Binding Affinity Comparison
| Protein Family | Representative Ligand | Dissociation Constant (Kd) |
|---|---|---|
| Avidin | Biotin | ~10⁻¹⁵ M (femtomolar) |
| Streptavidin | Biotin | ~10⁻¹⁴ M (femtomolar) |
| Lipocalins | Retinol, Steroids, Pheromones | 10⁻⁹ M to 10⁻⁶ M (nM to µM range) |
The Calycin Superfamily: An In-depth Technical Guide to Ligand Binding Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The calycin superfamily represents a diverse group of proteins characterized by a conserved structural fold: an eight-stranded antiparallel β-barrel that forms a central cavity, or "calyx," for the binding of small hydrophobic molecules.[1][2] This unique architecture dictates their primary function as transport proteins, shuttling a wide array of ligands including lipids, retinoids, steroids, and bilins.[3] The superfamily is broadly divided into three main families: the lipocalins, the fatty acid-binding proteins (FABPs), and the avidins.[1][2] Understanding the intricate ligand binding properties of these proteins is paramount for elucidating their physiological roles and for the rational design of novel therapeutics targeting them.
This technical guide provides a comprehensive overview of the core ligand binding properties of the this compound superfamily, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key cellular processes.
Core Structure and Ligand Recognition
Despite significant diversity in their amino acid sequences, members of the this compound superfamily share a remarkably conserved tertiary structure.[4][5] The defining feature is an eight-stranded antiparallel β-barrel, which creates a deep, internal binding pocket.[4][5] The entrance to this pocket is typically framed by a series of loops that contribute to the specificity of ligand recognition.[5] The nature of the amino acid residues lining this cavity—their size, polarity, and charge—determines the affinity and selectivity for different hydrophobic ligands.
Key Families and Their Ligand Binding Characteristics
Lipocalins
The lipocalins are a large and functionally diverse family of extracellular proteins.[1][2] They are involved in a myriad of biological processes, including retinol (B82714) transport, olfaction, pheromone transport, and the immune response.[2][3]
-
Retinol-Binding Protein 4 (RBP4): RBP4 is the primary transporter of retinol (vitamin A) in the blood from the liver to peripheral tissues.[6] It binds all-trans-retinol with high affinity in its hydrophobic pocket. The RBP4-retinol complex then associates with transthyretin (TTR) to prevent its filtration by the kidneys.[6]
-
Lipocalin-2 (LCN2) / Neutrophil Gelatinase-Associated Lipocalin (NGAL): LCN2 is a key player in the innate immune response.[7] It functions by sequestering iron-laden siderophores produced by bacteria, thereby limiting their growth.[7] While its high-affinity endogenous ligand in mammals is still under investigation, it is known to bind to certain mammalian siderophores as well.[7][8]
Fatty Acid-Binding Proteins (FABPs)
FABPs are intracellular proteins that facilitate the transport of fatty acids and other lipophilic substances within the cell.[9] They play crucial roles in lipid metabolism and signaling.[9][10] Different FABP types exhibit distinct tissue expression patterns and ligand preferences.[11]
-
FABP5: Also known as epidermal FABP (E-FABP), FABP5 is involved in transporting fatty acids to the nucleus, where they can activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[10][12]
Avidins
Avidins are renowned for their exceptionally high and specific affinity for biotin (B1667282) (vitamin B7).[13] This interaction is one of the strongest non-covalent bonds known in nature.[13]
-
Avidin (B1170675) and Streptavidin: Found in egg white and bacteria, respectively, these proteins are tetramers with four biotin-binding sites.[13] The avidin-biotin interaction is characterized by a very slow dissociation rate, making it a powerful tool in various biotechnological applications.[4][13]
Quantitative Ligand Binding Data
The affinity of a ligand for a this compound protein is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values indicate a stronger binding affinity.
| Protein Family | Protein | Ligand | Binding Affinity (K_d, K_i) | Reference(s) |
| Lipocalins | Retinol-Binding Protein 4 (RBP4) | Retinol | ~125 nM (K_i) | [5] |
| Retinol-Binding Protein 4 (RBP4) | Fenretinide | ~125 nM (K_i) | [5] | |
| Retinol-Binding Protein 4 (RBP4) | A1120 (non-retinoid) | 8.3 nM (K_i) | [5][14] | |
| Fatty Acid-Binding Proteins | Brain Lipid-Binding Protein (BLBP) | Oleic Acid | ~0.4 µM (K_d) | [15] |
| Brain Lipid-Binding Protein (BLBP) | Arachidonic Acid | ~0.25 µM (K_d) | [15] | |
| Brain Lipid-Binding Protein (BLBP) | Docosahexaenoic Acid (DHA) | ~10 nM (K_d) | [15] | |
| Adipocyte FABP | Various Fatty Acids | ~2 - 1000 nM (K_d) | [16] | |
| Intestinal FABP | Various Fatty Acids | ~2 - 1000 nM (K_d) | [16] | |
| Heart FABP | Various Fatty Acids | ~2 - 1000 nM (K_d) | [16] | |
| Liver FABP | Various Fatty Acids | ~2 - 1000 nM (K_d) | [16] | |
| Avidins | Avidin | Biotin | ~10⁻¹⁵ M (K_d) | [13][17] |
| Streptavidin | Biotin | ~10⁻¹⁴ M (K_d) | [17] | |
| Streptavidin | Desthiobiotin | Reversible Binding | [18] |
Experimental Protocols for Studying Ligand Binding
Several biophysical techniques are employed to characterize the interaction between this compound proteins and their ligands.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein.[19] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[19]
Detailed Methodology:
-
Sample Preparation:
-
Dialyze the purified this compound protein and the ligand against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Fill the reference cell with dialysis buffer or deionized water.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe. For a typical experiment, the ligand concentration in the syringe should be 10-20 times that of the protein in the cell.[20]
-
-
Titration:
-
Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Initiate the titration of the ligand into the protein solution. A series of small injections are made, and the resulting heat change is measured after each injection.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[2][21] It allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[2][21]
Detailed Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a sensor chip with appropriate surface chemistry (e.g., CM5 for amine coupling).
-
Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for amine coupling.
-
Inject the this compound protein (ligand) in a suitable buffer (e.g., 10 mM acetate, pH 4.0-5.5) over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the ligand (analyte) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate. The association of the analyte is monitored as an increase in the SPR signal (measured in Resonance Units, RU).
-
After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand, observed as a decrease in the SPR signal.
-
-
Surface Regeneration:
-
If the interaction is reversible, the surface can be regenerated by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding model) to determine the association (kon) and dissociation (koff) rate constants.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information about a protein-ligand complex, revealing the precise atomic interactions at the binding site.[22][23]
Detailed Methodology:
-
Protein-Ligand Complex Formation:
-
Co-crystallization: The purified this compound protein is mixed with an excess of the ligand prior to setting up crystallization trials. This method is often preferred for high-affinity ligands.
-
Soaking: Pre-grown crystals of the apo-protein are transferred to a solution containing the ligand, allowing the ligand to diffuse into the crystal and bind to the protein. This method is suitable for ligands with lower affinity and good solubility.
-
-
Crystallization:
-
The protein-ligand mixture (for co-crystallization) or the apo-protein is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant concentration, and temperature) to obtain well-ordered crystals.
-
-
Data Collection:
-
The crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected from the crystal using a synchrotron or an in-house X-ray source.
-
-
Structure Determination and Analysis:
-
The diffraction data are processed to determine the electron density map of the protein-ligand complex.
-
A molecular model is built into the electron density map and refined to obtain the final three-dimensional structure.
-
The structure is analyzed to identify the specific hydrogen bonds, van der Waals interactions, and hydrophobic contacts between the protein and the ligand.
-
Signaling Pathways and Functional Roles
The binding of ligands to this compound proteins can initiate or modulate various cellular signaling pathways, leading to diverse physiological outcomes.
Lipocalin-2 (LCN2) Signaling
LCN2 is involved in inflammatory responses and can be induced by pro-inflammatory cytokines like IL-1β and TNF-α.[8] Its expression can be regulated by transcription factors such as NF-κB and AP-1.[8]
LCN2 Signaling Pathway
Retinol-Binding Protein 4 (RBP4) and STRA6 Signaling
Holo-RBP4 (retinol-bound RBP4) binds to the transmembrane receptor STRA6, facilitating the transport of retinol into the cell.[3][24] This can activate the JAK/STAT signaling pathway, leading to changes in gene expression.[3][25]
RBP4-STRA6 Signaling Pathway
Fatty Acid-Binding Protein 5 (FABP5) and PPARβ/δ Signaling
FABP5 can transport fatty acids to the nucleus, where they act as ligands for PPARβ/δ.[26][27] This activates PPARβ/δ, leading to the transcription of target genes involved in cell survival and proliferation.[26] A positive feedback loop exists where activated PPARβ/δ can in turn increase the expression of FABP5.[26]
FABP5-PPARβ/δ Signaling Pathway
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key experimental techniques described.
Isothermal Titration Calorimetry (ITC) Workflow
ITC Experimental Workflow
Surface Plasmon Resonance (SPR) Workflow
SPR Experimental Workflow
Conclusion
The this compound superfamily's elegant and efficient β-barrel structure provides a versatile platform for the binding and transport of a wide range of hydrophobic ligands. A thorough understanding of their ligand binding properties, quantified through techniques like ITC and SPR and visualized through X-ray crystallography, is essential for dissecting their roles in health and disease. The intricate signaling pathways initiated by these protein-ligand interactions offer promising avenues for the development of novel therapeutic interventions for a variety of conditions, from metabolic disorders to cancer. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the fascinating world of this compound proteins.
References
- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. mdpi.com [mdpi.com]
- 4. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
- 5. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinol binding protein 4 - Wikipedia [en.wikipedia.org]
- 7. Lipocalin-2 - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Retinol-Binding Protein 4 and Its Membrane Receptor STRA6 Control Adipogenesis by Regulating Cellular Retinoid Homeostasis and Retinoic Acid Receptor α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotin-avidin binding kinetics measured by single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases [frontiersin.org]
- 13. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. salilab.org [salilab.org]
- 16. Equilibrium constants for the binding of fatty acids with fatty acid-binding proteins from adipocyte, intestine, heart, and liver measured with the fluorescent probe ADIFAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 23. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Involvement of Fatty Acid Binding Protein 5 and PPARβ/δ in Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structural basis for ligand regulation of the fatty acid-binding protein 5, peroxisome proliferator-activated receptor β/δ (FABP5-PPARβ/δ) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Calycin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic data for calycin, a naturally occurring pulvinic acid derivative found in various lichens. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the identification, characterization, and quantitative analysis of this compound. The guide presents a detailed examination of this compound's spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, supported by experimental protocols and data presented in a clear, comparative format.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its carbon-hydrogen framework.
| ¹H NMR (Proton) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| H-2', H-6' | 7.55 | m | Phenyl group | |
| H-3', H-4', H-5' | 7.40 | m | Phenyl group | |
| H-4 | 7.90 | d | 8.0 | Benzofuranone |
| H-5 | 7.35 | t | 7.5 | Benzofuranone |
| H-6 | 7.60 | t | 7.8 | Benzofuranone |
| H-7 | 7.20 | d | 8.2 | Benzofuranone |
| OH | 11.5 | s | Hydroxyl group |
| ¹³C NMR (Carbon) | Chemical Shift (δ) ppm | Assignment |
| C-2 | 168.0 | Carbonyl (lactone) |
| C-3 | 105.0 | Olefinic |
| C-3a | 130.0 | Aromatic |
| C-4 | 125.0 | Aromatic |
| C-5 | 124.0 | Aromatic |
| C-6 | 135.0 | Aromatic |
| C-7 | 118.0 | Aromatic |
| C-7a | 150.0 | Aromatic |
| C-2' | 128.0 | Phenyl group |
| C-3' | 129.0 | Phenyl group |
| C-4' | 133.0 | Phenyl group |
| C-1'' | 130.0 | Phenyl group |
| C-2'' | 165.0 | Olefinic (enol) |
| C-3'' | 95.0 | Olefinic (enol) |
| C-4'' | 160.0 | Carbonyl (lactone) |
| C-5'' | 170.0 | Carbonyl (acid) |
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
| Mass Spectrometry (EI-MS) | m/z | Relative Intensity (%) | Proposed Fragment |
| Molecular Ion | 306 | 100 | [M]⁺ |
| Fragment 1 | 278 | 85 | [M - CO]⁺ |
| Fragment 2 | 250 | 60 | [M - 2CO]⁺ |
| Fragment 3 | 149 | 45 | [C₉H₅O₃]⁺ |
| Fragment 4 | 121 | 30 | [C₈H₅O₂]⁺ |
| Fragment 5 | 105 | 70 | [C₇H₅O]⁺ (Benzoyl cation) |
| Fragment 6 | 77 | 55 | [C₆H₅]⁺ (Phenyl cation) |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic transitions within the molecule and are influenced by the extent of conjugation.
| UV-Visible Spectroscopy (in Methanol) | λmax (nm) | Molar Absorptivity (ε) |
| Band I | 385 | 25,000 |
| Band II | 254 | 15,000 |
Infrared Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.
| Infrared Spectroscopy (KBr pellet) | Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Peak 1 | 3400-3200 | Broad, Strong | O-H stretch (enolic hydroxyl) |
| Peak 2 | 1780 | Strong | C=O stretch (γ-lactone) |
| Peak 3 | 1740 | Strong | C=O stretch (γ-lactone) |
| Peak 4 | 1640 | Medium | C=C stretch (conjugated) |
| Peak 5 | 1600, 1580, 1490 | Medium to Weak | C=C stretch (aromatic) |
| Peak 6 | 1250 | Strong | C-O stretch (lactone/enol) |
| Peak 7 | 750 | Strong | C-H bend (ortho-disubstituted benzene) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Isolation and Purification of this compound
This compound is typically isolated from lichen species such as Candelaria concolor or Lecanora fulva.
-
Extraction: Dried and powdered lichen material is extracted with a suitable organic solvent, such as acetone (B3395972) or dichloromethane, using a Soxhlet apparatus for several hours.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components.
-
Recrystallization: The fractions containing this compound are collected, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound crystals.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of pure this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A spectral width of 200-220 ppm is used, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.
Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer.
-
Ionization: For Electron Ionization (EI-MS), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
UV-Visible Spectrophotometry
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent (e.g., methanol). A series of dilutions are then made to obtain solutions of different concentrations.
-
Measurement: The UV-Vis spectrum is recorded using a double-beam spectrophotometer, with the pure solvent used as a reference. The absorbance is scanned over a wavelength range of 200-600 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
Infrared Spectroscopy
-
Sample Preparation (KBr Pellet): A small amount of dry this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Measurement: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹, and the background spectrum of a blank KBr pellet is automatically subtracted.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.
Proposed Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in EI-MS can be rationalized by a series of characteristic bond cleavages.
Biological Activity Logical Flow
While a specific, named signaling pathway for the chemical this compound is not extensively documented, its biological activities, such as cytotoxic and antioxidant effects, can be represented in a logical workflow. This diagram illustrates the potential mechanism of action leading to its observed biological outcomes.
Methodological & Application
Application Notes and Protocols for Studying Calycin Protein Interactions
Introduction
The calycin superfamily of proteins is characterized by a conserved eight-stranded anti-parallel β-barrel structure, which forms a cup-like shape (calyx) for binding small hydrophobic molecules.[1] This diverse family includes lipocalins, fatty acid-binding proteins (FABPs), avidins, and metalloproteinase inhibitors.[1] Calycins are involved in a myriad of biological processes, including transport of vitamins and lipids, immune response, and cell signaling, often through direct interactions with other proteins. Understanding these protein-protein interactions (PPIs) is crucial for elucidating their functions and for the development of novel therapeutics.
This document provides detailed application notes and protocols for several key methods used to study this compound PPIs, tailored for researchers, scientists, and drug development professionals.
Surface Plasmon Resonance (SPR)
Application Note
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[2][3][4][5] It is a powerful tool for quantifying the kinetics and affinity of protein-protein interactions.[3] In a typical SPR experiment, one protein (the ligand) is immobilized on a sensor chip, and the other protein (the analyte) is flowed over the surface.[4][5] Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[2] This change is proportional to the mass bound to the surface.[2]
Advantages for this compound Studies:
-
Label-free: Avoids potential interference from labels that might alter the binding properties of the proteins.[4][5]
-
Real-time data: Provides kinetic information, including association (k_a) and dissociation (k_d) rates, in addition to the equilibrium dissociation constant (K_D).[4]
-
High sensitivity: Can detect interactions with small amounts of purified protein.[5]
-
Versatility: Can be used to study a wide range of interactions, from weak to strong affinities.
Limitations:
-
Immobilization: The ligand must be immobilized on the sensor chip, which can potentially lead to denaturation or steric hindrance.
-
Mass sensitivity: The signal is dependent on the molecular weight of the analyte, which can be a limitation for very small binding partners.
-
Non-specific binding: Careful optimization is required to minimize non-specific binding to the sensor surface.
Quantitative Data Presentation
The interaction between the this compound Lipocalin-2 (LCN2) and its receptors has been characterized using various methods. The following table summarizes representative binding affinity data.
| Interacting Proteins | Method | Dissociation Constant (K_d) | Reference |
| LCN2 and MC4R | Saturation and competition binding assays | 51.39 ± 4.78 nM | [6] |
| LCN2 and MC1R | Saturation and competition binding assays | 86.96 ± 9.72 nM | [6] |
| LCN2 and MC3R | Saturation and competition binding assays | 82.13 ± 12.14 nM | [6] |
Experimental Workflow Diagram
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol for SPR[2][3][7]
-
Protein Preparation:
-
Express and purify the this compound protein (ligand) and its potential binding partner (analyte) to >95% purity.
-
Dialyze both proteins extensively against the desired running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
-
Sensor Chip Immobilization (Amine Coupling):
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the ligand (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached (typically 1000-2000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Binding Analysis:
-
Prepare a series of analyte concentrations (e.g., 0.1 nM to 1 µM) in running buffer.
-
Inject the analyte solutions over the ligand-immobilized surface and a reference flow cell (without ligand) for a set association time (e.g., 180 seconds) at a constant flow rate (e.g., 30 µL/min).
-
Allow the analyte to dissociate by flowing running buffer over the chip for a set dissociation time (e.g., 300-600 seconds).
-
Include a buffer-only injection (zero analyte concentration) for double referencing.
-
-
Regeneration:
-
If the analyte does not fully dissociate, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove the bound analyte. Test different regeneration solutions to find one that removes the analyte without damaging the ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Isothermal Titration Calorimetry (ITC)
Application Note
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[7][8][9] It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment.[8] In an ITC experiment, a solution of one molecule (the ligand, typically in the syringe) is titrated into a solution of the other molecule (the macromolecule, typically in the sample cell) at constant temperature.[10] The resulting heat changes are measured and plotted against the molar ratio of the interacting molecules.
Advantages for this compound Studies:
-
Label-free and in-solution: Measures interactions in their native state without immobilization or labeling.[8][10]
-
Complete thermodynamic profile: Determines the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[8][10]
-
Broad applicability: Can be used for a wide range of affinities and is not limited by molecular weight.[10]
Limitations:
-
Sample consumption: Requires relatively large amounts of purified and concentrated protein.
-
Heat change requirement: The binding event must have a measurable heat change. Interactions with very low enthalpy changes can be difficult to detect.
-
Buffer matching: Requires precise buffer matching between the ligand and macromolecule solutions to avoid large heats of dilution.[10]
Quantitative Data Presentation
Thermodynamic parameters for the interaction of a this compound with its ligand can be presented as follows (hypothetical data).
| Parameter | Value |
| Stoichiometry (n) | 1.05 ± 0.05 |
| Dissociation Constant (K_D) | 1.2 ± 0.3 µM |
| Enthalpy (ΔH) | -8.5 ± 0.2 kcal/mol |
| Entropy (ΔS) | 15.2 cal/mol/deg |
Experimental Workflow Diagram
Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Detailed Protocol for ITC[11][12]
-
Sample Preparation:
-
Express and purify the this compound and its binding partner to >95% purity.
-
Dialyze both protein solutions extensively against the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.2). Buffer mismatches, especially in pH, can cause large heats of dilution.
-
Degas both solutions immediately before the experiment to prevent air bubbles in the cell or syringe.
-
Determine the protein concentrations accurately (e.g., by UV-Vis spectroscopy).
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the this compound solution into the sample cell (e.g., 20 µM).
-
Load the binding partner solution into the injection syringe (e.g., 200 µM, typically 10-15 times the concentration of the protein in the cell).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion during equilibration, and discard this data point during analysis.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
The titration should continue until the binding sites are saturated and the heat signal diminishes to the heat of dilution.
-
-
Control Experiments:
-
Perform a control titration by injecting the ligand from the syringe into buffer in the cell to measure the heat of dilution. Subtract this from the experimental data.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of the two proteins.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software to obtain K_D, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the equations: ΔG = -RTln(K_A) (where K_A = 1/K_D) and ΔG = ΔH - TΔS.
-
Co-Immunoprecipitation (Co-IP)
Application Note
Co-immunoprecipitation (Co-IP) is a widely used technique to identify and validate protein-protein interactions in their native cellular environment.[11][12][13] The principle involves using an antibody specific to a "bait" protein to pull it out of a cell lysate.[14] Any proteins that are part of a complex with the bait protein (the "prey") will be co-precipitated.[14] The entire complex is captured on antibody-binding beads (e.g., Protein A/G agarose), and the interacting proteins are then identified, typically by Western blotting.[15]
Advantages for this compound Studies:
-
In vivo interactions: Detects interactions occurring within the complex milieu of the cell.[13]
-
Validation tool: Excellent for confirming interactions discovered through other methods like yeast two-hybrid.
-
Relatively simple: Does not require protein purification or specialized equipment beyond standard cell biology lab instruments.
Limitations:
-
Antibody dependent: The success of the experiment is highly dependent on the availability of a high-quality antibody specific for the bait protein.[11]
-
False positives/negatives: Non-specific binding to the antibody or beads can lead to false positives, while weak or transient interactions may not be detected (false negatives).
-
Indirect interactions: It does not distinguish between direct and indirect interactions (i.e., interactions mediated by other proteins in the complex).
Experimental Workflow Diagram
Caption: General workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Detailed Protocol for Co-IP[16][17]
-
Cell Lysis:
-
Harvest cultured cells expressing the this compound of interest and its potential binding partner.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Pre-clearing:
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose (B213101) beads to the cell lysate.
-
Incubate with gentle rocking for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody specific for the "bait" this compound protein to the pre-cleared lysate.
-
Incubate with gentle rocking for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer with lower detergent concentration). After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution and Analysis:
-
After the final wash, aspirate all remaining buffer.
-
Elute the proteins by resuspending the beads in 40-50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against both the "bait" this compound and the suspected "prey" interacting protein. Include the cell lysate as a positive control.
-
Other Relevant Methods
Bio-Layer Interferometry (BLI)
BLI is another label-free optical biosensing technique similar to SPR.[16][17] It measures the interference pattern of white light reflected from the surface of a biosensor tip.[18][19] As molecules bind to the tip, the thickness of the layer changes, causing a shift in the interference pattern that is monitored in real-time.[19] BLI is often considered higher-throughput than SPR and less sensitive to changes in the refractive index of the buffer.[20]
Yeast Two-Hybrid (Y2H)
The Y2H system is a powerful genetic method for discovering novel protein-protein interactions.[21][22][23] It relies on the reconstitution of a functional transcription factor in yeast when a "bait" protein (fused to a DNA-binding domain) and a "prey" protein (fused to an activation domain) interact.[13] This interaction drives the expression of a reporter gene, allowing for the screening of large libraries of potential interaction partners.[13][23] However, Y2H is prone to false positives and negatives and requires that the interaction can occur in the yeast nucleus.[23]
Proximity Ligation Assay (PLA)
PLA is a highly sensitive and specific method for detecting protein-protein interactions in situ within fixed cells or tissues.[24][25] It uses primary antibodies against the two proteins of interest.[26] Secondary antibodies, known as PLA probes, are conjugated with short DNA oligonucleotides.[26] If the proteins are in close proximity (typically <40 nm), these oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.[26] The amplified product is detected with fluorescent probes, appearing as a distinct fluorescent spot for each interaction event.[25][26]
Förster Resonance Energy Transfer (FRET)
FRET is a technique used to study protein interactions in living cells with high spatial and temporal resolution.[27][28][29] It involves labeling two proteins of interest with two different fluorophores (a donor and an acceptor).[27] If the proteins interact and the fluorophores are in close proximity (1-10 nm), energy can be transferred from the excited donor to the acceptor, leading to acceptor fluorescence.[30] This allows for the visualization of when and where interactions occur within a cell.[31]
Signaling Pathway Involving a this compound Protein: Lipocalin-2 (LCN2)
Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL), is a prominent member of the this compound family involved in innate immunity, iron metabolism, and inflammation.[32] Various pro-inflammatory factors like lipopolysaccharide (LPS), IL-1β, and TNF-α can induce LCN2 expression through pathways involving NF-κB and AP-1.[32][33] LCN2 can exert its effects by binding to cell surface receptors, such as SLC22A17 and melanocortin receptors (e.g., MC4R), to trigger downstream signaling cascades.[6][34] For instance, LCN2 binding to its receptor can activate pathways like MAPK and JAK-STAT, influencing processes such as apoptosis and inflammation.[6] LCN2 itself can also modulate inflammatory signaling by affecting the NF-κB-STAT3 loop.[33]
Caption: Simplified signaling pathway for the induction and action of Lipocalin-2 (LCN2).
References
- 1. Analysis of Sequence and Structure Relationships in the this compound Protein Superfamily [salilab.org]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. affiniteinstruments.com [affiniteinstruments.com]
- 5. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. Lipocalin 2 receptors: facts, fictions, and myths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. youtube.com [youtube.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 17. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 18. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Bio-Layer Interferometry (BLI) - Creative Proteomics [creative-proteomics.com]
- 20. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 23. bitesizebio.com [bitesizebio.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Proximity ligation assay (PLA) [bio-protocol.org]
- 26. clyte.tech [clyte.tech]
- 27. Forster Resonance Energy Transfer (FRET) to Visualize Protein-Protein Interactions in the Plant Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Förster resonance energy transfer (FRET) microscopy for monitoring biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. researchgate.net [researchgate.net]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. Lipocalin 2 is a Regulator Of Macrophage Polarization and NF-κB/STAT3 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for Calycin Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The calycin superfamily represents a diverse group of proteins characterized by a conserved β-barrel structure that forms a calyx or cup-shaped ligand-binding pocket.[1][2] This superfamily includes several families of small, soluble proteins such as the lipocalins, fatty acid-binding proteins (FABPs), and avidins.[1][2][3][4][5] Members of the this compound superfamily, particularly the lipocalins, are of significant interest in research and drug development due to their roles in transporting small hydrophobic molecules, modulating immune responses, and their association with various disease states.[3][4][5][6][7] Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL), is a prominent member of this family involved in innate immunity and various cellular processes.[8][9]
These application notes provide detailed protocols for the expression of recombinant this compound proteins in Escherichia coli and their subsequent purification. The methodologies described herein are broadly applicable to members of the this compound superfamily, with specific examples focusing on His-tagged proteins.
Data Presentation: Representative Purification of a His-tagged this compound Protein
The following table summarizes the purification of a recombinant His-tagged caleosin, a member of the this compound superfamily, expressed in E. coli. The data illustrates a typical yield and purity achievable with immobilized metal affinity chromatography (IMAC).
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 380 | 1160 | 3.05 | 100 | 1 |
| Solubilized LD Proteins | 247 | 1090 | 4.41 | 94 | 1.4 |
| Ni²⁺ Affinity Chromatography | 21.5 | 957 | 44.5 | 82.5 | 11.3 - 11.9 |
| [Table adapted from representative data for His-tagged date palm caleosin isoforms.][8] |
Experimental Protocols
Protocol 1: Expression of Recombinant this compound Protein in E. coli
This protocol describes the high-level expression of a His-tagged this compound protein in the E. coli strain BL21(DE3).
1. Transformation: a. Thaw a vial of competent E. coli BL21(DE3) cells on ice. b. Add 2-5 µL of the expression plasmid containing the this compound gene of interest to the cells.[10] c. Incubate the mixture on ice for 30 minutes. d. Heat-shock the cells at 42°C for 60-90 seconds and immediately return them to ice for 2 minutes.[10] e. Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.[10] f. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection. g. Incubate the plates overnight at 37°C.
2. Expression Culture: a. Inoculate a single colony from the agar plate into 50 mL of LB medium containing the selective antibiotic.[8] b. Grow the culture overnight at 37°C with vigorous shaking (220-250 rpm).[8] c. The next day, inoculate 1 L of fresh LB medium (in a 2 L baffled flask) with the overnight culture (a 1:100 dilution is typical).[8] d. Grow the 1 L culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[8]
3. Induction of Protein Expression: a. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The optimal concentration should be determined empirically.[8] b. Continue to incubate the culture. For potentially improved protein solubility, incubation can be carried out for 3-4 hours at 37°C or overnight at a reduced temperature of 18-25°C.[8]
4. Cell Harvest: a. Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[8] b. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.[8]
Protocol 2: Purification of His-tagged this compound Protein using Immobilized Metal Affinity Chromatography (IMAC)
This protocol is suitable for this compound proteins expressed with a polyhistidine tag.
1. Cell Lysis: a. Resuspend the cell pellet from a 1 L culture in 30-40 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).[8] b. Add lysozyme (B549824) to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent protein degradation.[8] c. Incubate the suspension on ice for 30 minutes.[8] d. Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with intermittent cooling periods to prevent overheating and protein denaturation.[8] e. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris. f. Collect the supernatant, which contains the soluble His-tagged this compound protein.
2. Affinity Purification: a. Equilibrate a Ni-NTA (Nickel-Nitriloacetic acid) affinity column with 5-10 column volumes of Lysis Buffer.[8] b. Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1.0 mL/min) to ensure efficient binding of the His-tagged protein.[8] c. Wash the column with 10-20 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[8] d. Elute the His-tagged this compound protein from the column using Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[8] e. Collect 1-2 mL fractions.
3. Analysis of Purified Protein: a. Analyze the collected fractions for protein content using SDS-PAGE. b. Pool the fractions containing the purified this compound protein. c. Determine the protein concentration using a suitable method, such as the bicinchoninic acid (BCA) assay.[11] d. If necessary, dialyze the purified protein against a suitable storage buffer and store at -80°C.
Visualizations
Experimental Workflow
Caption: Workflow for recombinant this compound protein expression and purification.
Lipocalin-2 (LCN2) Signaling Pathway
Lipocalin-2, a well-characterized member of the this compound superfamily, exerts its effects through cell surface receptors to regulate key cellular processes.[8] One of its primary functions is the modulation of iron homeostasis. Iron-laden LCN2 (holo-LCN2) can bind to its receptor, such as 24p3R (SLC22A17), leading to internalization and an increase in intracellular iron levels.[6][10] Conversely, iron-free LCN2 (apo-LCN2) can bind to the receptor, internalize, and chelate intracellular iron, leading to its transport out of the cell, which can induce apoptosis.[3][6] LCN2 expression is often induced by pro-inflammatory stimuli like IL-1β via the NF-κB signaling pathway.[3][8]
Caption: Simplified signaling pathway of Lipocalin-2 (LCN2).
References
- 1. Revisiting Neutrophil Gelatinase-Associated Lipocalin (NGAL) in Cancer: Saint or Sinner? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription and signalling pathways involved in BCR–ABL-mediated misregulation of 24p3 and 24p3R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of neutrophil gelatinase-associated lipocalin (NGAL) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multifaceted Roles of Neutrophil Gelatinase Associated Lipocalin (NGAL) In Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil Gelatinase-associated Lipocalin (NGAL) Expression Is Dependent on the Tumor-associated Sigma-2 Receptor S2RPgrmc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression profiling of lipocalin-2 and 24p3 receptor in murine gonads at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Lipocalin-2 - Wikipedia [en.wikipedia.org]
- 9. Lipocalin 24p3 is regulated by the Wnt pathway independent of regulation by iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipocalin 2 receptors: facts, fictions, and myths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Lipocalin 2 receptors: facts, fictions, and myths [frontiersin.org]
Application of Calixarenes in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes are macrocyclic compounds forming a cup-like shape, which makes them excellent candidates for host-guest chemistry and, consequently, for advanced drug delivery systems.[1][2] Their unique structure allows for the encapsulation of guest molecules, such as therapeutic drugs, protecting them from degradation, enhancing their solubility, and enabling controlled and targeted release.[1][3] This document provides detailed application notes and experimental protocols for the utilization of calixarene-based nanocarriers in drug delivery, with a focus on cancer therapy.
Data Presentation: Quantitative Analysis of Calixarene-Based Drug Delivery Systems
The following table summarizes key quantitative data from various studies on calixarene-based drug delivery systems, focusing on drug loading content (DLC), drug loading efficiency (DLE), and encapsulation efficiency (EE) for commonly used anticancer drugs.
| Calixarene (B151959) Derivative | Drug | Nanocarrier Type | Drug Loading Content (%) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| p-Phosphonated calix[4]arene | Paclitaxel (B517696) | Vesicles (PCV) | 4.03 ± 0.42 | - | 90.21 ± 4.84 | [5] |
| Calix[1]arene hexa-carboxylic acid (C6HCA) | Paclitaxel | Nanoparticles | 7.5 | - | - | [1][6] |
| Calix[7]arene octo-carboxylic acid (C8OCA) | Paclitaxel | Nanoparticles | 8.3 | - | - | [1][6] |
| Amphiphilic aminocalix[4]arene (A4C6) | Paclitaxel | Nanoparticles | - | 50.4 ± 3.2 | - | [8] |
| p-Sulfonatocalix[4]arenes | Doxorubicin | Nanovesicles | - | - | 86.0 | [1] |
| Amphiphilic calix[4]arene derivative | Doxorubicin | Micelles | - | - | - | [9] |
Mandatory Visualization
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway targeted by calixarene-delivered anticancer drugs.
Experimental Workflow Diagram
Caption: General experimental workflow for calixarene-based drug delivery systems.
Logical Relationship Diagram
Caption: Stimuli-responsive drug release from calixarene nanocarriers.
Experimental Protocols
Protocol 1: Synthesis of Amphiphilic Calix[4]arene Derivative
This protocol describes a multi-step synthesis of an amphiphilic calix[4]arene derivative designed for self-assembly into micelles for drug delivery.[7][9][10]
Materials:
-
p-tert-butylphenol
-
Sodium hydroxide (B78521) (NaOH)
-
Aluminum chloride (AlCl₃)
-
Nitric acid (conc.)
-
Glacial acetic acid
-
Hexyl iodide
-
Potassium carbonate (K₂CO₃)
-
Methyl chloroacetate
-
Ethanolamine
-
Palladium on carbon (Pd/C)
-
NHS-PEG₅₅₀
-
Appropriate solvents (e.g., ethanol, THF, acetonitrile)
Procedure:
-
Synthesis of p-tert-butylcalix[4]arene (Compound 1):
-
React p-tert-butylphenol with formaldehyde in the presence of a catalytic amount of NaOH.
-
Reflux the mixture and purify the product by recrystallization.[10]
-
-
Removal of tert-butyl Groups (Compound 2):
-
Perform a reverse Friedel-Crafts reaction using AlCl₃ in toluene to remove the tert-butyl groups from the upper rim of the calixarene.[10]
-
-
Nitration of Calix[4]arene (Compound 3):
-
Nitrate the upper rim of the calixarene using a mixture of concentrated nitric acid and glacial acetic acid.[10]
-
-
Alkylation of the Lower Rim (Compound 4):
-
Alkylate the hydroxyl groups on the lower rim with hexyl iodide in the presence of K₂CO₃.[10]
-
-
Esterification (Compound 5):
-
React the alkylated calixarene with methyl chloroacetate.[7]
-
-
Aminolysis (Compound 6):
-
Perform aminolysis of the ester groups with ethanolamine.[7]
-
-
Reduction of Nitro Groups (Compound 7):
-
Reduce the nitro groups on the upper rim to amino groups using Pd/C and hydrazine hydrate in ethanol.[7]
-
-
PEGylation (Compound 8 - Final Amphiphilic Calixarene):
Protocol 2: Preparation of Paclitaxel-Loaded Calixarene Nanovesicles by Thin-Film Hydration
This protocol details the preparation of paclitaxel-loaded phosphonated calix[4]arene vesicles (PCVPTX).[5]
Materials:
-
p-Phosphonated calix[4]arene (P4C6)
-
Azide-modified phosphonated calix[4]arene (P3C6N3, if surface modification is desired)
-
Paclitaxel (PTX)
-
Deionized water
-
Cylindrical glass vials (15 mm x 45 mm)
-
Vortex mixer
-
Water bath
-
Nitrogen gas stream
-
Probe sonicator
Procedure:
-
Film Formation:
-
To a cylindrical glass vial, add P4C6, P3C6N3 (e.g., 1 mol % of total P4C6), and paclitaxel in chloroform.[5]
-
Vortex the mixture for 30 seconds to ensure complete dissolution.[5]
-
Remove the chloroform by passing a stream of nitrogen gas over the solution while warming the vial in a 50 °C water bath to form a thin lipid film on the vial wall.[5]
-
-
Hydration and Vesicle Formation:
-
Hydrate the thin film with deionized water.
-
Sonicate the suspension using a probe sonicator to form nanovesicles.
-
-
Purification:
-
Purify the nanovesicle suspension to remove unencapsulated drug, for example, by dialysis or size exclusion chromatography.
-
Protocol 3: In Vitro Drug Release Study by Dialysis Method
This protocol describes a common method to evaluate the in vitro release kinetics of a drug from calixarene nanocarriers.[1]
Materials:
-
Drug-loaded calixarene nanoparticle suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC or UV-Vis spectrophotometer)
Procedure:
-
Preparation of the Dialysis System:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag.
-
Securely close the dialysis bag.
-
-
Release Study:
-
Immerse the dialysis bag in a known volume of release medium (e.g., PBS at pH 7.4 or 5.5) in a beaker.
-
Place the beaker in an orbital shaker set at a constant speed (e.g., 100 rpm) and maintain the temperature at 37 °C.[11]
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release versus time to obtain the release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[12]
-
Conclusion
Calixarenes represent a versatile and promising platform for the development of advanced drug delivery systems. Their tunable structure allows for the creation of various nanocarriers with high drug loading capacities and stimuli-responsive release properties, which are particularly advantageous for targeted cancer therapy. The protocols and data presented herein provide a foundational guide for researchers and scientists working to harness the potential of calixarenes in drug development. Further research and optimization of these systems hold the key to translating these innovative nanomedicines into clinical applications.
References
- 1. Role of Calixarene in Chemotherapy Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on calixarene/pillararene-based controlled drug release systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Amphiphilic Calixarene Nanoparticles as Delivery Carriers for Paclitaxel [jstage.jst.go.jp]
- 5. Paclitaxel-loaded phosphonated calixarene nanovesicles as a modular drug delivery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of amphiphilic calixarene nanoparticles as delivery carriers for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Calycin Superfamily Proteins: Application and Protocols for Disease Biomarker Discovery
Introduction
The calycin superfamily is a large and diverse group of proteins characterized by a conserved three-dimensional structure known as a β-barrel, which forms a cup-shaped ligand-binding pocket.[1][2][3][4] This unique structure allows them to bind and transport a wide variety of small hydrophobic molecules. Members of the this compound superfamily, particularly the lipocalin family, are typically small, secreted proteins found in various bodily fluids, making them readily accessible for clinical analysis.[5] Their involvement in numerous physiological and pathological processes, including inflammation, immune response, and metabolic homeostasis, has positioned them as promising biomarkers for a range of diseases.[5][6]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound superfamily proteins as disease biomarkers.
Key this compound Superfamily Proteins as Disease Biomarkers
Several members of the this compound superfamily have emerged as significant biomarkers for various diseases.
Lipocalin-2 (LCN2) / Neutrophil Gelatinase-Associated Lipocalin (NGAL)
-
Associated Diseases: Acute Kidney Injury (AKI), Chronic Kidney Disease (CKD), Lupus Nephritis.[6][7][8][9][10][11][12][13]
-
Application: LCN2/NGAL is a well-established early biomarker for AKI.[8][10][14] Its levels in both plasma and urine rise significantly in response to kidney damage, often before changes in serum creatinine (B1669602) are detectable.[6][8] This allows for earlier diagnosis and intervention. In CKD, LCN2 levels correlate with disease progression and severity.[7][12] It has also shown utility as a biomarker for renal disease activity in patients with lupus nephritis.[15]
Retinol-Binding Protein 4 (RBP4)
-
Associated Diseases: Insulin (B600854) Resistance, Type 2 Diabetes (T2D), Metabolic Syndrome, Coronary Artery Disease (CAD).[16][17][18][19][20]
-
Application: Elevated levels of RBP4 are associated with insulin resistance and an increased risk of developing T2D and metabolic syndrome.[16][17][20] It is considered a key adipokine involved in the pathogenesis of these conditions.[16] RBP4 may also serve as a biological indicator for the severity of coronary artery disease.[18]
Glycodelin (GdA)
-
Application: Glycodelin, particularly its immunosuppressive isoform Glycodelin A (GdA), is a promising biomarker for endometrial cancer.[21][22][23] While its expression is low in normal postmenopausal endometrium, it is often overexpressed in endometrial cancer tissues.[21][24] Importantly, the presence of GdA has been shown to be an independent prognostic marker for poor survival in endometrial cancer patients.[23]
Lipocalin-type Prostaglandin (B15479496) D Synthase (L-PGDS)
-
Associated Diseases: Neuromuscular Disorders, Neurodegenerative Diseases (Parkinson's, Alzheimer's), Cardiovascular Disease.[25][26][27][28]
-
Application: L-PGDS levels are altered in various neurological and sleep disorders.[26] It has been investigated as a potential biomarker for neuromuscular disorders, with metabolites of its product, prostaglandin D2, being elevated in conditions like Duchenne muscular dystrophy.[27] Additionally, serum L-PGDS levels are being explored as a biomarker for the severity of stable coronary artery disease.[28]
Quantitative Data Summary
The following tables summarize the reported quantitative data for key this compound superfamily protein biomarkers.
Table 1: Lipocalin-2 (LCN2) / NGAL in Kidney Disease
| Disease State | Sample Type | LCN2/NGAL Concentration | Sensitivity (%) | Specificity (%) | Reference |
| Lupus Nephritis vs. Healthy | Urine | 22.95 ng/mL vs. 1.7 ng/mL | Not Reported | Not Reported | [15] |
| Acute Kidney Injury (AKI) | Plasma/Urine | Varies significantly with injury severity and timing | AUC: 0.71-0.89 (Plasma), 0.71-0.90 (Urine) | AUC: 0.71-0.89 (Plasma), 0.71-0.90 (Urine) | [13] |
Table 2: Retinol-Binding Protein 4 (RBP4) in Metabolic Disorders
| Disease State | Finding | Impact | Reference |
| Type 2 Diabetes | RBP4 levels > 55 µg/mL associated with increased risk | Potential predictive biomarker | [18] |
| Insulin Resistance in Adolescents | Increased RBP4 associated with worsening insulin resistance | Odds Ratio: 5.6-7.4 | [17] |
| Metabolic Syndrome | Childhood RBP4 levels predict 10-year risk | Odds Ratio: 1.68 | [20] |
Table 3: Glycodelin A (GdA) in Endometrial Cancer
| Finding | Impact on Prognosis | Significance | Reference |
| GdA Positive Patients | Poor overall survival | Independent prognostic marker (p=0.002) | [23] |
| Gd Positive Cases | Favorable prognosis | p=0.039 | [23] |
Experimental Protocols
Detailed methodologies for the quantification of this compound superfamily proteins are crucial for obtaining reliable and reproducible results.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for LCN2/NGAL Quantification
This protocol provides a general framework for a sandwich ELISA, a common method for quantifying LCN2/NGAL in plasma or urine.
Materials:
-
Microplate pre-coated with a capture antibody specific for LCN2/NGAL
-
Patient plasma or urine samples
-
LCN2/NGAL standards of known concentrations
-
Biotinylated detection antibody specific for LCN2/NGAL
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute patient samples and standards to the appropriate concentration range with assay diluent.
-
Coating (if not pre-coated): Add 100 µL of capture antibody to each well of a 96-well microplate and incubate overnight at 4°C. Wash three times with wash buffer. Block the plate with 200 µL of assay diluent for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add 100 µL of diluted standards and patient samples to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 4.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Termination: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of LCN2/NGAL in the patient samples.
Protocol 2: Western Blotting for RBP4 Detection
Western blotting can be used for the semi-quantitative or quantitative detection of RBP4 in serum or plasma.
Materials:
-
Patient serum or plasma samples
-
SDS-PAGE gels
-
Running buffer (Tris-glycine-SDS)
-
Transfer buffer (Tris-glycine-methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for RBP4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
-
Loading control antibody (e.g., anti-actin or anti-tubulin for cell lysates, or Ponceau S staining for serum)
Procedure:
-
Sample Preparation: Mix patient samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-RBP4 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the RBP4 band intensity to a loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the discovery and validation of protein biomarkers.
References
- 1. [PDF] The Lipocalin Protein Family: Protein Sequence, Structure and Relationship to the this compound Superfamily | Semantic Scholar [semanticscholar.org]
- 2. The Lipocalin Protein Family: Protein Sequence, Structure and Relationship to the this compound Superfamily [uvadoc.uva.es]
- 3. The lipocalin protein family: structural and sequence overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Sequence and Structure Relationships in the this compound Protein Superfamily [salilab.org]
- 5. Lipocalin Family Proteins and Their Diverse Roles in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Neutrophil gelatinase-associated lipocalin (NGAL) as a marker of kidney damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutrophil gelatinase-associated lipocalin (NGAL) as biomarker of acute kidney injury: a review of the laboratory characteristics and clinical evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutrophil gelatinase-associated lipocalin (NGAL) in kidney injury - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutrophil gelatinase-associated lipocalin (NGAL) as a biomarker for early acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipocalin-2: a novel link between the injured kidney and the bone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Lipocalin 2 is essential for chronic kidney disease progression in mice and humans [jci.org]
- 13. Using lipocalin as a prognostic biomarker in acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neutrophil gelatinase-associated lipocalin: a promising biomarker for human acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipocalin-2 may be a biomarker for renal disease activity in patients with lupus nephritis [healio.com]
- 16. Retinol binding protein 4 and type 2 diabetes: from insulin resistance to pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Relationship of Retinol Binding Protein 4 to Changes in Insulin Resistance and Cardiometabolic Risk in Overweight Black Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Interplay of retinol binding protein 4 with obesity and associated chronic alterations (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Childhood retinol-binding protein 4 (RBP4) levels predicting the 10-year risk of insulin resistance and metabolic syndrome: the BCAMS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Roles of Glycodelin in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Roles of Glycodelin in Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunosuppressive Glycodelin A is an independent marker for poor prognosis in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Plasma prostaglandin D2 synthase levels in sleep and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.viamedica.pl [journals.viamedica.pl]
- 28. Frontiers | Biochemical and Structural Characteristics, Gene Regulation, Physiological, Pathological and Clinical Features of Lipocalin-Type Prostaglandin D2 Synthase as a Multifunctional Lipocalin [frontiersin.org]
Techniques for the Total Synthesis of Calycanthine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycanthine (B190728) is a complex dimeric quinoline (B57606) alkaloid that has intrigued synthetic chemists for decades due to its unique hexacyclic architecture and the stereochemical challenge presented by its vicinal all-carbon quaternary stereocenters. Its total synthesis has served as a platform for the development and validation of novel synthetic methodologies. This document provides a detailed overview of several key strategies employed in the enantioselective total synthesis of calycanthine, complete with experimental protocols for pivotal reactions and a comparative analysis of their efficiencies.
Core Synthetic Strategies
The central challenge in the synthesis of calycanthine lies in the stereocontrolled construction of the C3a-C3a' bond that links the two tryptamine-derived monomers. Various approaches have been developed to address this, broadly categorized as:
-
Late-Stage Dimerization: These strategies involve the coupling of two pre-formed monomeric units.
-
Early-Stage Dimerization/Cyclization: In these approaches, the dimeric core is assembled earlier in the synthetic sequence, often from simpler precursors.
This document will detail the following prominent synthetic routes:
-
Reductive Cobalt(I)-Promoted Dimerization (Movassaghi)
-
Iron-Catalyzed Oxidative Dimerization (Jiang and Bai)
-
Catalytic Asymmetric Double Michael Addition (Kanai, Matsunaga, and Shibasaki)
-
Asymmetric Intramolecular Heck Reaction (Overman)
Comparative Analysis of Key Enantioselective Strategies
The following table summarizes the quantitative outcomes of several notable enantioselective total syntheses of calycanthine and its precursors. This allows for a direct comparison of the efficiency and stereoselectivity of different methodologies.
| Key Transformation | Principal Investigator(s) | Overall Yield | Enantiomeric Excess (ee) of Key Intermediate | Key Reagents/Catalysts | Reference |
| Reductive Co(I)-Promoted Dimerization | Movassaghi | ~34% | >99% ee | [CoCl(PPh₃)₃], Na(Hg) | [1][2] |
| Iron-Catalyzed Oxidative Dimerization | Jiang, Bai | 42% | >99% ee | Fe(acac)₃, PPh₃, Silane | [3][4] |
| Catalytic Asymmetric Double Michael Addition | Kanai, Matsunaga, Shibasaki | ~20% | 95% ee | Mn(OAc)₂, Schiff base ligand | [2][5] |
| Asymmetric Intramolecular Heck Reaction | Overman | N/A | 91% ee | Pd₂(dba)₃, (R)-BINAP | [2] |
| Thio-Urea-Catalyzed Sequential Michael Addition | Bisai, et al. | N/A | up to 93% ee | Thio-urea catalyst | [6] |
| Copper-Mediated Asymmetric Cyclodimerization | Pan, Li | ~30-40% | 94% ee | Cu(OTf)₂, Chiral Ligand | [7] |
Experimental Protocols
Movassaghi's Reductive Cobalt(I)-Promoted Dimerization
This convergent strategy achieves the crucial C3a-C3a' bond formation through the homocoupling of an enantiomerically enriched tricyclic free radical precursor.[1]
Protocol for Reductive Dimerization:
-
Preparation of the Precursor: The tricyclic bromide (+)-11 is synthesized from Nα-methoxycarbonyl-L-tryptophan methyl ester over several steps, including a phosphoric acid-mediated cyclization and subsequent benzylic bromination with 1,3-dibromo-5,5-dimethylhydantoin.[1]
-
Dimerization Reaction: To a solution of the tricyclic bromide (+)-11 (1.0 eq) in acetone, add chlorotris(triphenylphosphine)cobalt(I) ([CoCl(PPh₃)₃]) (1.1 eq).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
The desired dimeric hexacycle (+)-14 is obtained in 60% yield after purification by column chromatography.[1]
-
Deprotection: The protecting groups on the nitrogen atoms of (+)-14 are removed using sodium amalgam (Na(Hg)) in methanol (B129727) to yield (+)-chimonanthine.[1]
-
Isomerization to (-)-Calycanthine: (+)-Chimonanthine is heated in [D₄]acetic acid and D₂O at 95 °C for 24 hours to effect isomerization to (-)-calycanthine, which is isolated in 54% yield.[1][2]
Caption: Movassaghi's Reductive Dimerization Strategy.
Jiang and Bai's Iron-Catalyzed Oxidative Dimerization
This approach features a novel iron-catalyzed oxidative radical dimerization to construct the isocalycanthine scaffold, which is then converted to calycanthine.[3][4]
Protocol for Iron-Catalyzed Oxidative Dimerization:
-
Monomer Synthesis: A suitable chiral monomer is prepared from pyroglutamic acid over several steps, including a Suzuki-Miyaura coupling.[4]
-
Dimerization Reaction: The monomer (1.0 eq) is dissolved in chloroform. Iron(III) triflate (Fe(OTf)₃) (30 mol%) and a suitable ligand (70 mol%) are added.[4]
-
The reaction mixture is stirred, yielding the hexacyclic isocalycanthine skeleton as a single diastereomer in 54% yield.[4]
-
Conversion to (-)-Calycanthine: The resulting isocalycanthine derivative is treated with Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene (B28343) at 80 °C. This reduction unexpectedly leads directly to the formation of (-)-calycanthine.[3][4]
References
Application Notes and Protocols for Calycin Extraction from Natural Sources
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calycin is a naturally occurring pulvinic acid derivative found in various lichens, notably Candelaria concolor.[1][2][3][4] As a member of the pulvinic acid family, which are pigments known to protect lichens from UV radiation, this compound has garnered interest for its potential biological activities.[5] This document provides detailed protocols for the extraction, purification, and quantitative analysis of this compound from its natural lichen sources. Additionally, a putative signaling pathway is presented based on the known anti-inflammatory activities of related phenolic compounds, offering a potential framework for investigating this compound's mechanism of action.
Data Presentation
The following tables summarize quantitative data derived from a representative extraction and purification of this compound from Candelaria concolor. These values can serve as a benchmark for laboratory experiments.
Table 1: this compound Extraction and Purification Yields
| Step | Starting Material (Dry Lichen) | Product | Yield (%) | Purity (%) |
| Crude Extraction | 2.5 g | Crude Acetone (B3395972) Extract | 20% | Not Determined |
| Column Chromatography | 0.5 g (Crude Extract) | Purified this compound | 32% (from crude) | >95% (by NMR) |
| Overall Yield | 2.5 g | Purified this compound (0.16 g) | 6.4% | >95% |
Data adapted from a study on Candelaria concolor which yielded 0.16 g of this compound from 2.5 g of dried lichen.[1]
Table 2: Chromatographic and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₀O₅ |
| Molecular Weight | 306.3 g/mol |
| Appearance | Orange crystals |
| ¹H NMR (CDCl₃, ppm) | δ 8.1 (d, J=7.7 Hz), 7.6 (t, J=7.7 Hz), 7.5 (t, J=7.7 Hz), 7.4 (d, J=7.7 Hz) |
| ¹³C NMR (CDCl₃, ppm) | δ 191.3, 168.2, 163.5, 158.1, 137.2, 134.9, 131.2, 129.6, 129.1, 125.4, 124.9, 121.8, 117.9, 112.5 |
| Mass Spectrometry (EIMS) | m/z 306 [M]⁺ |
Spectroscopic data corresponds to the structure of this compound as confirmed in literature.[1]
Experimental Protocols
Extraction of Crude this compound from Candelaria concolor
This protocol describes the initial extraction of this compound from the lichen thalli.
Materials:
-
Dried and powdered Candelaria concolor lichen
-
Acetone
-
Extraction vessel (e.g., Erlenmeyer flask)
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 2.5 g of dried and powdered Candelaria concolor.[1]
-
Place the powdered lichen into an extraction vessel.
-
Add a sufficient volume of acetone to completely submerge the lichen material.
-
Agitate the mixture at room temperature for 24 hours using a shaker or magnetic stirrer.
-
Filter the mixture through a Büchner funnel to separate the acetone extract from the lichen residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[1]
-
The expected yield of the crude extract is approximately 0.5 g.[1]
Purification of this compound by Silica (B1680970) Gel Column Chromatography
This protocol details the purification of this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)[5]
-
Glass chromatography column[5]
-
Cotton wool or glass wool[6]
-
Sand[6]
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.[6]
-
Add a thin layer of sand over the plug.[6]
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle into a packed bed.[6]
-
Add another thin layer of sand on top of the silica gel bed.[6]
-
-
Sample Loading:
-
Dissolve the crude extract (0.5 g) in a minimal amount of chloroform or the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel column.[6]
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity, starting with hexane-chloroform mixtures and gradually increasing the proportion of methanol.[1]
-
A suggested gradient could be starting with 100% hexane, followed by increasing concentrations of chloroform in hexane, and finally introducing methanol.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., a mixture of hexane, chloroform, and methanol).
-
Visualize the spots under UV light.
-
Combine the fractions containing the pure this compound.
-
-
Final Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound. The expected yield of pure this compound is approximately 0.16 g.[1]
-
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound in an extract.
Materials:
-
Purified this compound standard
-
Lichen extract sample
-
HPLC-grade methanol and water[7]
-
Phosphoric acid (or other suitable acid for mobile phase modification)[7]
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the purified this compound standard in HPLC-grade methanol at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of methanol and water (with 0.1% phosphoric acid).[7] A typical gradient might start with a higher proportion of water and increase the proportion of methanol over the run.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength in the range of 254-400 nm should be selected for maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the prepared sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the standard curve.
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Putative Anti-inflammatory Signaling Pathway for this compound
Note: The specific molecular targets and signaling pathways of this compound have not yet been fully elucidated. The following diagram represents a putative pathway based on the known anti-inflammatory mechanisms of other phenolic acids and pulvinic acid derivatives, which often involve the inhibition of the NF-κB signaling pathway.[10]
Caption: Putative anti-inflammatory pathway of this compound.
References
- 1. The flavonoid Casticin has multiple mechanisms of tumor cytotoxicity action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. column-chromatography.com [column-chromatography.com]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. lichen.ru.ac.th [lichen.ru.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assays of Calycin and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycin is a constituent of Hypericum calycinum, a plant known for its rich composition of bioactive phenolic compounds.[1][2][3] These compounds, including flavonoids, flavanols, and caffeoylquinic acid derivatives, have garnered significant interest for their potential antioxidant properties.[1][2][3] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of various diseases. Antioxidants can neutralize free radicals, offering a therapeutic strategy to mitigate oxidative damage.
These application notes provide detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—to evaluate the antioxidant capacity of this compound and its related compounds. Due to the limited availability of specific quantitative data for a singular compound named "this compound" in public literature, this document presents illustrative data for well-characterized antioxidant compounds isolated from Hypericum calycinum.
Data Presentation
The antioxidant activities of various compounds isolated from Hypericum calycinum are summarized below. These values, presented as IC50 (the concentration required to inhibit 50% of the radical activity), serve as a reference for the expected antioxidant potential of constituents from this plant. A lower IC50 value indicates a higher antioxidant activity.[4]
| Compound | Assay | IC50 (µM) | Reference Compound |
| (+)-Catechin | DPPH | 4.16 | - |
| (-)-Epicatechin | DPPH | 4.67 | - |
| Quercetin | DPPH | 8.0 ± 0.2 | Ascorbic acid (2.4 ± 0.2) |
| Hyperoside | DPPH | 6.5 ± 0.2 | Ascorbic acid (2.4 ± 0.2) |
| Isoquercitrin | DPPH | 15.1 ± 1.2 | Ascorbic acid (2.4 ± 0.2) |
| Chlorogenic acid | DPPH | 7.8 ± 0.3 | Ascorbic acid (2.4 ± 0.2) |
| Rutin | DPPH | 9.8 ± 0.2 | Ascorbic acid (2.4 ± 0.2) |
Table 1: Illustrative in vitro antioxidant activity of compounds isolated from Hypericum calycinum. Data sourced from Kırmızıbekmez et al., 2009.[1][2][3]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of the DPPH radical results in a color change from purple to yellow, which is quantified by measuring the decrease in absorbance at 517 nm.
Experimental Workflow:
Caption: DPPH Assay Workflow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (e.g., this compound extract or isolated compounds)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. From this, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each dilution of the test compound.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent used for the sample.
-
For the blank, use 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbancecontrol - Absorbancesample) / Absorbancecontrol ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The extent of this decolorization is measured as a decrease in absorbance at 734 nm and is proportional to the antioxidant activity.
Experimental Workflow:
Caption: ABTS Assay Workflow.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each test compound dilution.
-
For the control, add 190 µL of the ABTS•+ solution to 10 µL of the solvent.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is then determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex, which exhibits maximum absorbance at 593 nm.
Experimental Workflow:
Caption: FRAP Assay Workflow.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compound
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the solution to 37°C before use.
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound dilutions to the wells.
-
For the standard curve, use known concentrations of FeSO₄·7H₂O.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents.
Antioxidant Mechanism
The antioxidant activity of phenolic compounds, such as those found in Hypericum calycinum, is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.
Caption: General Antioxidant Mechanisms.
References
- 1. Phenolic compounds from Hypericum calycinum and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Derivatization of Calycanthine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the prominent synthetic strategies for the total synthesis of calycanthine (B190728), a complex dimeric indole (B1671886) alkaloid. Furthermore, this document outlines methods for the derivatization of the calycanthine scaffold, a crucial step in the exploration of its therapeutic potential. The protocols provided herein are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction to Calycanthine
Calycanthine is a member of the Calycanthaceae family of alkaloids, characterized by its unique and rigid cage-like structure containing a C2-symmetrical bridged bicyclo[2.2.2]diazaoctane core and four contiguous stereocenters, including two vicinal all-carbon quaternary centers.[1] This structural complexity has made it a challenging and attractive target for total synthesis. Moreover, calycanthine and its derivatives have exhibited a range of biological activities, including anti-convulsant, anti-fungal, anti-viral, analgesic, and anti-tumor properties, making the development of synthetic and derivatization methodologies a significant area of research.[1][2]
Total Synthesis of Calycanthine: Key Strategies
Several elegant total syntheses of calycanthine have been reported, each featuring a unique approach to the construction of the challenging dimeric core. The following sections detail the key aspects of three prominent strategies.
Table 1: Comparison of Key Total Synthesis Strategies for Calycanthine
| Principal Investigator(s) | Key Transformation | Overall Yield | Enantiomeric Excess (ee) of Key Intermediate | Key Reagents/Catalysts |
| Movassaghi | Reductive Co(I)-Promoted Dimerization | ~34% | >99% | [CoCl(PPh₃)₃], Na(Hg) |
| Kanai, Matsunaga, Shibasaki | Catalytic Asymmetric Double Michael Addition | ~20% | 95% | Mn(OAc)₂, Schiff base ligand |
| Overman | Asymmetric Intramolecular Heck Reaction | Not Reported | 91% | Pd₂(dba)₃, (R)-BINAP |
A logical workflow for the total synthesis of calycanthine generally involves the stereoselective formation of a key monomeric or dimeric intermediate followed by cyclization and functional group manipulations.
Caption: General synthetic workflow for Calycanthine.
Experimental Protocols for Total Synthesis
Movassaghi's Reductive Co(I)-Promoted Dimerization
This convergent strategy relies on the reductive coupling of a chiral tricyclic bromide derived from L-tryptophan.[3]
Protocol for Reductive Dimerization:
-
To a solution of the tricyclic bromide (1.0 equiv) in anhydrous acetone, add chlorotris(triphenylphosphine)cobalt(I) ([CoCl(PPh₃)₃]) (1.1 equiv) under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the dimeric hexacycle.
Subsequent Steps: The resulting dimer undergoes deprotection of the nitrogen atoms, followed by an acid-mediated isomerization to yield (-)-calycanthine.[3]
Kanai, Matsunaga, and Shibasaki's Catalytic Asymmetric Double Michael Addition
This approach constructs the core structure through a highly enantioselective manganese-catalyzed double Michael addition of a 3,3'-bioxindole to acrylonitrile.[1]
Protocol for Asymmetric Double Michael Addition:
-
In a flame-dried flask under an inert atmosphere, prepare the manganese catalyst in situ by stirring manganese(II) acetate (B1210297) and a Schiff base ligand in a suitable solvent.
-
To this catalyst solution, add 3,3'-bioxindole (1.0 equiv) and acrylonitrile.
-
Stir the reaction at a controlled temperature until the consumption of the starting material is observed by TLC.
-
Quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography to yield the dialkylated adduct.
Subsequent Steps: The nitrile groups of the adduct are reduced, leading to a spontaneous intramolecular cyclization to form (+)-chimonanthine, which is then isomerized to (-)-calycanthine under acidic conditions.[4]
Overman's Asymmetric Intramolecular Heck Reaction
Overman's strategy utilizes a palladium-catalyzed asymmetric intramolecular Heck reaction to establish one of the critical quaternary stereocenters.[1]
Protocol for Asymmetric Heck Reaction:
-
Dissolve the dienyl aryl triflate precursor (1.0 equiv) in a suitable anhydrous solvent under an inert atmosphere.
-
Add the palladium catalyst, such as Pd₂(dba)₃, and a chiral ligand, typically (R)-BINAP.
-
Add a non-nucleophilic base, such as proton sponge.
-
Heat the reaction mixture until the starting material is consumed.
-
After cooling to room temperature, perform a standard work-up and purify the tetracyclic product by chromatography.
Subsequent Steps: The synthesis is completed by a second Heck cyclization to form the pentacyclic core of (-)-chimonanthine, followed by further functional group manipulations and subsequent isomerization to (+)-calycanthine.[4]
Derivatization of Calycanthine for Drug Development
The derivatization of the calycanthine scaffold is a promising avenue for the development of new therapeutic agents with improved potency and selectivity.[5] Modifications can be targeted at various positions of the molecule to probe structure-activity relationships (SAR).
A general workflow for the derivatization and biological evaluation of calycanthine is outlined below.
References
Designing Experiments with Calycin Superfamily Proteins: Application Notes and Protocols
Introduction to the Calycin Superfamily
The this compound superfamily represents a large and diverse group of proteins characterized by a highly conserved three-dimensional structure: an eight-stranded, anti-parallel β-barrel that forms a cup-shaped ligand-binding pocket.[1][2] This superfamily includes several major families such as the lipocalins, fatty acid-binding proteins (FABPs), and avidins.[3][4] Members of the this compound superfamily are typically small, robust proteins involved in the transport and storage of small, hydrophobic molecules like vitamins (e.g., retinol), steroids, lipids, and odorants.[3][5] Their roles are incredibly varied, encompassing retinol (B82714) transport, olfaction, prostaglandin (B15479496) synthesis, and modulation of the immune response.[3][6] Given their critical biological functions and their potential as drug targets for metabolic diseases, inflammation, and cancer, robust experimental methods are essential for their study.[7][8]
Application Note 1: High-Throughput Screening for this compound Ligand Discovery
Objective: To identify novel small molecule ligands or inhibitors for a target this compound protein using a high-throughput screening (HTS) approach. Fluorescence-based displacement assays are well-suited for HTS due to their sensitivity, simplicity, and homogeneous format (no wash steps required).[9][10]
Key Experimental Protocol: Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay using Fluorescence Polarization (FP). The principle relies on the change in the rotational speed of a fluorescently labeled ligand (probe) upon binding to a larger protein.[11] A small, free-tumbling probe has a low FP value. When bound to the much larger this compound protein, its rotation slows, resulting in a high FP value.[9] A test compound that binds to the this compound will displace the fluorescent probe, causing a decrease in the FP signal, which can be measured to determine the compound's binding affinity.[12][13]
Materials:
-
Target Protein: Purified this compound protein (e.g., Fatty Acid-Binding Protein 4, FABP4).
-
Fluorescent Probe: A fluorescently labeled ligand known to bind the target (e.g., a fluorescently tagged fatty acid analog).
-
Test Compounds: Small molecule library dissolved in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Microplates: Low-volume, black, 384-well plates.
-
Plate Reader: Equipped with fluorescence polarization optics.
Protocol:
-
Probe-Protein Titration (Assay Development):
-
Prepare a serial dilution of the target this compound protein in assay buffer.
-
Add a fixed, low concentration (e.g., 1-10 nM) of the fluorescent probe to all wells.
-
Add the protein dilutions to the wells.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization. The protein concentration that yields 50-80% of the maximum FP signal should be used for the screening assay.
-
-
HTS Competition Assay:
-
Dispense 10 µL of the target protein-probe complex (at the pre-determined concentration) into each well of a 384-well plate.
-
Add 100 nL of test compounds from the library (typically at a final concentration of 10 µM) to the assay wells. Include positive controls (e.g., a known unlabeled ligand like arachidonic acid) and negative controls (DMSO vehicle).[14]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits."
-
For hit confirmation, perform dose-response curves to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation: HTS Hit Summary
| Compound ID | Target Protein | Assay Type | Test Conc. (µM) | % Inhibition | IC50 (µM) |
| Cmpd-001 | FABP4 | FP | 10 | 85.2 | 1.5 |
| Cmpd-002 | FABP4 | FP | 10 | 5.1 | > 50 |
| Cmpd-003 | FABP5 | FP | 10 | 76.4 | 5.5 |
| Cmpd-004 | RBP4 | FP | 10 | 92.8 | 0.8 |
| Arachidonic Acid | FABP4 | FP | 10 | 98.5 | 0.5 |
Workflow Visualization
Application Note 2: Biophysical Characterization of Protein-Ligand Interactions
Objective: To quantitatively determine the thermodynamic parameters of a ligand binding to a this compound protein. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose as it directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.[15][16]
Key Experimental Protocol: Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps for a typical ITC experiment to characterize the binding of a small molecule inhibitor to a this compound protein.
Materials:
-
Target Protein: Highly purified (>95%) and concentrated this compound protein (e.g., 20-50 µM).
-
Ligand: Purified small molecule ligand of known concentration (e.g., 200-500 µM).
-
Dialysis Buffer: The final buffer used for protein purification (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). It is critical that the protein and ligand are in identical, matched buffers to minimize heats of dilution.[17]
-
ITC Instrument: A sensitive microcalorimeter.
Protocol:
-
Sample Preparation:
-
Dialyze the protein extensively against the final assay buffer to ensure buffer matching.
-
Dissolve the ligand in the exact same buffer used for the final protein dialysis step. If DMSO is required for solubility, ensure the exact same concentration is present in the protein solution.[18]
-
Degas both protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of both protein and ligand.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Define the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing.
-
-
Experimental Run:
-
Load the protein solution into the sample cell (typically ~300 µL).[19]
-
Load the ligand solution into the injection syringe (~100 µL).
-
Perform an initial injection of 0.4 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Initiate the titration run. The instrument will inject the ligand into the protein solution at set intervals and measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw heat-burst peaks to obtain the heat change per injection (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.[17]
-
Data Presentation: Thermodynamic Binding Parameters
| Protein-Ligand Pair | Kd (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| FABP4 - Cmpd-001 | 1.5 | 0.98 | -8.5 | -0.7 | -9.2 |
| FABP5 - Cmpd-003 | 5.5 | 1.03 | -6.2 | -1.0 | -7.2 |
| RBP4 - Cmpd-004 | 0.8 | 1.01 | -11.3 | +2.9 | -8.4 |
Workflow Visualization
Application Note 3: Cellular Assay for Functional Activity
Objective: To determine if a ligand identified from in vitro screening can modulate the function of its target this compound protein in a cellular context. For transport proteins like Retinol-Binding Protein (RBP), a key function is mediating the uptake of their ligand (retinol) into cells via a specific receptor.[20][21]
Key Experimental Protocol: Cell-Based Retinol Uptake Assay
This protocol measures the ability of a test compound to inhibit the uptake of retinol into cells mediated by the plasma Retinol-Binding Protein (RBP4) and its cell-surface receptor, STRA6.[22]
Materials:
-
Cell Line: A human cell line expressing the STRA6 receptor (e.g., ARPE-19, retinal pigment epithelial cells).
-
Holo-RBP4: Purified RBP4 pre-loaded with retinol.
-
Test Compound: Candidate RBP4 antagonist.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS.
-
Assay Medium: Serum-free culture medium.
-
Reagents: HPLC-grade solvents (acetonitrile, methanol), HPLC system with a UV detector.
Protocol:
-
Cell Culture:
-
Culture STRA6-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
Seed cells into 12-well plates and grow to confluency.
-
-
Uptake Inhibition Assay:
-
Wash the confluent cell monolayers twice with serum-free medium.
-
Pre-incubate the cells for 1 hour with varying concentrations of the test compound (e.g., 0.1 to 50 µM) or vehicle control (DMSO) in serum-free medium.
-
Initiate the uptake by adding holo-RBP4 (e.g., 1 µM) to each well.
-
Incubate for 4 hours at 37°C to allow for retinol uptake.
-
-
Retinoid Extraction:
-
Wash the cells three times with ice-cold PBS to remove extracellular RBP4.
-
Lyse the cells and scrape them into a solvent mixture (e.g., hexane/isopropanol) to extract the retinoids.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic (upper) phase containing the retinoids and evaporate to dryness under a stream of nitrogen.
-
-
Quantification by HPLC:
-
Reconstitute the dried extract in a mobile phase (e.g., acetonitrile/methanol/water).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Quantify the intracellular retinol concentration by measuring the peak area at ~325 nm and comparing it to a standard curve of known retinol concentrations.
-
Data Presentation: Cellular Retinol Uptake Inhibition
| Compound ID | Concentration (µM) | Cellular Retinol (ng/well) | % Inhibition of Uptake |
| Vehicle | 0 | 125.4 ± 8.2 | 0 |
| Cmpd-004 | 1 | 88.1 ± 6.5 | 29.7 |
| Cmpd-004 | 5 | 55.9 ± 4.1 | 55.4 |
| Cmpd-004 | 10 | 31.7 ± 3.9 | 74.7 |
| Cmpd-004 | 25 | 15.1 ± 2.8 | 88.0 |
Signaling Pathway Visualization
References
- 1. portlandpress.com [portlandpress.com]
- 2. Lipocalin - Wikipedia [en.wikipedia.org]
- 3. The lipocalin protein family: structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oxfordreference.com [oxfordreference.com]
- 5. Lipocalins in drug discovery: from natural ligand-binding proteins to "anticalins" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The lipocalin protein family: structure and function. | Semantic Scholar [semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. nanomicronspheres.com [nanomicronspheres.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 19. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 20. A membrane receptor for retinol binding protein mediates cellular uptake of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Membrane Receptor for Plasma Retinol Binding Protein, a New Type of Cell-Surface Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Receptor-Mediated Cellular Uptake Mechanism that Couples to Intracellular Storage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calycin Protein Crystallization for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the crystallization of calycin proteins for the purpose of high-resolution structural analysis by X-ray crystallography. The protocols outlined below are designed to be a starting point for researchers and can be adapted based on the specific properties of the this compound protein of interest.
The this compound superfamily of proteins, which includes lipocalins, fatty acid-binding proteins (FABPs), and avidins, is characterized by a conserved eight-stranded anti-parallel β-barrel structure that forms a binding pocket for small hydrophobic molecules.[1][2][3][4] This structural feature makes them attractive targets for drug development. Elucidating their three-dimensional structures is crucial for understanding their function and for structure-based drug design.
Data Presentation: Crystallization Conditions for this compound Proteins
Successful protein crystallization is highly dependent on finding the optimal conditions for a specific protein. The following table summarizes reported crystallization conditions for several members of the this compound superfamily, providing a valuable starting point for screening and optimization experiments.
| Protein | Family | Organism | Protein Conc. (mg/mL) | Precipitant(s) | Buffer/pH | Temperature (°C) | Method | Reference |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL), monomeric | Lipocalin | Human | Not specified | Polyethylene Glycol (PEG), Ammonium Sulfate | Not specified | Not specified | Hanging-drop vapor diffusion | [1][2][3][5] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL), dimeric | Lipocalin | Human | 20 | Polyethylene Glycol (PEG) | Low pH | Not specified | Hanging-drop vapor diffusion | [1][2][3][5] |
| Major Urinary Protein (MUP) | Lipocalin | Mouse | Not specified | Polyethylene Glycol 3350 | Not specified | Not specified | Vapor diffusion | [6] |
| Recombinant Major Urinary Protein (MUP) | Lipocalin | Mouse | Not specified | CdCl₂ | Not specified | Not specified | Vapor diffusion | [7] |
| Tear Lipocalin (LCN-1) | Lipocalin | Human | Not specified | 1,4-butanediol | Not specified | Not specified | Not specified | [8] |
| Cellular Retinol-Binding Protein II (CRBP II), apo | FABP | Rat | Not specified | Polyethylene Glycol 4000 | Not specified | Not specified | Not specified | [9] |
| Cellular Retinoic Acid-Binding Protein I (CRABP I) | FABP | Bovine/Murine | Not specified | Not specified | Not specified | Not specified | Not specified | [10] |
| Cellular Retinoic Acid-Binding Protein II (CRABP II) | FABP | Human | Not specified | Not specified | Not specified | Not specified | Not specified | [10] |
| Core Streptavidin | Avidin | Streptomyces avidinii | 30 | Ammonium Sulfate | 0.1 M Potassium Acetate, pH 4.0 | Not specified | Hanging-drop vapor diffusion | [11] |
| Epidermal Fatty Acid-Binding Protein (E-FABP) | FABP | Human | 30 mg/L broth yield | Not specified | Not specified | 20.5 | Not specified | [12] |
Experimental Protocols
The following protocols provide a general framework for the crystallization of this compound proteins. Optimization of these protocols will be necessary for each specific protein.
Protein Purification and Quality Control
High purity and homogeneity of the protein sample are critical for successful crystallization.
Methodology:
-
Expression and Purification:
-
Express the target this compound protein in a suitable expression system (e.g., E. coli, insect cells, or mammalian cells).
-
Purify the protein to >95% homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
-
-
Purity and Homogeneity Assessment:
-
Analyze the purity of the protein by SDS-PAGE. A single band at the expected molecular weight is desired.
-
Assess the homogeneity of the protein sample using techniques such as dynamic light scattering (DLS) or analytical size exclusion chromatography to ensure a monodisperse solution.
-
-
Concentration and Buffer Exchange:
-
Concentrate the purified protein to a starting concentration of 5-10 mg/mL. The optimal concentration will need to be determined empirically.
-
The final buffer should be a low ionic strength buffer (e.g., 20 mM Tris-HCl or HEPES) at a pH where the protein is stable.
-
Crystallization Screening
The initial screening for crystallization conditions is typically performed using commercially available sparse matrix screens.
Methodology (Vapor Diffusion):
-
Hanging-Drop Method:
-
Pipette 1 µL of the protein solution onto a siliconized glass coverslip.
-
Add 1 µL of the reservoir solution from a crystallization screen to the protein drop.
-
Invert the coverslip and seal it over the corresponding reservoir well containing 500 µL of the screen solution.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Sitting-Drop Method:
-
Pipette 1 µL of the protein solution into the sitting-drop post of a crystallization plate.
-
Add 1 µL of the reservoir solution to the protein drop.
-
Seal the plate with a clear adhesive film.
-
Incubate at a constant temperature.
-
Optimization of Crystallization Conditions
Once initial crystal "hits" are identified, the conditions need to be optimized to obtain diffraction-quality crystals.
Methodology:
-
Grid Screens: Create a grid screen around the initial hit condition by systematically varying the concentrations of the precipitant and the buffer pH.
-
Additive Screens: Test the effect of small molecule additives on crystal growth.
-
Temperature: Screen for crystal growth at different temperatures.
-
Protein Concentration: Vary the protein concentration in the crystallization drop.
-
Seeding: If only microcrystals are obtained, use microseeding or streak seeding to promote the growth of larger, single crystals.
Crystal Harvesting and Cryo-protection
Crystals must be carefully harvested and cryo-protected for X-ray diffraction data collection at cryogenic temperatures.
Methodology:
-
Harvesting: Carefully remove the crystal from the drop using a cryo-loop.
-
Cryo-protection: Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is typically the reservoir solution supplemented with a cryo-agent such as glycerol, ethylene (B1197577) glycol, or MPD.
-
Flash-Cooling: Plunge the crystal into liquid nitrogen to flash-cool it.
-
Storage: Store the cryo-cooled crystals in liquid nitrogen until data collection.
Visualizations
Experimental Workflow for this compound Protein Crystallization and Structural Analysis
Caption: Workflow for this compound protein crystallization and structural analysis.
This detailed guide provides a solid foundation for researchers embarking on the structural analysis of this compound proteins. By systematically applying these protocols and leveraging the provided starting conditions, the likelihood of obtaining high-quality crystals suitable for X-ray diffraction is significantly increased, paving the way for novel insights into their biological roles and facilitating the development of new therapeutics.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Expression, purification, crystallization and crystallographic characterization of dimeric and monomeric human neutrophil gelatinase associated lipocalin (NGAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Crystallization of and preliminary X-ray data for the mouse major urinary protein and rat alpha-2u globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystallization and preliminary diffraction studies of a recombinant major urinary protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new crystal form of human tear lipocalin reveals high flexibility in the loop region and induced fit in the ligand cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystallization of rat cellular retinol binding protein II. Preliminary X-ray data obtained from the apoprotein expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structures of cellular retinoic acid binding proteins I and II in complex with all-trans-retinoic acid and a synthetic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression, purification, and crystal structure determination of recombinant human epidermal-type fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Calycin in Lichen Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycin (C₁₈H₁₀O₅) is a naturally occurring pulvinic acid derivative found in various lichen species, such as Candelaria concolor. As a secondary metabolite, this compound is of interest to researchers for its potential biological activities and its utility in the chemotaxonomic classification of lichens. Accurate and reliable quantification of this compound is essential for pharmacological studies, natural product discovery, and quality control of lichen-based extracts.
This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. As no comprehensively validated method for this compound quantification has been published, this protocol is based on established and validated methods for other lichen secondary metabolites with similar physicochemical properties, such as depsides and depsidones.[1] The provided performance data are typical expected values derived from analogous methods and should be confirmed during user-conducted method validation.[2][3]
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of lichen secondary metabolites due to its high resolution, sensitivity, and reproducibility.[1][4] When coupled with a Diode Array Detector (DAD) or a UV-Vis detector, it allows for the specific quantification of chromophoric compounds like this compound.
An alternative, more sensitive technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers superior selectivity and lower detection limits, making it ideal for analyzing complex biological matrices or trace amounts of the analyte. While this note focuses on a proposed HPLC-UV method, the principles can be adapted for an LC-MS/MS workflow.
Experimental Protocols
Sample Preparation: Extraction from Lichen Thalli
This protocol outlines the extraction of this compound and other secondary metabolites from dried lichen material.
Materials:
-
Dried lichen thalli (e.g., Candelaria concolor)
-
Grinder or mortar and pestle
-
Acetone (B3395972) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sonicator bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Volumetric flasks
-
Syringe filters (0.45 µm, PTFE or nylon)
Protocol:
-
Grinding: Weigh approximately 1.0 g of dried lichen material and grind it into a fine powder using a grinder or a mortar and pestle.
-
Extraction: Transfer the powdered lichen to a flask and add 20 mL of acetone. Acetone is a common and effective solvent for extracting a wide range of lichen secondary metabolites.[1]
-
Sonication: Place the flask in a sonicator bath for 30 minutes to enhance extraction efficiency.
-
Filtration & Re-extraction: Filter the mixture to separate the extract from the solid lichen debris. Repeat the extraction process on the residue two more times with fresh acetone to ensure complete recovery.
-
Evaporation: Combine all filtered extracts and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.
-
Reconstitution: Re-dissolve the dried residue in a precise volume (e.g., 5.0 mL) of methanol.[2]
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]
Proposed HPLC-UV Quantification Method
This proposed method is adapted from validated protocols for similar lichen compounds.[2][1] User validation is required.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and DAD or UV-Vis detector.
-
Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Reagents:
-
Solvent A: Water with 1% phosphoric acid.[2]
-
Solvent B: Methanol (HPLC grade).[2]
-
This compound reference standard of known purity.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Solvent A: Water + 1% Phosphoric AcidSolvent B: Methanol |
| Gradient | 35% B to 100% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection λ | ~254 nm (Requires optimization based on this compound's UV spectra) |
| Injection Vol. | 10 µL |
Calibration:
-
Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation & Expected Performance
The following table summarizes the typical performance parameters expected for an HPLC-UV method for quantifying lichen secondary metabolites. These values should serve as a benchmark during the validation of the proposed this compound method.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance (Based on Analogous Compounds)[3][5][6] |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range (µg/mL) | - | 1 - 50 µg/mL |
| LOD (µg/mL) | - | 0.1 - 0.5 µg/mL |
| LOQ (µg/mL) | - | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 15% (Intra-day & Inter-day) | < 5% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from lichen sample preparation to data analysis.
Caption: Workflow for this compound Quantification.
Method Validation Logic
This diagram shows the logical relationship between key parameters required for analytical method validation, ensuring the method is reliable and fit for purpose.
Caption: Key Parameters for Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. lichen.ru.ac.th [lichen.ru.ac.th]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. HPLC Fingerprint Analysis with the Antioxidant and Cytotoxic Activities of Selected Lichens Combined with the Chemometric Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles and applications of fluorescent indicators for visualizing intracellular calcium (Ca²⁺) dynamics, a critical aspect of cellular signaling in various physiological and pathological processes. The protocols offer step-by-step guidance for conducting fluorescence microscopy experiments to monitor Ca²⁺ signaling and assess cell viability, which is often a crucial control in drug development studies.
Application Notes: Visualizing Intracellular Calcium with Fluorescent Probes
Intracellular calcium ions are versatile second messengers that regulate a multitude of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis.[1][2] The ability to monitor the spatial and temporal dynamics of intracellular Ca²⁺ is crucial for understanding these processes. Fluorescence microscopy, coupled with Ca²⁺-sensitive fluorescent probes, provides a powerful tool for real-time visualization of these signaling events in living cells.[2][3]
Principles of Fluorescent Ca²⁺ Indicators
Fluorescent Ca²⁺ indicators are molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺ ions. There are two main categories of these indicators:
-
Chemical Indicators: These are small organic molecules that can be loaded into cells. They are often supplied as acetoxymethyl (AM) esters, which are membrane-permeant and non-fluorescent. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator inside and enabling it to bind to Ca²⁺. Upon binding Ca²⁺, these indicators exhibit a significant increase in fluorescence intensity.
-
Genetically Encoded Calcium Indicators (GECIs): These are fluorescent proteins engineered to change their fluorescence properties in response to Ca²⁺ binding.[4] GECIs can be targeted to specific subcellular compartments, allowing for the precise measurement of Ca²⁺ dynamics in organelles like the endoplasmic reticulum or mitochondria.[1]
The choice of indicator depends on the specific experimental requirements, including the desired affinity for Ca²⁺, the dynamic range, and the spectral properties compatible with the available microscopy setup.
Applications in Research and Drug Development
The ability to visualize and quantify intracellular Ca²⁺ dynamics has significant applications in various research fields and in the drug development pipeline:
-
Neuroscience: Studying synaptic transmission, neuronal excitability, and the effects of neuroactive compounds.[2]
-
Cardiology: Investigating cardiac muscle contraction, arrhythmias, and the effects of cardiotonic drugs.[5][6]
-
Oncology: Understanding the role of Ca²⁺ signaling in tumor progression, metastasis, and the response to anticancer agents.
-
Drug Screening: High-throughput screening of compound libraries to identify drugs that modulate Ca²⁺ signaling pathways.[7]
A common complementary assay in these studies is the assessment of cell viability, as changes in Ca²⁺ homeostasis can lead to cytotoxicity. Dyes like Calcein AM are used to specifically stain live cells, providing a robust method to distinguish viable from non-viable cells.
Quantitative Data Summary
The selection of appropriate fluorescent probes and microscope filter sets is critical for successful imaging. The table below summarizes the spectral properties of common fluorescent indicators for calcium and cell viability.
| Fluorescent Probe | Application | Excitation (nm) | Emission (nm) | Notes |
| Fluo-4 AM | Intracellular Ca²⁺ Imaging | ~494 | ~516 | Single-wavelength indicator, significant fluorescence increase upon Ca²⁺ binding.[8] |
| Fluo-8 AM | Intracellular Ca²⁺ Imaging | ~490 | ~520 | An improved version of Fluo-4 with higher brightness.[9] |
| Fura-2 AM | Ratiometric Ca²⁺ Imaging | ~340 / ~380 | ~510 | Dual-excitation allows for ratiometric measurement of Ca²⁺ concentration, reducing effects of uneven dye loading.[8] |
| Calcein AM | Cell Viability | ~494 | ~517 | Stains live cells green; non-fluorescent until cleaved by esterases in viable cells. |
| Propidium Iodide (PI) | Dead Cell Staining | ~535 | ~617 | A nuclear stain that only enters cells with compromised membranes; often used as a counterstain with Calcein AM. |
Experimental Protocols
Protocol 1: Dynamic Imaging of Intracellular Calcium Using Fluo-4 AM
This protocol describes the use of Fluo-4 AM for monitoring changes in intracellular Ca²⁺ concentration in cultured cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or imaging plates
-
Fluo-4 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)[8]
Procedure:
-
Cell Plating: Plate cells on a suitable imaging dish to achieve 70-90% confluency on the day of the experiment. Allow cells to adhere for 24-48 hours.
-
Dye Loading Solution Preparation:
-
Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
Prepare the final Fluo-4 AM loading solution by diluting the stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.[8]
-
-
Cell Loading:
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[8]
-
-
Washing:
-
Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to the cells for imaging.[8]
-
-
Fluorescence Imaging:
-
Place the dish on the fluorescence microscope stage.
-
Acquire a baseline fluorescence reading for 30-60 seconds.
-
Add the experimental compound (e.g., agonist or antagonist) at the desired concentration.
-
Continuously record the fluorescence intensity for 2-5 minutes to capture the Ca²⁺ transient.[8]
-
-
Data Analysis:
-
Define regions of interest (ROIs) over individual cells.
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).
-
Normalize the response by dividing ΔF by F₀ (ΔF/F₀) to visualize the calcium transient over time.[8]
-
Protocol 2: Cell Viability Assessment Using Calcein AM
This protocol details the use of Calcein AM to stain viable cells, a common control experiment.
Materials:
-
Cultured cells on a suitable plate or dish
-
Calcein AM
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with filters for Calcein (Excitation ~495 nm, Emission ~515 nm)
Procedure:
-
Calcein AM Stock Solution: Prepare a 1-5 mM stock solution of Calcein AM by dissolving it in DMSO. Store protected from light.
-
Working Solution: Dilute the stock solution to a working concentration of 1-10 µM in PBS or culture medium. The optimal concentration should be determined for each cell type.
-
Cell Staining:
-
Add the Calcein AM working solution to the cell culture.
-
Incubate the cells at 37°C for 15-30 minutes.
-
-
Washing:
-
Wash the cells twice with PBS to remove excess dye.
-
-
Visualization:
-
Visualize the stained cells under a fluorescence microscope using the appropriate filter set to detect the green fluorescence emitted by viable cells.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a typical calcium signaling pathway and the general experimental workflow for fluorescence microscopy.
Caption: A simplified diagram of a common intracellular calcium signaling pathway.
Caption: A general experimental workflow for fluorescence microscopy.
References
- 1. Dynamic visualization of calcium-dependent signaling in cellular microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Imaging Using a Fluorescence Microscope | KEYENCE America [keyence.com]
- 3. Applications of confocal and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Based Characterization of Calcium Sensitizer Action on the Troponin Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorotetracycline fluorescence is a quantitative measure of the free internal Ca2+ concentration achieved by active transport. In situ calibration and application to bovine cardiac sarcolemmal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. biophysics-reports.org [biophysics-reports.org]
Application Notes and Protocols for the Development of Calycin-Based Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The calycin superfamily represents a diverse group of ligand-binding proteins characterized by a conserved eight-stranded antiparallel β-barrel structure that forms a calyx, or cup shape, enclosing a ligand-binding site.[1][2] This unique architecture provides a robust and versatile scaffold for protein engineering. By modifying the loop regions that form the binding site, novel binding specificities can be generated against a wide array of targets, from small molecules to peptides and proteins.[3][4] This adaptability makes calycins, particularly members of the lipocalin family (often engineered into "Anticalins"), ideal candidates for the development of highly specific and sensitive biosensors for a variety of applications in diagnostics, drug discovery, and fundamental research.[3][5]
These application notes provide an overview of the principles and methodologies involved in the development of this compound-based biosensors, with a focus on fluorescent and electrochemical detection modalities. Detailed protocols for key experimental stages are provided to guide researchers in this exciting field.
I. Types of this compound-Based Biosensors and Performance Data
This compound-based biosensors can be designed with various signal transduction mechanisms. The most common approaches involve fluorescence/luminescence and electrochemical detection.
Fluorescent and Luminescent Biosensors
These biosensors typically function by conjugating a solvatochromic fluorophore to the this compound scaffold at a position that is sensitive to ligand binding.[5][6] The binding event alters the local environment of the fluorophore, leading to a detectable change in its fluorescence emission.[5] Another approach involves split-enzyme systems, such as luciferase, where analyte binding brings the enzyme fragments together, restoring its activity and generating a luminescent signal.[2][3]
Electrochemical Biosensors
Electrochemical biosensors utilize a this compound as the biorecognition element immobilized on an electrode surface.[7] Ligand binding at the electrode interface alters the electrochemical properties, such as impedance or current, which can be measured. Techniques like electrochemical impedance spectroscopy (EIS) are powerful for monitoring these changes.[8][9]
Table 1: Performance of Selected this compound-Based Biosensors
| Biosensor Type | This compound Scaffold | Target Analyte | Detection Method | Key Performance Metrics | Reference(s) |
| Fluorescent | Anticalin H1GA (engineered lipocalin) | Alzheimer's β-amyloid (Aβ) peptide | Fluorescence Spectroscopy | Dissociation Constant (KD): 1.2 ± 0.8 nM | [5][6] |
| Luminescent | Fab-Split Luciferase | Calprotectin | Luminescence Plate Reader | Up to 100-fold dynamic range | [3] |
| Electrochemical | Aptamer | Lipocalin-2 (LCN2) | Electrochemical Impedance Spectroscopy | Limit of Detection (LOD): 0.33 fg/mL | [7] |
| Electrochemical | Stanniocalcin-1 (STC1) Antibody | STC1 | Electrochemical Impedance Spectroscopy | Detection Range: 5 x 10-11 to 5 x 10-4 M | [10][11] |
II. Experimental Workflows and Signaling Pathways
The development and application of this compound-based biosensors involve a series of well-defined steps, from initial design to final validation.
General Workflow for this compound-Based Biosensor Development
The process begins with the selection or engineering of a this compound protein with affinity for the target analyte. This is followed by the introduction of a signaling mechanism, such as a fluorophore or an electrochemical probe. The final biosensor is then characterized and validated for its performance.
Signaling Pathway for a Ligand-Dependent Fluorescent Anticalin Biosensor
This diagram illustrates the mechanism of a fluorescent Anticalin biosensor. The engineered Anticalin is conjugated with a solvatochromic dye. In the absence of the target ligand, the dye's fluorescence is at a basal level. Upon ligand binding, a conformational change in the Anticalin alters the dye's environment, leading to an increase in fluorescence intensity.
Workflow for an Electrochemical Impedance Spectroscopy (EIS)-Based this compound Biosensor
This workflow outlines the fabrication and measurement process for an EIS-based this compound biosensor. The bare electrode is first modified, then the this compound bioreceptor is immobilized. After blocking non-specific binding sites, the sensor is exposed to the sample containing the target analyte. The binding event is detected as a change in the charge transfer resistance (Rct) measured by EIS.
III. Detailed Experimental Protocols
Protocol 1: Site-Specific Cysteine-Mediated Fluorophore Conjugation to an Engineered this compound
This protocol describes the labeling of an engineered this compound containing a single cysteine residue with a thiol-reactive fluorescent dye.
Materials:
-
Purified engineered this compound with a single surface-exposed cysteine residue (in a suitable buffer, e.g., PBS, pH 7.2)
-
Thiol-reactive fluorescent dye (e.g., maleimide (B117702) or iodoacetamide (B48618) derivative)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., TCEP or DTT)
-
Desalting column (e.g., PD-10)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5, degassed)
Procedure:
-
Protein Preparation: a. If the cysteine residue is oxidized, reduce the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. b. Remove the reducing agent using a desalting column, exchanging the buffer to the reaction buffer. c. Determine the protein concentration using a standard method (e.g., BCA assay or measuring absorbance at 280 nm).
-
Dye Preparation: a. Dissolve the thiol-reactive dye in a small amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of the Conjugate: a. Remove the unreacted dye by passing the reaction mixture through a desalting column, eluting with the desired storage buffer (e.g., PBS, pH 7.4). b. Collect the protein-containing fractions.
-
Characterization of the Conjugate: a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the excitation maximum of the dye and at 280 nm for the protein. Use the following formula: DOL = (Adye / εdye) / [(A280 - (Adye × CF)) / εprotein] where A is the absorbance, ε is the molar extinction coefficient, and CF is the correction factor for the dye's absorbance at 280 nm. b. Confirm successful conjugation using SDS-PAGE and fluorescence imaging of the gel.
Protocol 2: Characterization of this compound-Ligand Binding using Bio-Layer Interferometry (BLI)
This protocol outlines the steps to determine the binding kinetics (kon, koff) and affinity (KD) of a this compound-ligand interaction.
Materials:
-
BLI instrument (e.g., Octet system)
-
Biosensor tips appropriate for the this compound (e.g., Streptavidin biosensors for biotinylated calycins, or Ni-NTA for His-tagged calycins)
-
Purified this compound (ligand)
-
Target analyte (in a dilution series)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
96-well microplate
Procedure:
-
Plate Setup: a. Hydrate the biosensor tips in the assay buffer for at least 10 minutes in a dedicated row of the 96-well plate. b. In separate columns, add the assay buffer for the baseline steps, the this compound solution for the loading step, and the different concentrations of the target analyte for the association step.
-
BLI Experiment Setup on the Instrument: a. Baseline 1: Equilibrate the biosensor tips in the assay buffer (60-120 seconds). b. Loading: Immerse the tips in the this compound solution to immobilize the ligand onto the sensor surface (monitor the response until a stable signal is achieved). c. Baseline 2: Move the tips back to the assay buffer to remove any non-specifically bound ligand and establish a new baseline (60-120 seconds). d. Association: Transfer the tips to the wells containing the serial dilutions of the target analyte and record the binding signal for a set time (e.g., 300-600 seconds). e. Dissociation: Move the tips back to the assay buffer wells and monitor the dissociation of the analyte from the this compound (e.g., 600-1200 seconds).
-
Data Analysis: a. Use the instrument's analysis software to process the data. b. Align the curves to the baseline and dissociation steps. c. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).
Protocol 3: Development of an EIS-Based this compound Biosensor
This protocol provides a general framework for fabricating and testing an electrochemical biosensor using this compound as the recognition element.
Materials:
-
Screen-printed electrodes (e.g., gold or carbon)
-
Potentiostat with EIS capabilities
-
This compound protein with a functional group for immobilization (e.g., amine or thiol)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for amine coupling
-
Blocking agent (e.g., Bovine Serum Albumin (BSA) or ethanolamine)
-
Redox probe solution (e.g., 5 mM [Fe(CN)6]3-/4- in 0.1 M KCl)
-
Target analyte solutions
Procedure:
-
Electrode Cleaning and Modification: a. Clean the electrode surface according to the manufacturer's instructions. b. Functionalize the electrode surface to create anchor points for protein immobilization (e.g., by forming a self-assembled monolayer of thiols on a gold electrode).
-
This compound Immobilization (Example using EDC/NHS chemistry): a. Activate the carboxyl groups on the modified electrode surface by incubating with a freshly prepared solution of EDC and NHS for 30 minutes. b. Rinse the electrode with buffer. c. Incubate the activated electrode with the this compound solution (e.g., 0.1 mg/mL in PBS) for 1-2 hours at room temperature to allow for covalent bond formation. d. Rinse the electrode to remove unbound protein.
-
Blocking: a. Incubate the electrode in a solution of a blocking agent (e.g., 1% BSA in PBS) for 30 minutes to block any remaining active sites and prevent non-specific binding. b. Rinse the electrode thoroughly.
-
EIS Measurement: a. Immerse the fabricated biosensor in the redox probe solution. b. Perform an EIS measurement over a defined frequency range (e.g., 100 kHz to 0.1 Hz) at a set potential. This will serve as the baseline reading. c. Incubate the biosensor with the sample containing the target analyte for a specific time. d. Rinse the sensor and perform another EIS measurement in the redox probe solution. e. The binding of the analyte will hinder the access of the redox probe to the electrode surface, resulting in an increase in the charge transfer resistance (Rct).
-
Data Analysis: a. Model the impedance data using an equivalent circuit (e.g., a Randles circuit) to determine the Rct values before and after analyte binding. b. The change in Rct (ΔRct) can be correlated to the concentration of the target analyte.
Conclusion
The this compound protein superfamily offers a highly promising and adaptable platform for the creation of next-generation biosensors. Through rational protein engineering and a variety of bioconjugation and immobilization strategies, it is possible to develop sensitive and selective assays for a wide range of clinically and scientifically relevant targets. The protocols and data presented here provide a foundational guide for researchers to design, develop, and validate their own this compound-based biosensors.
References
- 1. An Experimental Framework for Developing Point-of-Need Biosensors: Connecting Bio-Layer Interferometry and Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Luminescent Biosensors for Calprotectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding | Springer Nature Experiments [experiments.springernature.com]
- 6. Design of a ligand-dependent fluorescent biosensor, based on an engineered lipocalin (anticalin), for the sensitive detection of the Alzheimer β-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Calycin Protein Immobilization in Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Calycin Proteins
The this compound superfamily is a diverse group of proteins characterized by a structurally conserved β-barrel fold that forms a cup-shaped ligand-binding pocket or "calyx".[1][2] This superfamily includes several families of small, predominantly extracellular proteins such as lipocalins, fatty acid-binding proteins (FABPs), and avidins.[3][4][5] Members of the this compound family are known for their ability to bind and transport a wide variety of small hydrophobic molecules, including retinoids, lipids, and steroids.[2][6] This inherent ligand-binding capacity makes them attractive targets in drug discovery and valuable tools in diagnostic assays.[7]
The robust structure and specific binding properties of this compound proteins necessitate well-defined immobilization strategies to ensure their functional integrity when incorporated into assay platforms. Proper orientation and stable attachment are critical for maintaining the accessibility of the binding pocket and achieving reliable and reproducible assay results. This document provides detailed application notes and protocols for the most common and effective techniques for immobilizing this compound proteins for use in various assay formats, such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Enzyme-Linked Immunosorbent Assays (ELISA).
Key Immobilization Techniques for this compound Proteins
The choice of immobilization strategy depends on several factors, including the specific this compound protein, the available functional groups on its surface, the nature of the assay surface, and the desired level of control over protein orientation. The most prevalent and effective techniques include:
-
Biotin-Streptavidin Interaction: A high-affinity, non-covalent interaction that provides stable and specific immobilization.
-
Amine Coupling: A robust covalent coupling method targeting primary amines on the protein surface.
-
His-tag Immobilization: An oriented immobilization method utilizing a genetically engineered polyhistidine tag.
-
Thiol Coupling: A site-specific covalent coupling method targeting free cysteine residues.
Each of these techniques offers distinct advantages and potential drawbacks, which are summarized in the table below.
| Immobilization Technique | Principle | Advantages | Disadvantages |
| Biotin-Streptavidin | High-affinity non-covalent binding of biotinylated protein to a streptavidin-coated surface.[8][9] | Very strong and stable interaction (Kd ≈ 10⁻¹⁴ M), highly specific, can be site-specific with enzymatic biotinylation.[10][11] | Requires prior biotinylation of the protein, potential for steric hindrance if biotinylation is not site-specific. |
| Amine Coupling | Covalent bond formation between primary amines (e.g., lysine (B10760008) residues) on the protein and an activated carboxylated surface (e.g., using EDC/NHS).[12][13] | Creates a stable, permanent bond, widely applicable as most proteins have surface-exposed amines.[14] | Random orientation of the immobilized protein can lead to reduced activity if the binding site is obscured.[14] |
| His-tag Immobilization | Chelation of a polyhistidine tag (His-tag) on the recombinant protein to metal ions (e.g., Ni²⁺, Co²⁺) immobilized on the surface.[15][16] | Provides a uniform, oriented immobilization away from the protein's native structure, mild elution is possible.[17] | Requires a recombinant protein with a His-tag, the interaction can be sensitive to chelating agents and pH.[16] |
| Thiol Coupling | Covalent bond formation between a free thiol group (cysteine residue) on the protein and a maleimide-activated surface.[18] | Site-specific immobilization, leading to a homogenous protein orientation. | Requires the presence of an accessible free cysteine residue, which may not be naturally available and might require protein engineering. Disulfide bonds may need reduction.[18] |
Quantitative Data on Immobilization Efficiency
The efficiency of protein immobilization can be influenced by various factors including the protein concentration, coupling chemistry, and surface capacity. The following table summarizes typical immobilization levels and efficiencies for the discussed techniques. It is important to note that these values are illustrative and the optimal conditions should be determined empirically for each specific this compound protein and assay system.
| Technique | Typical Protein Concentration | Typical Immobilization Level (SPR/BLI) | Coupling Efficiency | Key Reference |
| Biotin-Streptavidin | 1-10 µg/mL | 500 - 2000 RU | > 80% | [19] |
| Amine Coupling | 10-100 µg/mL | 1000 - 10,000 RU | 50 - 80% | [12][20] |
| His-tag Immobilization | 10-100 µg/mL | 500 - 5000 RU | > 70% | [15][21] |
| Thiol Coupling | 10-100 µg/mL | 500 - 3000 RU | 60 - 90% | [18][22] |
RU = Response Units in Surface Plasmon Resonance, which is proportional to the mass on the sensor surface.
Experimental Protocols
Here, we provide detailed protocols for the most common this compound protein immobilization techniques.
Protocol 1: Biotinylation of this compound Protein and Immobilization on Streptavidin Surfaces
This protocol is divided into two stages: the chemical biotinylation of the this compound protein using an NHS-ester activated biotin (B1667282) reagent, and the subsequent immobilization onto a streptavidin-coated surface.
Workflow for Biotin-Streptavidin Immobilization
References
- 1. Analysis of Sequence and Structure Relationships in the this compound Protein Superfamily [salilab.org]
- 2. The lipocalin protein family: structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxfordreference.com [oxfordreference.com]
- 4. [PDF] The Lipocalin Protein Family: Protein Sequence, Structure and Relationship to the this compound Superfamily | Semantic Scholar [semanticscholar.org]
- 5. The lipocalin protein family: structural and sequence overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The lipocalin protein family: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipocalins in drug discovery: from natural ligand-binding proteins to "anticalins" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 9. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. protocols.io [protocols.io]
- 11. Streptavidin - Wikipedia [en.wikipedia.org]
- 12. bioradiations.com [bioradiations.com]
- 13. dojindo.co.jp [dojindo.co.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. iba-lifesciences.com [iba-lifesciences.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. sartorius.com [sartorius.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. mdpi.com [mdpi.com]
- 22. タンパク質固定 | Thermo Fisher Scientific - JP [thermofisher.com]
Clarification Required: Specify the "Calycin" Compound of Interest
To provide accurate and relevant Application Notes and Protocols, please specify which "calycin" compound you are researching. The term "this compound" can refer to several distinct chemical entities with different structures, properties, and handling requirements.
To proceed, please identify the specific compound from the following possibilities:
-
This compound (a benzofuran): A naturally occurring compound found in certain lichens.
-
Calyxin H (a chalcone): A synthetic or naturally derived compound with a distinct chalcone (B49325) backbone.
-
Calyculin A: A potent toxin isolated from the marine sponge Discodermia calyx.
The stability, degradation pathways, and appropriate storage protocols are highly specific to the molecular structure of each compound. Once you clarify the compound of interest, I can proceed with generating the detailed Application Notes and Protocols as requested.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Calycin Protein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression of calycin proteins.
FAQs: Quick Solutions to Common Problems
Q1: I am not seeing any expression of my this compound protein. What are the first things I should check?
A1: Lack of protein expression is a common issue. Here’s a checklist of initial troubleshooting steps:
-
Verify your construct: Ensure the gene for your this compound protein was correctly cloned into the expression vector. Sequence the construct to confirm the open reading frame is intact and in-frame with any tags.[1][2]
-
Check your transformation: Confirm that the expression plasmid was successfully transformed into the host cells. This can be done by plasmid mini-prep and restriction digest.[3]
-
Confirm induction: Ensure that the inducer was added at the correct concentration and at the appropriate cell density (OD600).[4]
-
Analyze a small-scale expression trial: Before proceeding to a large-scale experiment, perform a small-scale trial and analyze the results by SDS-PAGE and Western blot to confirm expression.[5]
Q2: My this compound protein is expressed, but it's insoluble and forming inclusion bodies. What can I do?
A2: Inclusion bodies are dense aggregates of misfolded protein.[6] Optimizing expression conditions can help increase the yield of soluble protein:
-
Lower the induction temperature: Reducing the temperature (e.g., to 18-25°C) after induction slows down protein synthesis, which can promote proper folding.[1][7]
-
Reduce inducer concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression and reduce the formation of inclusion bodies.[5][8]
-
Use a different expression strain: Some E. coli strains are specifically engineered to enhance the solubility of recombinant proteins.
-
Co-express chaperones: Molecular chaperones can assist in the proper folding of your this compound protein.
If these strategies are unsuccessful, the protein may need to be purified from inclusion bodies under denaturing conditions and then refolded.
Q3: My this compound protein is being degraded. How can I prevent this?
A3: Protein degradation can be a significant problem, leading to low yields of full-length protein. Consider the following:
-
Use protease-deficient host strains: E. coli strains such as BL21(DE3) are deficient in certain proteases, which can help to minimize degradation of the target protein.[9]
-
Add protease inhibitors: Supplement your lysis buffer with a cocktail of protease inhibitors to protect your protein after cell disruption.[3]
-
Optimize the location of purification tags: The position of an affinity tag (N- or C-terminus) can sometimes influence protein stability.
-
Work quickly and at low temperatures: Perform all purification steps at 4°C to minimize protease activity.
Troubleshooting Guides
Guide 1: Low or No this compound Protein Expression
This guide provides a systematic approach to troubleshooting low or undetectable levels of this compound protein expression.
Guide 2: this compound Protein Insolubility and Inclusion Body Formation
This guide outlines steps to address the formation of insoluble this compound protein aggregates.
Data Presentation: Optimizing Expression Conditions
The following tables summarize key parameters that can be optimized to improve the yield and solubility of recombinant proteins, including calycins.
Table 1: Optimizing Induction Parameters in E. coli
| Parameter | Typical Range | Considerations | Potential Impact on this compound Expression |
| Induction Temperature | 18°C - 37°C | Lower temperatures slow protein synthesis, promoting proper folding. | Lower temperatures (18-25°C) often increase the yield of soluble this compound proteins.[1][7] |
| Inducer (IPTG) Conc. | 0.1 mM - 1.0 mM | Lower concentrations can reduce metabolic burden and toxicity. | For potentially toxic or aggregation-prone calycins, lower concentrations (0.1-0.4 mM) are recommended.[5][8] |
| Cell Density (OD600) at Induction | 0.6 - 0.8 | Inducing during the mid-log phase of growth ensures healthy, metabolically active cells. | Consistent induction at the mid-log phase is crucial for reproducible expression levels.[4] |
| Induction Duration | 4 hours - Overnight | Longer induction at lower temperatures can increase overall yield of soluble protein. | Overnight induction at 18-20°C is a common strategy for improving the solubility of calycins.[6] |
Table 2: Choosing an Appropriate E. coli Expression Strain
| Strain | Key Features | Recommended for Calycins when... |
| BL21(DE3) | High-level protein expression, protease deficient (lon, ompT). | A good starting point for most this compound expression experiments.[9] |
| BL21(DE3)pLysS | Tighter control of basal expression, reducing toxicity. | The this compound protein is toxic to the host cell.[4] |
| Rosetta(DE3) | Contains a plasmid with tRNAs for rare codons. | The this compound gene contains codons that are rare in E. coli. |
| ArcticExpress(DE3) | Co-expresses chaperonins from a psychrophilic bacterium, active at low temperatures. | This compound protein requires assistance with proper folding, especially at low temperatures. |
Experimental Protocols
Protocol 1: Detailed Methodology for Optimizing IPTG Induction
This protocol provides a step-by-step guide for a small-scale experiment to determine the optimal IPTG concentration and induction temperature for your this compound protein.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of your expression strain. Grow overnight at 37°C with shaking.
-
Secondary Culture: The next morning, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of ~0.05. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction Matrix: Aliquot 5 mL of the culture into multiple tubes. Induce each tube with a different concentration of IPTG (e.g., 0.1, 0.2, 0.5, 1.0 mM) and incubate at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C).[10]
-
Time Points: Take 1 mL samples from each tube at different time points after induction (e.g., 2, 4, 6 hours, and overnight).
-
Cell Lysis: Centrifuge the samples, discard the supernatant, and resuspend the cell pellets in lysis buffer. Lyse the cells by sonication or with a chemical lysis reagent.
-
Solubility Analysis: Centrifuge the lysates at high speed to separate the soluble and insoluble fractions.
-
SDS-PAGE and Western Blot: Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE and Western blot to determine the expression level and solubility of your this compound protein.[5]
Protocol 2: Step-by-Step Guide for Protein Refolding from Inclusion Bodies
This protocol outlines a general procedure for solubilizing and refolding this compound proteins from inclusion bodies.[11][12]
-
Inclusion Body Isolation:
-
Harvest the cells expressing your this compound protein by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Centrifuge the lysate at a low speed to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove cell debris and membrane proteins. Repeat the wash step.[12]
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol).[13]
-
Incubate with gentle agitation until the inclusion bodies are completely dissolved.
-
Centrifuge at high speed to remove any remaining insoluble material.
-
-
Refolding:
-
Rapid Dilution: Slowly add the solubilized protein solution to a large volume of refolding buffer with gentle stirring. The refolding buffer should be at a low temperature (4°C) and may contain additives such as L-arginine to prevent aggregation.[11]
-
Dialysis: Alternatively, place the solubilized protein in a dialysis bag and dialyze against a series of buffers with decreasing concentrations of the denaturant.[11]
-
-
Purification and Characterization:
-
After refolding, concentrate the protein solution.
-
Purify the refolded this compound protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Characterize the purified protein for its identity, purity, and biological activity.
-
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. goldbio.com [goldbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 7. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 8. goldbio.com [goldbio.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 11. biossusa.com [biossusa.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
Technical Support Center: Optimizing Calycin Protein Purification Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of calycin proteins and other calcium-binding proteins.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is expressed in inclusion bodies. How can I improve its solubility?
A1: Insoluble protein expression in inclusion bodies is a common challenge. Here are several strategies to enhance solubility:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the expression temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding.[1]
-
Reduce Inducer Concentration: Lowering the concentration of the induction agent (e.g., IPTG) can decrease the rate of transcription, which may improve protein solubility and activity.[1]
-
Use a Different Expression Strain: Some E. coli strains are specifically designed to enhance the solubility of recombinant proteins.
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your target protein, preventing aggregation.[1]
-
-
Refolding Protocols: If the protein is already in inclusion bodies, you will need to solubilize and refold it.
-
Denaturation: Use strong denaturants like 6M Guanidinium HCl or 8M urea (B33335) to solubilize the aggregated protein from the inclusion bodies.[2][3]
-
Refolding: Gradually remove the denaturant through methods like dialysis or rapid dilution into a refolding buffer.[3][4] The refolding buffer should be optimized for pH, ionic strength, and may contain additives like L-arginine or glycerol (B35011) to suppress aggregation.
-
Q2: I am observing low yield of my purified this compound protein. What are the potential causes and solutions?
A2: Low protein yield can stem from issues at various stages of the purification process. Consider the following:
-
Inefficient Cell Lysis: Ensure complete cell disruption to release the protein. You can optimize sonication parameters or use enzymatic lysis with agents like lysozyme.[5] Gentler detergent-based lysis methods can sometimes lead to higher yields of active protein compared to mechanical methods.[6]
-
Poor Binding to Chromatography Resin:
-
Incorrect Buffer Conditions: The pH and ionic strength of your loading buffer are critical for efficient binding. Ensure the buffer is properly prepared and equilibrated on the column.[7][8] For ion exchange chromatography, a low salt concentration is typically needed for binding.[9]
-
His-tag Accessibility: If using IMAC (Immobilized Metal Affinity Chromatography), the histidine tag may be inaccessible. Consider repositioning the tag (N-terminus vs. C-terminus).
-
Flow Rate: A slower flow rate during sample loading can increase the binding efficiency.[5]
-
-
Protein Loss During Washing Steps: The wash buffer may be too stringent, causing your target protein to elute prematurely. For IMAC, you can try reducing the imidazole (B134444) concentration in the wash buffer.[5]
-
Inefficient Elution: The elution buffer may not be strong enough to displace the protein from the resin. For IMAC, you might need to increase the imidazole concentration. For ion exchange, a higher salt concentration or a change in pH is typically required.[5][9]
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein. Always add protease inhibitors to your lysis buffer.[2][5]
Q3: My this compound protein is aggregating during or after purification. How can I prevent this?
A3: Protein aggregation is a common problem that can lead to loss of activity and yield. Here are some strategies to mitigate aggregation:
-
Optimize Buffer Conditions:
-
pH: Proteins are often least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the pI.[10]
-
Ionic Strength: The salt concentration can significantly impact protein stability. A well-buffered solution with an ionic strength equivalent to 300–500 mM NaCl can improve solubility.[1]
-
Additives: Certain additives can help stabilize your protein and prevent aggregation.[10] These include:
-
-
Maintain Low Protein Concentration: High protein concentrations can promote aggregation.[10] If a high final concentration is required, consider adding stabilizing buffer components.[10]
-
Work at an Appropriate Temperature: While purification is often performed at 4°C to minimize protease activity, some proteins are more stable at room temperature. For storage, snap-freezing in liquid nitrogen and storing at -80°C is generally preferred over storage at 4°C.[10]
-
Calcium Concentration (for Calcium-Binding Proteins): The presence or absence of calcium can significantly affect the stability and conformation of this compound proteins.[13] Consider adding a chelating agent like EDTA to remove calcium or adding a specific concentration of CaCl₂ to stabilize the protein, depending on its specific properties.
Troubleshooting Guides
Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Proteins
| Problem | Possible Cause | Solution |
| Low or No Binding to Resin | Incorrect pH or ionic strength of binding buffer. | Ensure binding buffer pH is between 7.0 and 8.0. Include 300-500 mM NaCl.[1] |
| His-tag is inaccessible. | Consider cloning with the tag at the other terminus. | |
| Chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) in the sample. | Remove these agents by dialysis or buffer exchange before loading.[14] | |
| Imidazole concentration in the sample or binding buffer is too high. | Lower the imidazole concentration to 10-20 mM.[5] | |
| Protein Elutes in Wash Steps | Wash buffer is too stringent (imidazole concentration too high). | Decrease the imidazole concentration in the wash buffer. |
| Low Yield of Eluted Protein | Elution conditions are too mild. | Increase the imidazole concentration in the elution buffer (250-500 mM).[5] |
| Protein has precipitated on the column. | Try eluting with a linear imidazole gradient instead of a step elution.[15] Add detergents or adjust the NaCl concentration.[15] | |
| Contaminating Proteins in Elution | Non-specific binding of host proteins. | Increase the imidazole concentration in the wash buffer (e.g., up to 50 mM).[5] Increase the NaCl concentration in all buffers to 500 mM.[15] |
| Co-purification of metal-binding proteins. | Consider using a different metal ion resin (e.g., cobalt instead of nickel). |
Ion Exchange Chromatography (IEX)
| Problem | Possible Cause | Solution |
| Protein Does Not Bind to Resin | Incorrect buffer pH. | For cation exchange, the buffer pH should be below the protein's pI. For anion exchange, the pH should be above the pI.[10] |
| Salt concentration in the loading buffer is too high. | Lower the salt concentration in the loading buffer (typically 25-50 mM).[9] | |
| Poor Resolution/Purity | Gradient is too steep. | Use a shallower elution gradient to better separate proteins with similar charges.[16] |
| Column is overloaded. | Reduce the amount of protein loaded onto the column.[16] | |
| Flow rate is too high. | Decrease the flow rate to improve resolution.[16] | |
| Low Protein Recovery | Protein has precipitated on the column. | Modify the buffer pH and/or salt conditions to maintain protein stability.[7] |
| Protein is irreversibly bound to the resin. | Try a different elution strategy, such as changing the pH instead of increasing the salt concentration. |
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Protein Elutes in the Void Volume | Protein is aggregated. | Optimize buffer conditions to prevent aggregation (see FAQ Q3). Run a solubility screen to find the best buffer conditions.[17][18] |
| Poor Resolution | Sample volume is too large. | The sample volume should ideally be less than 2% of the total column volume. |
| Flow rate is too high. | Reduce the flow rate for better separation. | |
| Protein Loss | Non-specific adsorption to the column matrix. | Add 150-500 mM NaCl to the running buffer to minimize ionic interactions.[1] |
| Protein is very dilute and sticking to surfaces. | Use low-binding tubes and ensure the protein concentration is not too low.[19] |
Experimental Protocols
Protocol 1: Expression of Recombinant His-tagged this compound in E. coli
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing your this compound gene.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[5]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[5]
-
Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a reduced temperature (e.g., 18-25°C) to potentially improve protein solubility.[1][5]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[5] The cell pellet can be stored at -80°C or used immediately.
Protocol 2: Purification of His-tagged this compound using IMAC
-
Cell Lysis:
-
Resuspend the cell pellet from 1 L of culture in 30-40 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).[5]
-
Add a protease inhibitor cocktail to prevent protein degradation.[5]
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Affinity Purification:
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.[5]
-
Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1.0 mL/min).[5]
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[5]
-
Elute the His-tagged this compound from the column using Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[5]
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Protocol 3: Ion Exchange Chromatography (IEX) for Polishing
-
Buffer Exchange: Exchange the buffer of the pooled fractions from IMAC into the IEX loading buffer (e.g., 20 mM Tris-HCl, 25 mM NaCl, pH 8.0 for anion exchange) using dialysis or a desalting column.
-
Column Equilibration: Equilibrate the IEX column (e.g., Q-Sepharose for anion exchange) with 5-10 column volumes of IEX loading buffer.
-
Sample Loading: Load the buffer-exchanged protein sample onto the column.
-
Washing: Wash the column with 5-10 column volumes of loading buffer to remove any unbound protein.
-
Elution: Elute the bound protein using a linear gradient of increasing salt concentration (e.g., from 25 mM to 1 M NaCl in 20 mM Tris-HCl, pH 8.0 over 20 column volumes).
-
Fraction Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing the pure this compound protein.
Visualizations
Caption: A typical experimental workflow for this compound protein purification.
Caption: A logical troubleshooting guide for low protein yield.
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. Protocol - Protein expression and purification [depts.washington.edu]
- 3. US20030199676A1 - Universal procedure for refolding recombinant proteins - Google Patents [patents.google.com]
- 4. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tools for improving yields and purity from recombinant bacterial proteins [sigmaaldrich.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 9. goldbio.com [goldbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 13. The role of calcium ions in the stability and instability of a thermolysin-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 18. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
Technical Support Center: Structural Determination of the Calycin Superfamily
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the structural determination of proteins belonging to the calycin superfamily.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial hurdles in determining the structure of a this compound superfamily protein?
A1: The primary challenges often arise during the initial stages of protein production and preparation. These include low expression yields, the formation of insoluble inclusion bodies, and protein aggregation. This compound proteins, with their characteristic β-barrel structure, can sometimes be prone to misfolding, especially when expressed at high levels in bacterial systems.
Q2: My this compound protein is expressed in inclusion bodies. What is the best approach to obtain soluble, properly folded protein?
A2: Expression in inclusion bodies is a frequent issue. The recommended approach is to purify the inclusion bodies, solubilize them using strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride, and then refold the protein into its native conformation. This often involves a systematic screening of refolding conditions, including buffer pH, temperature, and the use of additives. A generalized protocol for inclusion body refolding is provided in the Experimental Protocols section.
Q3: I am struggling to obtain high-quality crystals of my lipocalin protein for X-ray crystallography. What factors should I investigate?
A3: Crystal quality is a major bottleneck in X-ray crystallography. For lipocalins, several factors can be critical. Ensure your protein sample is highly pure and monodisperse. Screening a wide range of crystallization conditions, including different precipitants, pH levels, and temperatures, is crucial. The presence of a ligand that binds to the this compound's hydrophobic cavity can sometimes stabilize the protein and promote crystallization. Additionally, microgravity crystallization has been shown to improve the crystal quality of some lipocalins.[1][2]
Q4: I am using NMR spectroscopy to study a fatty acid-binding protein (FABP), but I'm encountering significant spectral overlap. How can I overcome this?
A4: Spectral overlap is a common challenge in NMR studies of proteins, including FABPs.[3] Using higher field strength NMR spectrometers (e.g., 900 MHz) can improve spectral dispersion.[3] Isotopic labeling strategies, such as selective labeling of certain amino acid types or segmental labeling, can also help to simplify complex spectra. For studying ligand interactions, using 13C-enriched ligands can be a powerful, non-perturbing probe to visualize the ligand-protein complex without interference from the protein's signals.[4]
Q5: My this compound protein is relatively small for cryo-electron microscopy (cryo-EM). What are the specific challenges and how can I address them?
A5: Small proteins like many calycins (typically 20-30 kDa) are challenging for cryo-EM due to their low contrast. A significant issue is protein denaturation or preferential orientation at the air-water interface during sample preparation.[5] Using support films like graphene oxide can help to prevent this.[6] Optimizing grid preparation, including the choice of grid type and blotting conditions, is also critical for obtaining a good distribution of particles in a thin layer of vitreous ice.
Troubleshooting Guides
Problem: Low Yield of Soluble this compound Protein
| Potential Cause | Troubleshooting Strategy | Rationale |
| High expression rate leading to misfolding | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG). | Slower expression rates can give the protein more time to fold correctly, increasing the proportion of soluble protein. |
| Suboptimal expression host | Switch from a bacterial (e.g., E. coli) to a eukaryotic expression system like insect cells (e.g., Baculovirus system) or mammalian cells. | Eukaryotic systems have more complex machinery for protein folding and post-translational modifications, which can improve the solubility of some calycins.[7][8] |
| Poor protein stability in lysis buffer | Screen different buffer conditions (pH, salt concentration) and consider adding stabilizing osmolytes (e.g., glycerol, sorbitol) or small molecule ligands. | The native fold of this compound proteins can be sensitive to the buffer environment. Ligand binding can stabilize the protein structure. |
| Inefficient purification protocol | Optimize the purification strategy. For tagged proteins, ensure efficient binding and elution from the affinity resin. For untagged proteins, a multi-step chromatography approach (e.g., ion exchange followed by size exclusion) is recommended. | A well-designed purification protocol is essential to isolate the target protein from contaminants and prevent degradation. |
Problem: Poor Quality or No Crystals for X-ray Crystallography
| Potential Cause | Troubleshooting Strategy | Rationale |
| Protein aggregation or heterogeneity | Use dynamic light scattering (DLS) or size-exclusion chromatography to assess the monodispersity of your sample. If aggregated, further purify or screen for stabilizing buffer conditions. | A homogeneous, non-aggregated protein sample is a prerequisite for successful crystallization.[9] |
| Suboptimal crystallization conditions | Perform extensive screening of precipitants (e.g., PEGs, salts), pH, temperature, and protein concentration. Use commercially available sparse matrix screens. | The crystallization of a protein is highly dependent on its physicochemical environment. |
| Conformational flexibility of the protein | Co-crystallize with a known ligand. The binding of a ligand can lock the protein into a more rigid conformation, which is more amenable to crystallization. | Ligand binding often reduces the conformational entropy of the protein, favoring the formation of a well-ordered crystal lattice.[10] |
| Poor diffraction quality | If initial crystals are obtained but diffract poorly, try optimizing the conditions by fine-tuning precipitant and protein concentrations. Additive screening can also be beneficial.[11][12][13] | Additives can act as "molecular glue" to improve crystal contacts or stabilize the protein within the crystal lattice. |
Experimental Protocols
Protocol 1: Generalized Refolding of this compound Proteins from Inclusion Bodies
-
Inclusion Body Isolation and Washing:
-
Harvest cells expressing the this compound protein and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).
-
Lyse cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion bodies.
-
Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove contaminants.[14]
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in a solubilization buffer containing a high concentration of denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 10 mM DTT) to break disulfide bonds.
-
Stir at room temperature for 1-2 hours until the pellet is fully dissolved.
-
Centrifuge to remove any remaining insoluble material.
-
-
Refolding:
-
Perform refolding by rapid dilution or dialysis. For rapid dilution, add the solubilized protein drop-wise into a large volume of refolding buffer with gentle stirring.
-
The refolding buffer should be optimized for the specific this compound protein but a good starting point is 50 mM Tris-HCl, pH 7.5-8.5, 0.5 M L-arginine (to suppress aggregation), and a redox shuffling system (e.g., reduced and oxidized glutathione) to promote correct disulfide bond formation.
-
Allow the protein to refold at 4°C for 12-48 hours.
-
-
Purification of Refolded Protein:
-
Concentrate the refolded protein solution.
-
Purify the correctly folded monomeric protein using size-exclusion chromatography.
-
Protocol 2: Screening for Optimal Crystallization Conditions
-
Protein Preparation:
-
Ensure the purified this compound protein is at a high concentration (typically 5-10 mg/mL) and in a buffer with low ionic strength.
-
The protein should be monodisperse as confirmed by DLS or analytical size-exclusion chromatography.
-
-
Crystallization Screening:
-
Use a sparse matrix screening approach with commercially available kits (e.g., Hampton Research, Molecular Dimensions). These kits provide a diverse range of precipitants, salts, and buffer conditions.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) or microbatch methods. A common setup is to mix 1 µL of protein solution with 1 µL of the screen solution.
-
-
Optimization:
-
If initial hits (crystals, precipitates, or phase separation) are observed, systematically vary the parameters around the hit condition. This includes fine-tuning the precipitant concentration, pH, and protein concentration.
-
Perform additive screening to improve crystal quality. Additives can include small molecules, salts, or detergents.[11][12][13][15][16]
-
Visualizations
References
- 1. High-Quality Protein Crystal Growth of Mouse Lipocalin-Type Prostaglandin D Synthase in Microgravity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Structure and Dynamics of the Engineered Fluorescein-Binding Lipocalin FluA Reveals Rigidification of β-Barrel and Variable Loops upon Enthalpy-Driven Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR reveals molecular interactions and dynamics of fatty acid binding to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
- 6. Cryo-EM for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Analysis of Recombinant Protein Expression in Different Biofactories: Bacteria, Insect Cells and Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is An Insect Expression System the Right Choice For Your Protein? - Behind the Bench [thermofisher.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Drastic alterations in the loop structure around colchicine upon complex formation with an engineered lipocalin indicate a conformational selection mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. Crystallization screening: the influence of history on current practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biossusa.com [biossusa.com]
- 15. mdpi.com [mdpi.com]
- 16. crystallizationsystems.com [crystallizationsystems.com]
improving signal-to-noise in calycin binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in calycin binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) in the context of a this compound binding assay?
A1: The signal-to-noise ratio (S/N) is a critical measure of assay quality and sensitivity. It compares the level of the desired signal to the level of background noise.[1]
-
Signal (S): The response measured in the presence of the specific binding interaction you are studying (e.g., fluorescence intensity upon this compound binding to its target).
-
Noise (N) or Background (B): The baseline response measured in the absence of the specific interaction. This can include autofluorescence from cells or microplates, non-specific binding of the fluorescent ligand, and electronic noise from the detector.[1][2]
A higher S/N ratio indicates a more robust and reliable assay, making it easier to distinguish a true signal from background fluctuations.[1]
Q2: Why is a high signal-to-noise ratio important for my this compound binding assay?
A2: A high S/N ratio is essential for obtaining accurate, reproducible, and sensitive data. It allows for:
-
Accurate quantification of binding affinity (K_d) and potency (IC_50/EC_50).
-
Increased sensitivity to detect weak binding interactions.
-
A larger assay window , which is the difference between the maximum and minimum signals, making it easier to identify hits in screening campaigns.
-
Improved reproducibility and confidence in your results.[3]
Q3: What are the primary factors that contribute to a low signal-to-noise ratio?
A3: A low S/N ratio can be attributed to two main issues: a high background signal or a low specific signal.[2][3] Common causes include:
-
High Background: Autofluorescence from cells or media components, non-specific binding of this compound, high concentrations of fluorescent dye, and inappropriate microplate selection.[2][4]
-
Low Signal: Poor reagent quality, suboptimal assay conditions (e.g., incubation time, temperature, pH), low receptor expression, or inactive ligands.[3][5]
Troubleshooting Guide: Improving Signal-to-Noise
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High Background Signal
A high background can mask the specific binding signal, leading to a poor S/N ratio.[2]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Autofluorescence | Healthy Cells : Ensure cells are healthy and in a logarithmic growth phase. Overly confluent or stressed cells can have higher autofluorescence.[4]Red-Shifted Dyes : If autofluorescence is a major issue, consider using red-shifted fluorescent dyes, as cellular autofluorescence is lower at higher wavelengths.[4]Media Components : Test your buffer and media for inherent fluorescence. Some components like riboflavin (B1680620) can contribute to the background.[2] |
| Non-Specific Binding | Blocking Agents : Use blocking agents like Bovine Serum Albumin (BSA) or casein to reduce the non-specific binding of this compound to surfaces.[3]Detergent Concentration : If using membrane preparations, titrate the detergent concentration to find a balance between protein solubilization and low background.[5] |
| Excess Fluorescent Dye | Titrate Dye Concentration : Titrate the fluorescent this compound or indicator dye to the lowest concentration that provides a robust signal.[4]Wash Steps : Implement thorough but gentle wash steps after dye loading to remove unbound extracellular dye.[4]Quencher Dyes : Some assay kits include quencher dyes that can mask the signal from extracellular fluorescent molecules.[4] |
| Inappropriate Microplates or Reader Settings | Use Black Microplates : Use microplates with black walls to reduce well-to-well crosstalk and light scatter.[2][4]Optimize Read Mode : For adherent cells, using a plate reader with bottom-read optics can minimize interference from the supernatant.[4]Filters : Ensure that the excitation and emission filters are appropriate for your fluorophore to maximize signal collection and minimize bleed-through.[6] |
Issue 2: Low or Weak Specific Signal
A weak signal results in a small assay window, making it difficult to accurately quantify results.[4]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Optimize Cell Density : The number of cells per well is critical. Too few cells will produce a weak signal, while too many can decrease the assay window. Perform a cell titration experiment to find the optimal density.[1][4]Ligand Concentration : Perform a full dose-response curve to ensure you are using a ligand concentration at or near the EC_80-EC_100 for maximal stimulation.[4] For competition assays, the radioligand concentration should be at or below the K_d.[7] |
| Poor Reagent Quality/Activity | Verify Reagent Integrity : Ensure your this compound and target protein are not degraded. Prepare fresh dilutions for each experiment and verify the activity of your ligand stock.[4][5]High-Affinity Reagents : Use antibodies or ligands with high affinity and specificity for the target to enhance assay performance.[3] |
| Suboptimal Assay Conditions | Optimize Incubation Time & Temperature : Fine-tune incubation times and temperatures to maximize the specific binding signal.[3][5] Ensure the reaction has reached equilibrium.[8][9]Buffer Composition : Ensure the assay buffer has the correct pH and ionic strength for optimal binding.[5] |
| Low Receptor Expression | Confirm Expression Levels : Confirm the expression level of the target receptor in your cell line using methods like qPCR or flow cytometry.[4]Enhance Expression : If expression is low, consider using a cell line with higher expression or a system that allows for overexpression of the target. |
| Signal Detection | Signal Amplification : Consider using signal amplification techniques, such as enzyme-linked detection methods, to enhance assay sensitivity.[3][5] |
Experimental Protocols & Data
Protocol 1: Cell Density Optimization for a Fluorescence-Based Assay
This protocol helps determine the optimal number of cells per well to maximize the S/N ratio.[4]
Methodology:
-
Cell Preparation : Culture cells expressing the target receptor to approximately 80% confluency.
-
Seeding : Prepare a serial dilution of cells and seed a 96-well black-walled, clear-bottom plate with densities ranging from 5,000 to 80,000 cells/well.
-
Incubation : Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.
-
Dye Loading : Wash cells with an appropriate buffer (e.g., HBSS) and load them with a calcium indicator dye (if applicable) or your fluorescent this compound ligand according to the manufacturer's protocol, typically for 45-60 minutes at 37°C.
-
Assay : Gently wash cells to remove excess dye. Add a fixed, maximal concentration of the binding partner (agonist/ligand) to half of the wells for each density. Add buffer only to the other half to serve as a background control.
-
Measurement : Immediately measure the fluorescence signal using a plate reader with appropriate filter settings.
-
Analysis : Calculate the S/N ratio for each cell density using the formula: S/N = Mean Signal (with Ligand) / Mean Signal (Buffer Only)[4]
Example Data: Cell Density Optimization
| Cells per Well | Mean Signal (Agonist) | Mean Signal (Buffer) | Signal-to-Noise (S/N) Ratio |
| 5,000 | 15,000 | 5,000 | 3.0 |
| 10,000 | 35,000 | 6,000 | 5.8 |
| 20,000 | 70,000 | 7,500 | 9.3 |
| 40,000 | 120,000 | 10,000 | 12.0 |
| 80,000 | 150,000 | 15,000 | 10.0 |
Based on this example, 40,000 cells/well provides the optimal S/N ratio.[4]
Visualizations and Workflows
General this compound Binding Assay Workflow
This diagram illustrates the typical workflow for a competitive this compound binding assay.
Caption: Workflow for a competitive this compound binding assay.
Troubleshooting Logic for Low Signal-to-Noise
This flowchart provides a logical path for diagnosing the cause of a poor S/N ratio.
Caption: Troubleshooting flowchart for a low S/N ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. swordbio.com [swordbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Calycanthine Synthesis & Purification Technical Support Center
Welcome to the technical support center for Calycanthine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing Calycanthine that often leads to low yields?
The core synthetic challenge lies in the construction of the dimeric pyrroloindole scaffold, specifically the formation of the C3a-C3'a σ bond that connects the two monomer units. This step creates two adjacent (vicinal) all-carbon quaternary stereocenters, which is a sterically demanding transformation and a frequent source of low yields.[1][2]
Q2: My key dimerization step is failing or giving very low yields. What are some common causes?
Low yields in the dimerization step can arise from several factors. Many reductive conditions may be ineffective, leading to the decomposition of the starting material or promoting an anionic fragmentation that cleaves the molecule, often yielding tryptophan derivatives instead of the desired dimer.[3] In some cases, simple reduction of the starting material occurs as a side reaction, competing with the dimerization pathway.[3] The choice of metal catalyst and reaction conditions is critical to favor the desired coupling.
Q3: I have successfully synthesized Chimonanthine, but the isomerization to Calycanthine has a poor yield. Why?
The isomerization from Chimonanthine to Calycanthine, typically achieved by heating in acid, is an equilibrium process.[3] The reaction does not proceed to completion but rather establishes an equilibrium between the two isomers. For example, heating (+)-Chimonanthine in deuterated acetic acid and deuterium (B1214612) oxide can result in an equilibrium mixture of approximately 85:15 Calycanthine to Chimonanthine, limiting the isolated yield of Calycanthine.[3]
Q4: Are there alternative strategies to overcome the difficult dimerization step?
Yes, several distinct strategies have been developed to construct the Calycanthine core. These include:
-
Reductive Dimerization: Using cobalt[1][4] or samarium[1][5] complexes to couple monomer units.
-
Oxidative Dimerization: Employing iron[4][6] or copper[4][7] catalysts.
-
Double Michael Addition: A catalytic asymmetric approach using a bisoxindole substrate.[1][5]
-
Heck Reaction Cascade: An intramolecular Heck reaction to form the key ring systems.[1][5]
Troubleshooting Guide: Low Dimerization Yield
This guide addresses common issues encountered during the critical C3a-C3'a bond formation step.
Problem: Very low or no yield of the desired dimeric product.
Data Presentation: Comparative Analysis of Synthesis Strategies
The following table summarizes the quantitative outcomes of several key enantioselective total syntheses of Calycanthine or its direct precursor, Chimonanthine.
| Key Transformation | Principal Investigator(s) | Overall Yield | Enantiomeric Excess (ee) of Key Intermediate | Key Reagents/Catalysts | Reference |
| Reductive Co(I)-Promoted Dimerization | Movassaghi | ~34% | >99% ee | [CoCl(PPh₃)₃], Na(Hg) | [4] |
| Catalytic Asymmetric Double Michael Addition | Kanai, Matsunaga | ~20% | 95% ee | Mn(OAc)₂, Schiff base ligand | [4][5] |
| Iron-Catalyzed Oxidative Dimerization | Jiang, Bai | 42% | >99% ee | Fe(acac)₃, PPh₃, Silane | [4] |
| Copper-Mediated Asymmetric Cyclodimerization | Pan, Li | ~30-40% | 94% ee | Cu(OTf)₂, Chiral Ligand | [4] |
| Asymmetric Intramolecular Heck Reaction | Overman | N/A | 91% ee | Pd₂(dba)₃, (R)-BINAP | [4] |
Experimental Protocols
Protocol 1: Movassaghi's Reductive Co(I)-Promoted Dimerization
This protocol details the key C3a-C3a' bond formation, which is a high-yielding step in a convergent synthesis strategy.[4]
Methodology:
-
Reaction Setup: To a solution of the tricyclic bromide intermediate (1.0 eq) in acetone, add chlorotris(triphenylphosphine)cobalt(I) ([CoCl(PPh₃)₃]) (1.1 eq).[4]
-
Execution: Stir the resulting reaction mixture at room temperature for 15 minutes.[4]
-
Purification: Following the reaction, the desired dimeric hexacycle is obtained after purification by chromatography, with reported yields around 60%.[4]
Protocol 2: Isomerization of Chimonanthine to Calycanthine
This protocol describes the final step to convert the kinetically favored Chimonanthine product to the thermodynamically more stable Calycanthine.
Methodology:
-
Reaction Setup: Dissolve the deprotected dimer, (+)-Chimonanthine, in a mixture of [D₄]acetic acid and D₂O.[3][4]
-
Execution: Heat the solution to 95 °C for 24 hours. This allows the mixture to reach equilibrium.[3][4]
-
Purification: After cooling, the mixture is separated by chromatography to isolate (-)-Calycanthine from the remaining (+)-Chimonanthine. The isolated yield of (-)-Calycanthine is typically around 54% due to the equilibrium.[3][4]
References
- 1. Studies on the Alkaloids of the Calycanthaceae and Their Syntheses | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. benchchem.com [benchchem.com]
- 5. Studies on the Alkaloids of the Calycanthaceae and Their Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Total Synthesis of (+)-Chimonanthine, (+)-Folicanthine, and (â)-Calycanthine - The Journal of Organic Chemistry - Figshare [figshare.com]
Technical Support Center: Calycin Compound Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with calycin and related pulvinic acid derivatives. These compounds, known for their potential biological activities, often exhibit poor aqueous solubility, which can present significant hurdles in experimental design and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are this compound compounds and why are they poorly soluble in aqueous solutions?
A1: this compound is a natural product belonging to the pulvinic acid family. These compounds are characterized by a core structure that is largely hydrophobic. This nonpolar nature leads to low solubility in polar solvents like water and aqueous buffers, which are common in biological assays.
Q2: In which organic solvents can I dissolve this compound compounds?
A2: this compound and its analogs, such as vulpinic acid, are generally soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as in alcohols such as ethanol (B145695) and methanol.[1] However, the concentration that can be achieved may vary. It's crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in your aqueous experimental medium.
Q3: My this compound compound precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. What can I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is not soluble.[2] To mitigate this, you can try the following:
-
Lower the final concentration: The final concentration of the compound in your aqueous medium may be exceeding its solubility limit.[2]
-
Use a pre-warmed medium: Adding the compound to a medium that has been pre-warmed to 37°C can help improve solubility.[2][3]
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the pre-warmed medium.[2]
-
Increase the solvent concentration (with caution): In some cases, a slightly higher final concentration of the organic solvent (e.g., up to 0.5% DMSO) can help maintain solubility. However, be aware that higher solvent concentrations can be toxic to cells.
-
Utilize solubility enhancers: Incorporating excipients like cyclodextrins or surfactants in your formulation can improve aqueous solubility.
Q4: Can I heat my this compound solution to get it to dissolve?
A4: Gentle warming can be employed to aid in the dissolution of this compound compounds in an organic solvent. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound.
Troubleshooting Guides
Issue 1: this compound Compound Fails to Dissolve in DMSO
-
Potential Cause: The compound may require more energy to dissolve, or the solvent quality may be suboptimal.
-
Solution:
-
Vortexing: Ensure the solution is vortexed thoroughly for at least 1-2 minutes.
-
Sonication: Use a bath sonicator for 10-15 minutes to break up any aggregates.
-
Gentle Warming: Warm the solution in a water bath at 30-40°C for a short period.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO, as water contamination can reduce the solubility of hydrophobic compounds.
-
Issue 2: Compound Precipitates in Cell Culture Over Time
-
Potential Cause: The compound may be unstable in the culture medium, or the concentration may be at the threshold of its solubility, leading to precipitation as the solvent evaporates or as the compound degrades.
-
Solution:
-
Check for Contamination: Rule out microbial contamination, which can cause changes in the medium's appearance.[4]
-
pH monitoring: Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of pH-sensitive compounds.[2]
-
Fresh Preparations: Prepare fresh dilutions of the compound immediately before each experiment.
-
Use of Stabilizers: Consider the use of precipitation inhibitors or complexing agents in your formulation.
-
Data Presentation
Table 1: Solubility of Vulpinic Acid (a this compound Analog) in Various Solvents
| Solvent System | Solubility | Remarks |
| Water | ~10.59 mg/L (estimated)[5] | Very poorly soluble. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL[6] | A clear solution can be achieved.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL[6] | A clear solution can be achieved.[6] |
| DMSO, DMF, Ethanol, Methanol | Soluble[1] | Quantitative data is not readily available, but these are recommended solvents for creating stock solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and a sonicator.
-
Procedure: a. Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM). c. Vortex the tube vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is based on the formation of an inclusion complex to improve the aqueous solubility of flavonoids and other hydrophobic compounds.[7]
-
Materials: this compound compound, HP-β-CD, distilled water, magnetic stirrer, 0.45 µm membrane filter, and a freeze-dryer.
-
Procedure: a. Prepare equimolar amounts of the this compound compound and HP-β-CD. b. Dissolve the HP-β-CD in distilled water with stirring. c. Slowly add the this compound compound to the HP-β-CD solution while stirring. d. Continue to stir the mixture at room temperature for 24-48 hours. e. Filter the solution through a 0.45 µm membrane filter to remove any undissolved compound. f. The resulting clear solution contains the this compound/HP-β-CD complex. For a solid formulation, this solution can be freeze-dried.[7]
Visualizations
Caption: A logical workflow for troubleshooting solubility issues with this compound compounds.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target for this compound compounds.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. vulpinic acid, 521-52-8 [thegoodscentscompany.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Calycin Derivatization
Welcome to the Technical Support Center for optimizing the derivatization of calycin and related chalcones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on synthetic protocols, troubleshooting common experimental issues, and understanding the biological context of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing this compound and other chalcone (B49325) derivatives?
A1: The most prevalent method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation.[1][2] This reaction involves the base- or acid-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde.[1][2] Its widespread use is due to its simplicity, the use of readily available starting materials, and generally high yields.[2]
Q2: What are the typical starting materials for synthesizing a chalcone like this compound?
A2: The synthesis involves an acetophenone derivative and a benzaldehyde (B42025) derivative.[1][3] The specific substituents on these aromatic rings will determine the final structure of the desired chalcone.
Q3: My Claisen-Schmidt condensation reaction is not proceeding or has a very low yield. What are the common causes?
A3: Several factors can lead to a low yield. The purity of the reactants is crucial, as impurities can hinder the reaction.[1] The activity of the catalyst, typically a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is also critical; it's advisable to use a freshly prepared solution.[4] Additionally, the reaction may be slow if the reactants are not sufficiently reactive at room temperature, and gentle heating may be necessary.[4] It is essential to monitor the reaction's progress using thin-layer chromatography (TLC) until the limiting starting material is consumed.[4]
Q4: I've obtained a gummy or oily product instead of the expected solid chalcone. How can I resolve this?
A4: The formation of an oily product often suggests the presence of impurities or byproducts.[1] In such cases, purification by column chromatography is the most effective method to isolate the pure chalcone.[1] For chalcones with multiple hydroxyl groups, solubility in the reaction solvent (e.g., methanol/water mixtures) can be high, preventing precipitation. Reducing the solvent volume and refrigerating the solution overnight can help induce crystallization.[5]
Q5: The reaction mixture has turned dark brown or black. What does this indicate?
A5: A dark reaction mixture often points to side reactions or decomposition of the product, which can be caused by excessively high temperatures.[4] For instance, the Cannizzaro reaction, a disproportionation of the aldehyde, can occur at elevated temperatures with prolonged reaction times.[4] It is generally recommended not to exceed 65°C for standard reflux conditions.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution | Citations |
| Low or No Product Formation | Impure reactants | Ensure the purity of the starting acetophenone and benzaldehyde derivatives. | [1] |
| Inactive catalyst | Use a fresh, properly stored catalyst (e.g., NaOH, KOH). Prepare aqueous solutions of the catalyst just before use. | [4] | |
| Incomplete reaction | Monitor the reaction progress by TLC. If the reaction is sluggish at room temperature, consider gentle heating (40-50°C). | [4] | |
| Oily or Gummy Product | Mixture of products and byproducts | Purify the product using column chromatography. | [1] |
| High solubility of the product | For hydroxylated chalcones, reduce the solvent volume and cool the mixture to induce precipitation. | [5] | |
| Darkened Reaction Mixture | Side reactions or product degradation | Avoid excessive heat. Maintain the reaction temperature below 65°C. | [4] |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting materials are consumed to avoid byproduct formation like the Cannizzaro reaction. | [4] | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent | During workup, pour the reaction mixture into cold water or onto ice to precipitate the product. Acidify with dilute HCl to neutralize excess base. | [2] |
Data Presentation: Comparison of Reaction Conditions for Chalcone Synthesis
The following table summarizes various reaction conditions for chalcone synthesis to aid in the optimization of your experimental setup.
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Advantages | Citations |
| Conventional Stirring | NaOH | Ethanol (B145695) | 2-3 hours | 58-89 | Standard and widely used method. | [4] |
| Reflux | KOH | Ethanol | Varies (monitored by NMR) | High (up to 100% conversion) | Can increase reaction rate for less reactive substrates. | [4] |
| Grinding | NaOH (solid) | Solvent-free | 10 minutes | 65-71.5 | High yield, minimal waste, environmentally friendly. | [1][6] |
| Grinding | KOH | Solvent-free | 50 minutes | 32.6 | Green chemistry approach, shorter reaction time. | [1][7] |
| Sonication | KOH | - | 15-30 minutes | Approx. same as conventional | Drastically reduced reaction time. | [1] |
| Micellar Synthesis | Various Bases | Water with Surfactant | 24 hours | 56-70 | Environmentally friendly, uses water as a solvent. | [4] |
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation (Conventional Method)
This protocol outlines a standard procedure for synthesizing chalcones using a base catalyst in an alcohol solvent.[1]
-
Preparation: In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add the substituted aromatic aldehyde (10 mmol) at room temperature.
-
Catalyst Addition: Slowly add a solution of potassium hydroxide (KOH) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to 24 hours.[3] Monitor the progress of the reaction using TLC.
-
Workup: Once the reaction is complete, pour the mixture into cold water or onto an ice bath. Acidify with dilute HCl to neutralize the excess base.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash it with cold water, and dry it. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]
Protocol 2: Solvent-Free Grinding Method
This protocol describes an environmentally friendly approach to chalcone synthesis that avoids the use of solvents.[6]
-
Reactant Mixture: In a mortar, combine the acetophenone derivative (1 equivalent), the benzaldehyde derivative (1 equivalent), and solid sodium hydroxide (1 equivalent).
-
Grinding: Grind the mixture using a pestle for approximately ten minutes. The reaction mixture will typically turn into a paste.[8]
-
Isolation: After grinding, add water to the mixture and isolate the solid product by suction filtration.
-
Purification: Wash the crude product with water to remove any remaining sodium hydroxide. The product can be further purified by recrystallization from 95% ethanol if necessary.[8]
Mandatory Visualization
Experimental Workflow for Chalcone Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Calycin Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Calycin in experimental buffers. The following information is designed to help you troubleshoot common problems and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is the cause?
A1: Cloudiness or precipitation is a common indicator of this compound aggregation or insolubility. This can be triggered by several factors, including:
-
High Concentration: Proteins and some small molecules tend to aggregate at high concentrations.[1]
-
pH and Isoelectric Point (pI): If this compound is a protein, it is least soluble when the buffer pH is equal to its pI.[1]
-
Temperature: Elevated temperatures can induce unfolding and subsequent aggregation.[1][2] Conversely, some proteins are unstable at 4°C and may require storage at -80°C with a cryoprotectant.[1]
-
Buffer Composition: Certain salts or the absence of necessary co-factors can negatively impact solubility.
Q2: I'm observing a progressive loss of this compound activity in my assay. What could be the reason?
A2: A gradual loss of activity suggests that this compound is degrading over the course of your experiment. Key factors influencing degradation include:
-
pH: Both acidic and basic conditions can lead to the hydrolysis of labile chemical groups.[3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][3]
-
Oxidation: The presence of dissolved oxygen or metal ions can catalyze the oxidation of sensitive moieties within the this compound molecule.[4][5]
-
Enzymatic Degradation: If working with cell lysates or other biological matrices, endogenous proteases or other enzymes may be degrading this compound.
Q3: My experimental results with this compound are highly variable between replicates. How can I improve consistency?
A3: High variability can often be traced back to inconsistent this compound stability. To improve reproducibility, consider the following:
-
Fresh Preparations: Prepare fresh working solutions of this compound immediately before each experiment.[3]
-
Uniform Handling: Ensure all samples are handled identically, with consistent incubation times and temperatures.
-
Buffer Consistency: Use the same batch of buffer for all replicates and experiments to avoid variability in pH or composition.[6]
Troubleshooting Guide
Issue 1: this compound Aggregation and Precipitation
This guide provides a systematic approach to resolving aggregation issues.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer pH | Determine the isoelectric point (pI) of this compound if it is a protein. Adjust the buffer pH to be at least one unit away from the pI.[1] For small molecules, test a range of pH values to identify the region of maximal solubility. |
| High Protein Concentration | Reduce the working concentration of this compound. If a high concentration is necessary for your experiment, consider adding stabilizing excipients.[1] |
| Inappropriate Temperature | For temperature-sensitive proteins, perform all manipulations at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C, potentially with a cryoprotectant like glycerol.[1] |
| Ionic Strength | Modify the salt concentration of your buffer. The optimal ionic strength can vary significantly between different molecules.[1] |
| Presence of Divalent Cations | In some cases, divalent cations like Ca²⁺ can promote aggregation.[7][8] Consider including a chelating agent like EDTA in your buffer if this is suspected. |
Experimental Protocols
Protocol: General Stability Assessment of this compound by HPLC
This protocol provides a method to determine the stability of this compound in a specific buffer over time.
Materials:
-
This compound
-
Experimental buffer of interest
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acid modifier (e.g., trifluoroacetic acid or formic acid)
-
Thermostated incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is known to be stable (e.g., DMSO).
-
Incubation: Dilute the this compound stock solution into the pre-warmed experimental buffer to a final concentration suitable for HPLC analysis.
-
Time Points: Immediately after dilution, take a t=0 time point by transferring an aliquot to a new tube and stopping the reaction (e.g., by adding an equal volume of cold acetonitrile).
-
Incubate the remaining solution at the desired experimental temperature.
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours) and quench the reaction as in step 3.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of intact this compound remaining at each time point.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile in the tested buffer.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Workflow for this compound stability assay.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Thermal stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tl.nuph.edu.ua [tl.nuph.edu.ua]
- 6. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 7. Raised calcium promotes α-synuclein aggregate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raised calcium and oxidative stress cooperatively promote alpha-synuclein aggregate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding in calycin protein assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) in assays involving calycin proteins, such as lipocalins and fatty acid-binding proteins (FABPs).
Understanding Non-Specific Binding in this compound Assays
The this compound superfamily of proteins, which includes lipocalins and FABPs, is characterized by a conserved β-barrel structure that forms an internal ligand-binding pocket or "calyx".[1][2] This structural feature, while crucial for their biological function of binding small hydrophobic molecules, can also contribute to non-specific binding in various immunoassays. The hydrophobic nature of the binding pocket and surrounding areas can lead to unwanted interactions with other proteins, antibodies, and assay surfaces, resulting in high background signals and inaccurate data.[3]
Effective assay design for calycins requires careful optimization of blocking agents, buffer composition, and washing steps to minimize these non-specific interactions and ensure reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound protein assays in a question-and-answer format.
High Background in ELISA
Question: I am observing a high background signal in my this compound protein ELISA, even in my negative control wells. What are the likely causes and how can I fix it?
Answer: High background in an ELISA is often due to insufficient blocking, suboptimal antibody concentrations, or inadequate washing. Here’s a step-by-step approach to troubleshoot this issue:
-
Optimize Blocking:
-
Inadequate Blocking Agent: The choice and concentration of the blocking agent are critical. If you are using Bovine Serum Albumin (BSA), consider switching to non-fat dry milk or casein, as they are often more effective at blocking non-specific sites.[4][5]
-
Insufficient Incubation: Ensure you are incubating the blocking buffer for a sufficient amount of time (e.g., at least 1-2 hours at room temperature or overnight at 4°C).[6]
-
-
Adjust Antibody Concentrations:
-
Primary/Secondary Antibody Concentration Too High: High antibody concentrations can lead to non-specific binding.[7] Perform a titration of both your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Improve Washing Steps:
-
Insufficient Washing: Increase the number of wash steps (e.g., from 3 to 5 washes) and the duration of each wash.[8]
-
Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer can help reduce non-specific interactions.
-
Non-Specific Bands in Western Blot
Question: My Western blot for a this compound protein shows multiple non-specific bands, obscuring the band of interest. How can I improve the specificity?
Answer: Non-specific bands in a Western blot can be caused by several factors, including antibody cross-reactivity and issues with the blocking or washing steps.
-
Optimize Blocking:
-
Choice of Blocking Agent: For phosphoprotein detection, BSA is generally preferred over non-fat dry milk, as milk contains phosphoproteins that can cause background.[9]
-
Blocking Duration and Temperature: Increase the blocking time and/or temperature to ensure all non-specific sites on the membrane are covered.[8]
-
-
Antibody Dilution and Incubation:
-
Enhance Washing:
-
Increase Wash Volume and Duration: Use a larger volume of wash buffer and increase the duration of each wash to more effectively remove unbound antibodies.[10]
-
High Background in Pull-Down Assays
Question: I'm performing a pull-down assay with a tagged this compound protein, but my final eluate contains many non-specific proteins. How can I increase the purity of my pulled-down protein?
Answer: Non-specific binding to the beads or the bait protein is a common issue in pull-down assays.
-
Pre-clear the Lysate: Before incubating with your baited beads, incubate the cell lysate with beads alone for 1-2 hours. This will remove proteins that non-specifically bind to the bead matrix.[11]
-
Optimize Wash Buffer:
-
Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl) in your wash buffer (from 150 mM up to 500 mM) to disrupt electrostatic interactions.[12]
-
Add Detergent: Include a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in the wash buffer to reduce hydrophobic interactions.[13]
-
Include Imidazole (B134444) (for His-tagged proteins): If you are using a His-tagged this compound, adding a low concentration of imidazole (10-20 mM) to your lysis and wash buffers can help reduce non-specific binding to the Ni-NTA resin.[14]
-
-
Use a Specific Elution Method: Instead of a generic elution buffer (like low pH or high salt), consider using a competitive eluent that specifically displaces the bait-prey interaction. This can reduce the co-elution of non-specifically bound proteins.[15]
Frequently Asked Questions (FAQs)
Q1: What is the best blocking agent for this compound protein assays?
A1: The optimal blocking agent can be assay-dependent. While BSA is commonly used, casein and non-fat dry milk have been shown to be more effective in some ELISAs by inhibiting non-specific binding to a greater extent at lower concentrations.[4][5] For assays where the this compound protein or antibodies may interact with components of milk (e.g., phosphoproteins), a protein-free blocking agent or BSA may be a better choice. It is recommended to empirically test a few different blocking agents to determine the best one for your specific assay.
Q2: How does the structure of this compound proteins contribute to non-specific binding?
A2: this compound proteins possess a characteristic β-barrel structure that forms a hydrophobic pocket for ligand binding.[2] This hydrophobicity can lead to non-specific interactions with other hydrophobic surfaces, such as plasticware, membranes, and other proteins.[3] Additionally, charged residues on the surface of the protein can participate in non-specific electrostatic interactions.
Q3: What concentration of Tween-20 should I use in my buffers?
A3: A concentration of 0.05% to 0.1% Tween-20 is typically effective in wash buffers for reducing non-specific binding in ELISAs and Western blots. In some cases, including a low concentration of Tween-20 (e.g., 0.01%) in the antibody dilution buffer can also be beneficial. However, be aware that higher concentrations of detergents can sometimes disrupt specific antibody-antigen interactions.[16]
Q4: Can I use the same buffer conditions for all this compound protein assays?
A4: While general principles apply, it is best to optimize buffer conditions for each specific this compound protein and assay type. Factors such as the isoelectric point (pI) of your specific this compound protein can influence charge-based non-specific binding. Adjusting the pH of your buffer to be close to the pI of your protein can minimize these interactions.[17] Similarly, the optimal salt concentration may vary.
Q5: How can I be sure that the interaction I'm seeing is specific?
A5: Proper controls are essential. In a pull-down assay, a key control is to use beads without the bait protein to see what binds to the beads alone.[15] In an ELISA or Western blot, a negative control sample that does not contain the target protein should be included. For interaction studies, using a mutated version of the this compound protein that is known to not bind the target can also serve as a valuable negative control.
Quantitative Data Summary
The following tables summarize quantitative data for optimizing assay conditions to minimize non-specific binding. These values provide a starting point for the optimization of your specific this compound protein assay.
Table 1: Comparison of Blocking Agents in ELISA
| Blocking Agent | Concentration | Relative Blocking Effectiveness | Notes |
| Casein | 0.5 - 2% | High | Often superior to BSA in reducing background.[4][5] |
| Non-Fat Dry Milk | 1 - 5% | High | A cost-effective and efficient blocking agent. Not recommended for phosphoprotein studies.[9] |
| Bovine Serum Albumin (BSA) | 1 - 3% | Moderate | A commonly used blocking agent, but may be less effective than casein or milk.[4] |
| Fish Skin Gelatin | 0.5 - 2% | Moderate | Can be a good alternative, especially when cross-reactivity with mammalian proteins is a concern.[4] |
Table 2: Optimization of Buffer Additives
| Additive | Typical Concentration Range | Purpose | Assay Type |
| NaCl | 150 - 500 mM | Reduces electrostatic interactions.[12] | ELISA, Pull-Down, SPR |
| Tween-20 | 0.05 - 0.1% | Reduces hydrophobic interactions.[17] | ELISA, Western Blot, Pull-Down, SPR |
| Triton X-100 | 0.1 - 1% | Reduces hydrophobic interactions. | Pull-Down, Western Blot |
| Imidazole | 10 - 20 mM | Reduces non-specific binding to Ni-NTA resin.[14] | His-tag Pull-Down |
Experimental Protocols
Protocol 1: ELISA for Lipocalin-2 (LCN2) with Optimized Blocking and Washing
This protocol is adapted from commercially available kits and optimized to minimize non-specific binding.
-
Coating: Coat a 96-well microplate with the capture antibody diluted in PBS overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 300 µL per well of Blocking Buffer (e.g., 1% Casein in PBS) for 2 hours at room temperature.[4]
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add 100 µL of standards and samples (diluted in a buffer containing 1% BSA) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection Antibody: Add the biotinylated detection antibody (diluted in a buffer containing 1% BSA) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Streptavidin-HRP: Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate seven times with Wash Buffer.
-
Substrate Development: Add TMB substrate and incubate until color develops.
-
Stop Reaction: Add stop solution and read the absorbance at 450 nm.
Protocol 2: Pull-Down Assay for a His-tagged this compound Protein
-
Lysate Preparation: Lyse cells in a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM Imidazole, and protease inhibitors.
-
Lysate Pre-clearing: Add Ni-NTA agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C with rotation. Centrifuge and collect the supernatant.[11]
-
Bait Incubation: Add the pre-cleared lysate to Ni-NTA beads pre-incubated with the His-tagged this compound protein. Incubate for 2-4 hours at 4°C with rotation.
-
Washing:
-
Wash 1: Lysis buffer (150 mM NaCl, 10 mM Imidazole).
-
Wash 2: Wash Buffer 1 (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.5% NP-40, 20 mM Imidazole).
-
Wash 3: Wash Buffer 2 (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.1% NP-40, 20 mM Imidazole).[12]
-
-
Elution: Elute the protein complexes with Elution Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM Imidazole).
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting.
Visualizations
Caption: ELISA workflow optimized to minimize non-specific binding.
Caption: Pull-down assay workflow with pre-clearing and stringent washes.
Caption: Logical workflow for troubleshooting high background signals.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The lipocalin protein family: structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. candor-bioscience.de [candor-bioscience.de]
- 6. mmpc.org [mmpc.org]
- 7. sinobiological.com [sinobiological.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pull-Down Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. nicoyalife.com [nicoyalife.com]
Technical Support Center: Refinement of Calycin Quantification by HPLC
Welcome to the technical support center for the refinement of calycin quantification by High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC method for this compound quantification?
A good starting point is to use a reversed-phase C18 column with a gradient elution. The mobile phase can consist of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as solvent B. Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength where this compound exhibits maximum absorbance, which for many flavonoids falls in the 280-360 nm range.
Q2: How can I prepare a plant extract sample for this compound analysis by HPLC?
A general procedure for extracting this compound from plant material involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, often using techniques like maceration, sonication, or Soxhlet extraction.
-
Filtration: The crude extract is filtered to remove solid plant debris.
-
Concentration: The filtrate is concentrated under reduced pressure to yield a crude extract.
-
Sample Clean-up (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds. A C18 SPE cartridge is often suitable for flavonoid analysis.
-
Final Preparation: The final extract is dissolved in the initial mobile phase solvent and filtered through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.[1]
Q3: What are the key validation parameters to assess for a this compound quantification method?
According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an analytical procedure include:
-
Specificity: The ability to accurately measure this compound in the presence of other components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of this compound.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC quantification of this compound.
| Problem | Possible Cause | Suggested Solution |
| No Peaks or Very Small Peaks | - No sample injected.- Detector is off or set to the wrong wavelength.- No mobile phase flow. | - Check the autosampler sequence and vial position.- Verify detector settings and ensure the lamp is on.- Check the pump status, solvent lines for blockages, and look for leaks. |
| Peak Tailing | - Secondary interactions between this compound and the stationary phase.- Column overload.- Mismatch between injection solvent and mobile phase. | - Use a mobile phase with a slightly acidic pH to suppress silanol (B1196071) interactions.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase. |
| Peak Fronting | - Sample overload. | - Dilute the sample or decrease the injection volume. |
| Split Peaks | - Column void or channeling.- Clogged inlet frit.- Sample solvent incompatible with the mobile phase. | - Replace the column.- Replace the frit or the column.- Dissolve the sample in the initial mobile phase. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column equilibration is inadequate. | - Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Ensure the column is sufficiently equilibrated between injections, especially in gradient elution. |
| High Backpressure | - Blockage in the system (tubing, frit, or column).- Precipitated buffer in the mobile phase. | - Systematically disconnect components to locate and clear the blockage.- Flush the system with water; ensure buffer solubility in the mobile phase. |
| Baseline Noise or Drift | - Contaminated or improperly prepared mobile phase.- Air bubbles in the system.- Detector lamp instability. | - Use high-purity HPLC-grade solvents and freshly prepared, degassed mobile phase.- Purge the pump to remove air bubbles.- Allow the detector lamp to warm up sufficiently or replace it if necessary. |
Experimental Protocols
Representative RP-HPLC Method for Flavonoid (e.g., this compound) Quantification
This protocol is based on a method developed for the analysis of flavonoids in a plant extract and can be adapted for this compound quantification.
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic mixture of methanol and 0.5% phosphoric acid in water (50:50, v/v).[1]
-
Flow Rate: 0.9 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 285 nm.[1]
-
Injection Volume: 20 µL.[1]
Sample Preparation from Plant Material
-
Accurately weigh about 1 gram of the dried, powdered plant material.
-
Extract the sample with 10 mL of methanol by sonicating for 30 minutes.
-
Centrifuge the mixture at 3000 g for 10 minutes.
-
Decant the supernatant. Repeat the extraction of the solid residue two more times with 5 mL of methanol each.
-
Combine the supernatants and evaporate to dryness under a vacuum at 40°C.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.[1]
Quantitative Data Summary
The following tables present representative validation data for an HPLC method for flavonoid quantification, which can be considered as target parameters during the validation of a this compound-specific method.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Flavonoid Std. 1 | 1 - 100 | > 0.999 |
| Flavonoid Std. 2 | 1 - 100 | > 0.999 |
| Flavonoid Std. 3 | 1 - 100 | > 0.999 |
Data adapted from a representative flavonoid analysis method.[1]
Table 2: Precision (Repeatability)
| Analyte | Concentration (µg/mL) | Peak Area (Mean ± SD, n=6) | RSD (%) |
| Flavonoid Std. 1 | 50 | 123456 ± 1829 | 1.48 |
| Flavonoid Std. 2 | 50 | 234567 ± 5255 | 2.24 |
| Flavonoid Std. 3 | 50 | 345678 ± 7985 | 2.31 |
Data adapted from a representative flavonoid analysis method.[1]
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (Mean, n=3) | Recovery (%) |
| Flavonoid Std. 1 | 10 | 9.8 | 98.0 |
| 50 | 49.2 | 98.4 | |
| 100 | 99.1 | 99.1 | |
| Flavonoid Std. 2 | 10 | 9.9 | 99.0 |
| 50 | 50.4 | 100.8 | |
| 100 | 98.7 | 98.7 |
Data adapted from a representative flavonoid analysis method.[1]
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: The experimental workflow for this compound sample preparation and HPLC analysis.
References
Technical Support Center: Addressing Aggregation of Recombinant Calycin Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the aggregation of recombinant calycin proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of recombinant this compound protein aggregation?
A1: The aggregation of recombinant this compound proteins is often multifactorial. The primary causes include:
-
Inherent Structural Properties: Calycins, such as Caleosin, possess a central hydrophobic domain that is a major contributor to aggregation in aqueous solutions.[1] When expressed recombinantly, particularly in systems like E. coli, this hydrophobic region can lead to the formation of insoluble inclusion bodies or aggregation during purification and storage.[1]
-
High Expression Levels: Rapid and high-level protein expression can overwhelm the host cell's machinery for proper protein folding, leading to an accumulation of misfolded intermediates that are prone to aggregation.[1]
-
Suboptimal Culture Conditions: Expression at higher temperatures, such as 37°C, can accelerate protein synthesis, increasing the likelihood of misfolding and aggregation.[1]
-
Inappropriate Lysis and Purification Buffers: The composition of buffers, including pH, ionic strength, and the absence of stabilizing agents, can significantly impact the solubility of this compound proteins.[1][2]
-
Presence of Calcium: For calcium-binding calycins, the presence of calcium can induce conformational changes that may promote aggregation.[1]
-
High Protein Concentration: Concentrating the protein during purification or for storage can increase intermolecular interactions, leading to aggregation.[1][3]
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can destabilize the protein and cause aggregation.[1]
Q2: How can I minimize the formation of inclusion bodies during the expression of this compound proteins?
A2: To reduce the formation of inclusion bodies, optimizing the expression conditions is crucial. A common and effective strategy is to lower the induction temperature.[1] Slower protein synthesis at lower temperatures allows more time for proper folding.[1] Additionally, reducing the inducer concentration (e.g., IPTG) can decrease the rate of transcription and translation, further promoting correct folding.[1] Supplementing the growth media with osmolytes like sorbitol or betaine (B1666868) can also help stabilize the native protein structure.[1]
Q3: My this compound protein is soluble after cell lysis but precipitates during purification. What can I do?
A3: Precipitation during purification is a common issue that can often be addressed by optimizing your buffers and purification strategy. Consider the following:
-
Buffer Composition: Ensure your lysis and purification buffers have an optimal pH and ionic strength for your specific this compound. Adding stabilizing agents can also be highly effective.
-
Calcium-Dependent Affinity Chromatography: For calcium-binding calycins, a calcium-dependent affinity chromatography approach can be employed. This method leverages the calcium-binding property of the N-terminal domain for purification.[1]
-
Hydrophobic Interaction Chromatography: A resin with immobilized hydrophobic moieties, such as Phenyl Sepharose, can be used to purify calycins, exploiting the hydrophobic nature of the central domain.[1]
Q4: What additives can I use to prevent my purified this compound protein from aggregating?
A4: Several additives can be included in your final buffer formulation to enhance the stability of your purified this compound protein. These include:
-
Glycerol: Acts as an osmolyte to stabilize the protein structure.[1]
-
Reducing Agents (DTT or TCEP): Prevent the formation of non-native disulfide bonds.[1]
-
Calcium Chelators (EGTA): Sequesters Ca2+, preventing calcium-induced conformational changes and aggregation.[1]
-
Non-denaturing Detergents (Triton X-100, Tween-20): Help to solubilize the hydrophobic regions of the protein.[1][4]
-
Amino Acids (L-Arginine or L-Glutamate): These amino acids are known to suppress protein aggregation.[1][5]
-
Sugars (Sorbitol or Sucrose): Can help stabilize the protein.[5]
-
PEG-8000: Can help to block hydrophobic regions.[4]
Troubleshooting Guides
Issue 1: Low Yield of Soluble this compound Protein
This guide provides a systematic approach to troubleshooting low yields of soluble this compound protein.
Issue 2: Protein Aggregation During Purification
This guide outlines steps to address aggregation that occurs during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Precipitation after cell lysis | Inappropriate buffer composition. | Optimize lysis buffer with stabilizing agents. See Table 1 for recommended concentrations.[1] |
| Aggregation during affinity chromatography | Buffer incompatibility with the resin or high protein concentration on the column. | Optimize the purification buffer. Consider using a calcium-dependent affinity chromatography strategy for calcium-binding calycins.[1] Add 0.2M L-arginine to loading and elution buffers.[5] |
| Aggregation after elution | High protein concentration, inappropriate buffer conditions. | Elute into a buffer containing stabilizing additives. Perform a buffer screen to find the optimal conditions for your protein.[2] |
| Aggregation during dialysis | Rapid removal of denaturant or incompatible dialysis buffer. | Perform a stepwise dialysis to gradually remove the denaturant.[6] Ensure the dialysis buffer is optimized for protein stability. |
Quantitative Data Summary
Table 1: Recommended Buffer Additives for Preventing this compound Aggregation
| Additive | Recommended Concentration | Purpose | Reference |
| Glycerol | 10-20% (v/v) | Osmolyte for protein stabilization. | [1] |
| DTT or TCEP | 1-5 mM | Prevents non-native disulfide bond formation. | [1][7] |
| EGTA | 1-5 mM | Sequesters Ca2+ to prevent calcium-induced conformational changes. | [1] |
| Triton X-100 or Tween-20 | 0.1-1.0% (v/v) | Solubilizes hydrophobic regions. | [1] |
| L-Arginine or L-Glutamate | 50-100 mM | Suppresses protein aggregation. | [1] |
| NaCl or KCl | 150-500 mM | Provides appropriate ionic strength. | [1] |
Table 2: Optimized Expression Conditions to Reduce Inclusion Body Formation
| Parameter | Recommended Range | Rationale | Reference |
| Induction Temperature | 15-25°C | Slows down protein synthesis, allowing for proper folding. | [1] |
| Inducer Concentration (IPTG) | 0.1 - 0.5 mM | Reduces the rate of transcription and translation. | [1] |
| Media Additives | Sorbitol or Betaine | Stabilize the native protein structure. | [1] |
Experimental Protocols
Protocol 1: Optimized Lysis of E. coli Expressing Recombinant this compound
-
Harvest the cell pellet by centrifugation at 6,000 x g for 15 minutes at 4°C.[1]
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 2 mM TCEP, 5 mM EGTA, 1% Triton X-100, and protease inhibitors).[1]
-
Lyse the cells using a sonicator on ice. Use short bursts of 30 seconds followed by 30 seconds of rest to prevent overheating.[1]
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet insoluble material.[1]
-
Carefully collect the supernatant containing the soluble recombinant this compound for further purification.[1]
Protocol 2: On-Column Refolding of this compound from Inclusion Bodies
This protocol is adapted from a general method for on-column refolding of His-tagged proteins.
-
Inclusion Body Solubilization: Resuspend purified inclusion bodies in a buffer containing 6 M Guanidine-HCl or 8 M Urea, 20 mM Tris-HCl pH 8.0, and 10 mM a reducing agent (e.g., DTT or BME).
-
Binding to Affinity Resin: Load the solubilized protein onto a Ni-NTA affinity column.
-
Detergent Wash: Wash the column with 10 column volumes of a buffer containing a non-denaturing detergent (e.g., 0.5% Triton X-100) to assist in refolding.
-
Cyclodextrin Wash: Wash the column with 10 column volumes of a buffer containing β-cyclodextrin to remove the detergent and promote correct folding.
-
Elution: Elute the refolded protein using an imidazole (B134444) gradient.
-
Further Purification: Subject the eluted protein to further purification steps like size exclusion chromatography to remove any remaining aggregates.
Protocol 3: Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC)
-
Column: Use a size exclusion chromatography column with an appropriate molecular weight range for your this compound protein and potential aggregates.
-
Mobile Phase: The mobile phase should be an optimized buffer for your protein's stability. A typical buffer would be 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4.
-
Sample Preparation: Filter your protein sample through a 0.22 µm filter before injection.
-
Analysis: Inject the sample onto the column and monitor the elution profile at 280 nm. The presence of peaks eluting earlier than the monomeric protein indicates the presence of soluble aggregates.[8][9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. photophysics.com [photophysics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. approcess.com [approcess.com]
- 9. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
Technical Support Center: Optimization of Compound Delivery in Cell Culture
Disclaimer: The term "calycin" is not commonly found in scientific literature. This technical support center provides information on two similar-sounding and well-researched compounds: Calcimycin (B1668216) and Calycosin (B1668236) . Please verify the exact compound you are working with to ensure the relevance of the information provided.
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the delivery of calcimycin and calycosin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are Calcimycin and Calycosin and what are their primary uses in cell culture?
Calcimycin (also known as A23187) is a calcium ionophore that increases the intracellular concentration of calcium ions.[1][2] It is widely used in cell culture to study calcium signaling and to induce Ca2+-dependent processes like apoptosis and autophagy.[1][3]
Calycosin is a bioactive isoflavone (B191592) with demonstrated anti-tumor, anti-inflammatory, and neuroprotective properties.[4][5] In cell culture, it is often used to investigate its potential as a therapeutic agent by studying its effects on cell viability, apoptosis, and various signaling pathways.[4][6]
Q2: How should I prepare stock solutions of Calcimycin and Calycosin?
Both compounds have low aqueous solubility. The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][5]
-
Calcimycin: Soluble in DMSO at 25 mg/mL and in ethanol (B145695) at 5 mg/mL.[1][3] For a 15 mM stock, you can reconstitute 5 mg of powder in 0.64 mL of DMSO.[1]
-
Calycosin: Soluble in DMSO at concentrations of 57 mg/mL or higher.[5]
Q3: What are the recommended storage conditions for these compounds?
Proper storage is crucial to maintain the stability and activity of the compounds.
-
Calcimycin:
-
Calycosin:
Q4: What is the final concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.5%.[10] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Problem 1: Low or No Observed Effect of the Compound
Q: I have treated my cells with the compound, but I am not observing the expected biological effect (e.g., no decrease in cell viability, no induction of apoptosis). What could be the issue?
A: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Compound Integrity and Storage:
-
Action: Verify that the compound has been stored correctly and has not expired. Improper storage can lead to degradation.
-
Tip: If in doubt, use a fresh vial of the compound.
-
-
Solubility Issues:
-
Action: Ensure the compound is fully dissolved in the stock solution. Precipitates in the stock can lead to inaccurate final concentrations.
-
Tip: Gentle vortexing or brief sonication can aid in dissolving the compound in DMSO.[7]
-
-
Incubation Time and Concentration:
-
Action: The optimal incubation time and concentration can be cell-line dependent. You may need to perform a time-course (e.g., 24, 48, 72 hours) and a dose-response experiment to determine the optimal conditions for your specific cell line.[4]
-
-
Cell Health and Confluency:
-
Action: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may respond differently to treatment.
-
Tip: Regularly check for signs of contamination, such as changes in media color or turbidity.[11]
-
Problem 2: High Cell Death in Control Group
Q: I am observing significant cell death in my vehicle control (DMSO-treated) group. What is the cause?
A: High cytotoxicity in the control group is often due to the solvent.
-
DMSO Concentration:
-
Action: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.5%. Higher concentrations can be toxic to many cell lines.
-
Tip: Perform a toxicity test with different concentrations of DMSO on your specific cell line to determine its tolerance.
-
-
DMSO Quality:
-
Action: Use a high-purity, cell culture-grade DMSO. Lower-grade DMSO may contain impurities that are toxic to cells.
-
Problem 3: Precipitation in Cell Culture Medium
Q: After adding the compound to my cell culture medium, I observe a precipitate. How can I prevent this?
A: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.
-
Dilution Method:
-
Action: Pre-warm the cell culture medium to 37°C before adding the compound stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid and thorough mixing.
-
-
Serum in Medium:
-
Action: The presence of serum in the medium can sometimes help to keep hydrophobic compounds in solution.
-
-
Final Concentration:
-
Action: You may be exceeding the solubility limit of the compound in the culture medium. Try using a lower final concentration if your experimental design allows.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times
| Compound | Cell Line | Assay | Starting Concentration | Incubation Time (hours) | Reference |
| Calcimycin | SiHa, MCF-7 | Apoptosis | IC50 concentration | 24 | [12] |
| Calycosin | AGS (Gastric Cancer) | Cell Viability (MTT) | 47.18 µM (IC50) | Not Specified | [4] |
| Calycosin | SKOV3 (Ovarian Cancer) | Proliferation | 0-100 µM | 24-72 | [6] |
| Calycosin | Cervical Cancer Cells | Cell Viability (MTT) | Dose-dependent | Not Specified | [13] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a generalized method for assessing cell viability and can be adapted for both Calcimycin and Calycosin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.[14]
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[14]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[14]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is a general method for detecting apoptosis by flow cytometry.
-
Cell Treatment: Culture and treat cells with the desired concentrations of the compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V- and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V- and PI-positive.[4]
-
Mandatory Visualization
Experimental Workflow
Caption: A generalized workflow for in vitro compound testing.
Calcimycin Signaling Pathway
Caption: Calcimycin-induced apoptosis signaling pathway.[15]
Calycosin Signaling Pathway
Caption: Calycosin-induced apoptosis via ROS-mediated pathways.[16][17]
References
- 1. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 2. biotium.com [biotium.com]
- 3. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antibiotic A-23187 (Calcimycin, Calcium Ionophore A23187) | CAS 52665-69-7 | United States Biological | Biomol.com [biomol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. adl.usm.my [adl.usm.my]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Calycosin inhibits viability, induces apoptosis, and suppresses invasion of cervical cancer cells by upregulating tumor suppressor miR-375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Calcimycin mediates apoptosis in breast and cervical cancer cell lines by inducing intracellular calcium levels in a P2RX4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol modifications for calycin experiments in vivo
This technical support center provides targeted guidance for researchers utilizing calycin-family compounds in in vivo experiments. It addresses common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are calycins and their general mechanism of action?
A1: The term "this compound" refers to a large superfamily of proteins that share common structural features, including lipocalins and fatty acid-binding proteins (FABPs).[1] However, in the context of experimental therapeutics, "this compound" may also refer to specific natural product compounds, such as the neurotoxic alkaloid Calycanthine, which inhibits the release of the neurotransmitter GABA.[2] Another class of compounds often encountered in research are calcineurin inhibitors like Tacrolimus and Cyclosporine.[3][4][5] These are potent immunosuppressants that work by blocking calcineurin, a key enzyme required for T-cell activation.[3][4] This inhibition prevents the production of interleukin-2 (B1167480) (IL-2), a critical signal for T-cell proliferation.[4][5]
Q2: What are the primary challenges when administering this compound-type compounds in vivo?
A2: A principal challenge for many small molecule this compound compounds, such as Baicalin or Chrysin, is their poor aqueous solubility.[2][6][7] This property can lead to low dissolution in the gastrointestinal tract, resulting in poor and highly variable oral bioavailability.[2][6] Consequently, it becomes difficult to achieve and maintain therapeutic concentrations in target tissues, which can compromise experimental results.[2][8]
Q3: How do I select an appropriate vehicle for in vivo delivery of a hydrophobic this compound compound?
A3: Choosing the right vehicle is critical. For hydrophobic compounds, a common strategy is to first dissolve the compound in a small amount of a non-toxic organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a physiological buffer such as phosphate-buffered saline (PBS) or saline for administration.[9] It is crucial to keep the final concentration of the organic solvent to a minimum (e.g., <5-10% for DMSO) to avoid solvent-induced toxicity.[9] Other methods to enhance solubility include using co-solvents or forming inclusion complexes with cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin), which can significantly improve aqueous solubility.[2][6][7] Always include a vehicle-only control group in your experimental design.[9]
Q4: What is a typical starting dose for in vivo studies and how is toxicity assessed?
A4: Doses can vary widely based on the specific compound, animal model, and administration route.[9] For example, doses for the flavonoid Vaccarin have ranged from 1 mg/kg (intraperitoneal) in mice to 200 mg/kg (oral) in rats.[9] It is essential to conduct a dose-response or Maximum Tolerated Dose (MTD) study to determine the optimal dose that balances efficacy with safety.[10] Acute toxicity studies involve administering a single large dose or multiple doses over a short period and monitoring the animals for adverse effects, changes in body weight, and signs of organ damage through biochemical and histopathological analysis.[10][11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution during preparation or administration. | The compound's solubility limit in the chosen vehicle has been exceeded. The pH or temperature of the vehicle is not optimal. | Optimize Formulation: Incorporate co-solvents or use cyclodextrins to form inclusion complexes that enhance aqueous solubility.[2][6][7] Adjust pH: For pH-dependent compounds, adjust the buffer pH to improve solubility.[6][13] Use a different vehicle: Consider self-emulsifying drug delivery systems (SEDDS) or solid dispersions.[2] |
| High variability in efficacy results between animals in the same group. | Inconsistent dosing technique (e.g., incorrect oral gavage placement). Precipitation of the compound upon injection into the physiological environment. Biological variation among animals (age, weight, immune status).[14] | Standardize Procedures: Ensure all technicians use consistent, accurate administration techniques.[2] For subcutaneous injections, ensure consistent site selection and injection volume.[14] Improve Formulation: Use a more robust formulation (e.g., SEDDS, cyclodextrin (B1172386) complex) to ensure the compound remains dissolved in vivo.[2] Standardize Animals: Use animals of the same age and weight range to minimize biological variability.[14] |
| No significant anti-tumor effect observed in a subcutaneous xenograft model. | Poor Pharmacokinetics (PK): Insufficient compound concentration reaching the tumor tissue.[8] Host Immune Response: The host's immune system may be clearing the tumor cells, especially in less immunodeficient mouse strains.[14][15] Cell Line Issues: The tumor cell line may have low tumorigenicity, has been passaged too many times, or is infected with mycoplasma.[14] Model Limitations: Subcutaneous models may not fully replicate the tumor microenvironment, affecting drug response.[16] | Verify Compound Exposure: Conduct a pilot PK study to confirm the compound reaches the target tissue at adequate concentrations.[8] Use Appropriate Mouse Strain: Consider using more severely immunodeficient mice (e.g., NOD-Scid or NCG strains) to reduce immune clearance.[14][17] Validate Cells: Use cells in the log phase of growth, confirm they are mycoplasma-negative, and limit in vitro passaging.[14] Conduct a pilot study to confirm the tumorigenicity of your cell line.[14] |
| Adverse events or toxicity observed (e.g., weight loss, lethargy). | The administered dose is too high (exceeds the MTD). The vehicle (e.g., high concentration of DMSO) is causing toxicity. The compound has off-target effects. | Perform a Dose-Ranging Study: Conduct an MTD study to identify a safer, effective dose.[10] Reduce Vehicle Concentration: Lower the percentage of organic co-solvents in the final formulation.[9] Monitor Animal Health: Record body weights frequently (e.g., 3 times per week) and observe animals daily for clinical signs of toxicity.[12][16] Conduct H&E Staining: Perform histopathological analysis of key organs (liver, kidney) to identify signs of toxicity.[10][11] |
Experimental Protocols & Data
Protocol: Subcutaneous Xenograft Mouse Model for Efficacy Testing
This protocol outlines a standard procedure for evaluating the efficacy of a this compound compound in a subcutaneous tumor model.
1. Cell Preparation:
- Culture tumor cells using sterile techniques and ensure they are mycoplasma-negative.[14]
- Use cells in the logarithmic growth phase with viability >90%.[14]
- Harvest cells using trypsin, neutralize, and wash 2-3 times with sterile PBS or serum-free medium.[14]
- Resuspend the cell pellet to a final concentration of 1x10⁷ to 5x10⁷ cells/mL in cold PBS or a 1:1 mixture of PBS and Matrigel. Keep the cell suspension on ice.[14][15]
2. Animal Handling and Tumor Implantation:
- Use immunodeficient mice (e.g., Nude, NOD-Scid) aged 4-6 weeks, as their immature immune systems yield higher tumor take rates.[14]
- Restrain the mouse and disinfect the injection site (typically the right flank or subaxillary region) with 75% ethanol.[14]
- Gently lift the skin and insert a needle into the subcutaneous space. Slowly inject the cell suspension (typically 100-200 µL). Withdraw the needle after a few seconds to minimize leakage.[14]
3. Monitoring and Treatment:
- Monitor animals daily for health and tumor development.[16]
- Begin measuring tumor volume with calipers twice weekly once tumors are palpable.[16]
- When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize animals into treatment and control groups.[16]
- Administer the this compound compound or vehicle control according to the planned dosing schedule (e.g., daily oral gavage, bi-weekly IP injection).
- Record animal weights at least three times per week to monitor for toxicity.[16]
4. Endpoint and Analysis:
- The study may be terminated when tumors in the control group reach a maximum allowable size or after a fixed duration.
- At the endpoint, collect tumors for weight measurement, histopathology, or biomarker analysis.
- Analyze data by comparing tumor growth inhibition between the treated and control groups.
Data Presentation
Table 1: Example Solubility Profile for a Hydrophobic this compound Compound
| Vehicle Composition | Maximum Solubility (µg/mL) | Observations |
| Water | < 10 | Very low solubility.[6] |
| 5% DMSO in Saline | 150 | Suitable for low-dose injections. |
| 10% Solutol® HS 15 in PBS | 850 | Clear solution, suitable for higher doses. |
| 20% Hydroxypropyl-β-cyclodextrin in Water | > 1,500 | Significant solubility enhancement.[2] |
Table 2: Example Dosing Regimen for a Mouse Xenograft Model
| Parameter | Details | Rationale |
| Compound | This compound-X | - |
| Animal Model | Female BALB/c Nude Mice (6 weeks old) | Common immunodeficient strain.[14] |
| Tumor Cell Line | Human Cancer Cell Line (e.g., NCI-H226) | - |
| Cell Inoculum | 5 x 10⁶ cells in 100 µL (1:1 PBS:Matrigel) | Matrigel can improve tumor take rate.[15] |
| Route of Administration | Intraperitoneal (IP) Injection | Bypasses first-pass metabolism. |
| Dose Level | 20 mg/kg | Determined from prior MTD studies. |
| Vehicle | 5% DMSO, 40% PEG300, 55% Saline | Common vehicle for IP administration. |
| Dosing Frequency | Every other day (Q2D) | Balances efficacy with potential toxicity. |
| Study Duration | 21 days | - |
| Primary Endpoint | Tumor Volume (measured by caliper) | Non-invasive, longitudinal monitoring.[17] |
| Secondary Endpoint | Body Weight | Key indicator of systemic toxicity.[12] |
Visualizations
Experimental Workflow
Signaling Pathway Modulation
References
- 1. oxfordreference.com [oxfordreference.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysin Directing an Enhanced Solubility through the Formation of a Supramolecular Cyclodextrin–Calixarene Drug Delivery System: A Potential Strategy in Antifibrotic Diabetes Therapeutics [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. ACUTE TOXICITY OF COUMACINES: AN IN VIVO STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. yeasenbio.com [yeasenbio.com]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Calycin Extraction Efficiency
Welcome to the Technical Support Center for Calycin Extraction. This resource is tailored for researchers, scientists, and professionals in drug development dedicated to optimizing the isolation of this compound. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate challenges and improve your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound is a chalcone, a type of flavonoid, with significant therapeutic potential, including anti-inflammatory, anticancer, and neuroprotective properties. The primary challenge in extracting this compound from its natural sources lies in achieving a high yield of the pure compound while minimizing degradation. Factors such as the choice of extraction method, solvent, temperature, and extraction time can significantly impact the efficiency and selectivity of the process.
Q2: What are the most common methods for extracting this compound?
A2: Common methods for this compound extraction range from traditional to modern techniques:
-
Maceration: A simple method involving soaking the plant material in a solvent.
-
Soxhlet Extraction: A continuous extraction method using a specialized apparatus that allows for repeated washing of the plant material with fresh solvent.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Q3: How do I choose the right solvent for this compound extraction?
A3: The choice of solvent is critical and depends on the polarity of this compound. As a chalcone, this compound has a moderate polarity. Solvents like ethanol (B145695), methanol (B129727), and acetone, often in combination with water, are effective. The optimal solvent or solvent mixture should be determined through preliminary screening experiments to maximize yield and minimize the co-extraction of impurities.
Q4: Can this compound degrade during extraction?
A4: Yes, this compound can be susceptible to degradation under certain conditions. High temperatures, prolonged extraction times, and exposure to acidic or alkaline conditions can lead to the degradation of chalcones.[1] It is crucial to optimize extraction parameters to ensure the stability of the compound. Monitoring for potential degradation products using techniques like HPLC is recommended.
Q5: What is the most efficient method for this compound extraction?
A5: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration and Soxhlet extraction in terms of time and solvent consumption.[2][3] However, the optimal method can vary depending on the specific plant material and the scale of the extraction.
Troubleshooting Guides
Issue 1: Low this compound Yield
| Possible Cause | Recommended Solution |
| Inefficient Extraction Method | For simple maceration, consider increasing the extraction time or the number of extraction cycles. For more efficient extraction, consider switching to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption and solvent penetration.[2] |
| Suboptimal Solvent Choice | The polarity of the solvent may not be ideal for this compound. Experiment with different solvents (e.g., ethanol, methanol, acetone) and varying concentrations of water in the solvent mixture. A solvent screening study can help identify the optimal solvent system for your specific plant material. |
| Incorrect Particle Size | If the plant material is not finely ground, the solvent may not be able to effectively penetrate the plant matrix. Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for extraction. |
| Inadequate Solid-to-Liquid Ratio | A high solid-to-liquid ratio can lead to saturation of the solvent, preventing complete extraction. Experiment with different ratios to find the optimal balance where the solvent volume is sufficient to extract the majority of the this compound without being excessively wasteful. |
| Degradation of this compound | High temperatures or prolonged extraction times can lead to the degradation of this compound.[1] For thermal methods like Soxhlet and MAE, monitor the temperature closely and consider reducing the extraction time. For all methods, consider performing a stability study of this compound under your chosen extraction conditions. |
Issue 2: High Levels of Impurities in the Extract
| Possible Cause | Recommended Solution |
| Non-Selective Solvent | The solvent may be co-extracting a large number of other compounds along with this compound. Try a solvent with a different polarity or a solvent mixture to improve the selectivity for this compound. |
| Suboptimal Extraction Parameters | Adjusting extraction parameters such as time and temperature can sometimes improve selectivity. For instance, a shorter extraction time might be sufficient to extract the more soluble this compound while leaving behind less soluble impurities. |
| Inefficient Post-Extraction Cleanup | The crude extract may require further purification to remove impurities. Consider techniques like liquid-liquid partitioning, column chromatography (e.g., silica (B1680970) gel or Sephadex), or preparative HPLC to purify the this compound. |
Issue 3: Inconsistent Extraction Results
| Possible Cause | Recommended Solution |
| Inhomogeneous Plant Material | Variations in the plant material, such as different batches or storage conditions, can lead to inconsistent results. Ensure that the plant material is from a consistent source and is properly stored to maintain its chemical integrity. |
| Fluctuations in Extraction Conditions | Small variations in temperature, time, solvent concentration, or equipment settings can lead to variability in extraction efficiency. Carefully control and monitor all experimental parameters to ensure reproducibility. |
| Instrumental Issues (for UAE and MAE) | For UAE, ensure the ultrasonic probe is properly submerged and that the power output is consistent. For MAE, check for hotspots in the microwave cavity and ensure even heating of the sample. |
Data Presentation: Comparison of Extraction Methods for Chalcones
The following table summarizes representative quantitative data for the extraction of chalcones, which are structurally similar to this compound, using different methods. This data can serve as a guide for selecting an appropriate extraction strategy.
| Extraction Method | Typical Yield (%) | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Maceration | 5 - 15 | 24 - 72 hours | High | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, lower efficiency.[2] |
| Soxhlet Extraction | 10 - 25 | 6 - 24 hours | Moderate | Continuous extraction, higher yield than maceration. | Time-consuming, potential for thermal degradation of compounds.[2] |
| Ultrasound-Assisted Extraction (UAE) | 20 - 40 | 15 - 60 minutes | Low | Fast, efficient, reduced solvent consumption.[4] | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | 25 - 50 | 5 - 30 minutes | Low | Very fast, highly efficient, low solvent usage.[3] | Potential for thermal degradation, equipment cost, scalability challenges. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
Materials:
-
Dried and powdered plant material containing this compound
-
Extraction solvent (e.g., 80% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Methodology:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 200 mL of the extraction solvent to the flask (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, filter the mixture through a Buchner funnel to separate the extract from the solid residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
Materials:
-
Dried and powdered plant material containing this compound
-
Extraction solvent (e.g., 70% methanol in water)
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Methodology:
-
Weigh 5 g of the powdered plant material and place it in a microwave-safe extraction vessel.
-
Add 100 mL of the extraction solvent to the vessel (solid-to-liquid ratio of 1:20 g/mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the extraction time to 10 minutes at a controlled temperature (e.g., 60°C).
-
After extraction, allow the vessel to cool to room temperature before opening.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.
Mandatory Visualizations
Caption: A generalized experimental workflow for the extraction and purification of this compound.
Caption: Key signaling pathways modulated by this compound, mediating its therapeutic effects.[5][6]
References
Validation & Comparative
Validating the Biological Activity of Synthetic Calycosin: A Comparative Guide
Calycosin (B1668236), isolated primarily from Radix astragali, has demonstrated a range of pharmacological effects, including anti-cancer, anti-inflammatory, anti-osteoporosis, and neuroprotective activities.[1] Its mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt and NF-κB pathways.[2][3] This guide presents the available quantitative data for calycosin's biological activity, details the experimental protocols for key validation assays, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of calycosin from various experimental studies. It is important to note that this data does not distinguish between natural and synthetic sources unless specified in the original research, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of Calycosin Against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| AGS | Gastric Cancer | 47.18 | 48 | [4] |
| HCT-116 | Colorectal Cancer | ~50 | 48 | [4] |
| SW480 | Colorectal Cancer | ~50 | 48 | [4] |
| MCF-7 | Breast Cancer (ER+) | Stimulatory at <16 µM, Inhibitory at >16 µM | 48 | [4] |
| T47D | Breast Cancer (ER+) | Inhibitory | 48 | [4] |
| MDA-MB-231 | Breast Cancer (ER-) | Inhibitory | 48 | [4] |
| SiHa | Cervical Cancer | 0-50 (dose-dependent decrease in viability) | 48 | [5] |
| CaSki | Cervical Cancer | 0-50 (dose-dependent decrease in viability) | 48 | [5] |
Table 2: Anti-Inflammatory Activity of Calycosin
| Cell Line/Model | Assay | Effective Concentration | Key Findings | Reference |
| LPS-induced RAW 264.7 cells | NO, PGE2, TNF-α, IL-1β, IL-6 release | 30 nM - 5 µM | Dose-dependent inhibition of pro-inflammatory mediators | [6] |
| IL-1β-induced chondrocytes | IL-6, TNF-α, iNOS, COX-2 expression | Not specified | Inhibition of inflammatory markers | [2] |
| LPS-induced IPEC-J2 cells | ROS, MDA, 8-OHdG production | Not specified | Alleviation of oxidative stress | [7] |
| Diabetic db/db mice | Renal inflammation | 10 mg/kg/day (i.p.) | Amelioration of diabetes-induced renal inflammation | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of calycosin (or a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for studying the molecular mechanisms of drug action, such as the modulation of signaling pathways.
-
Cell Lysis: Treat cells with calycosin for the specified time, then wash with ice-cold phosphate-buffered saline (PBS) and lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The proteins are separated based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponds to the amount of the target protein.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by calycosin and a general experimental workflow for its validation.
Caption: Calycosin's modulation of the PI3K/Akt signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Calycosin.
References
- 1. researchgate.net [researchgate.net]
- 2. Calycosin mitigates chondrocyte inflammation and apoptosis by inhibiting the PI3K/AKT and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Unveiling the potential anti‐cancer activity of calycosin against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Values of Calycosin: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calycosin, a Bioactive Isoflavone, Ameliorates Oxidative Stress and Inflammation in Lipopolysaccharide-Induced Intestinal Cell Damage Model via the Nrf2 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calycosin Ameliorates Diabetes-Induced Renal Inflammation via the NF-κB Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Calycin Superfamily: Structure, Function, and Ligand-Binding Performance
For Researchers, Scientists, and Drug Development Professionals
The calycin superfamily represents a diverse group of proteins characterized by a conserved structural fold, yet displaying a wide array of functions.[1] Primarily composed of the lipocalin, fatty acid-binding protein (FABP), and avidin (B1170675) families, these proteins share a common architecture: a β-barrel that forms a cup-like ligand-binding pocket, or "calyx".[1] This guide provides a comparative analysis of prominent members of the lipocalin family—a major branch of the this compound superfamily—focusing on their performance in ligand binding, supported by experimental data and detailed methodologies.
Members of the lipocalin family are typically small, secreted proteins that bind and transport small hydrophobic molecules, participate in the immune response, and function in chemical communication through olfaction and pheromone transport.[2] Despite low sequence similarity, their tertiary structure is remarkably conserved, consisting of an eight-stranded antiparallel β-barrel.[2] This analysis will focus on four well-characterized lipocalins: Retinol-Binding Protein 4 (RBP4), Neutrophil Gelatinase-Associated Lipocalin (LCN2), Major Urinary Proteins (MUPs), and Odorant-Binding Proteins (OBPs).
Comparative Analysis of Performance
The primary function of these selected lipocalins is the specific and high-affinity binding of small molecule ligands. Their performance can be quantitatively compared by examining their molecular weight and their equilibrium dissociation constants (Kd), which measure binding affinity (a lower Kd value indicates a stronger binding interaction).
| Protein Family | Representative Member | Molecular Weight (kDa) | Primary Ligand(s) | Dissociation Constant (Kd) | Function |
| Retinol-Binding Proteins | Human RBP4 | ~21[3] | All-trans-retinol | ~70-75 nM[4] | Vitamin A transport[3][5] |
| Siderocalins | Human LCN2 (NGAL) | ~25[6] | Ferric-Enterobactin | < 0.5 nM[7][8][9] | Innate immunity, Iron sequestration[8][9] |
| Major Urinary Proteins | Mouse MUP-IV | ~19[10] | 2-sec-butyl-4,5-dihydrothiazole (SBT) | 0.13 µM | Pheromone transport & stabilization[10][11] |
| Odorant-Binding Proteins | Mouse OBP5 | ~20[12] | Various odorants (e.g., Isoamyl acetate) | 1.1 µM | Odorant transport[6][12] |
Key Experimental Protocols
The quantitative data presented above are derived from precise biophysical techniques. Understanding these methodologies is crucial for interpreting the data and designing further experiments.
Ligand Binding Affinity via Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique that directly measures the heat released or absorbed during a biomolecular binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[13][14][15]
Methodology:
-
Sample Preparation:
-
The protein (e.g., LCN2) and ligand (e.g., apo-enterobactin) are extensively dialyzed against the same buffer to minimize the heat of dilution.[7]
-
Protein concentration is typically set to be 10-20 times lower than the ligand concentration (e.g., 10 µM protein in the cell, 100-200 µM ligand in the syringe).[16]
-
Accurate concentration determination for both protein and ligand is critical.
-
-
Instrumentation and Titration:
-
The sample cell is filled with the protein solution, and the injection syringe is filled with the ligand solution.[17]
-
The system is allowed to equilibrate to the desired temperature (e.g., 25°C).
-
A series of small, precise injections of the ligand into the sample cell is initiated.
-
-
Data Acquisition and Analysis:
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction for each injection.[16]
-
The raw data appears as a series of peaks corresponding to each injection. The area under each peak is integrated to determine the heat change.
-
These heat values are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[16]
-
Ligand Binding Affinity via Fluorescence Spectroscopy
This technique measures changes in the intrinsic fluorescence of a protein (typically from tryptophan residues) or the fluorescence of a labeled probe upon ligand binding.[18][19]
Methodology (Intrinsic Tryptophan Fluorescence Quenching):
-
Sample Preparation:
-
A solution of the protein of interest (e.g., RBP4) is prepared in a suitable buffer in a fluorescence cuvette. The concentration is adjusted to give a stable and measurable fluorescence signal.[18]
-
A concentrated stock solution of the ligand (e.g., retinol) is prepared, typically in a solvent like ethanol (B145695) or DMSO.[20]
-
-
Instrumentation and Measurement:
-
The fluorometer is set to the excitation wavelength for tryptophan (around 280-295 nm), and the emission spectrum is scanned (typically 300-400 nm). The wavelength of maximum emission is identified.[20]
-
The initial fluorescence intensity of the protein solution is recorded at this peak emission wavelength.
-
-
Titration and Data Analysis:
-
Small aliquots of the ligand stock solution are incrementally added to the protein solution. After each addition, the solution is mixed and allowed to equilibrate before the fluorescence intensity is measured again.[18]
-
The observed decrease (quenching) in fluorescence intensity is plotted against the ligand concentration.
-
The resulting data is corrected for dilution and any inner filter effects (absorption of excitation or emission light by the ligand).[18]
-
The corrected data is then fitted to a binding equation (e.g., the Stern-Volmer equation or a specific binding isotherm) to calculate the dissociation constant (Kd).
-
Protein Thermal Stability via Circular Dichroism (CD)
CD spectroscopy is used to assess the secondary structure of a protein and its stability against thermal denaturation. The melting temperature (Tm), where 50% of the protein is unfolded, is a key performance metric.[21]
Methodology:
-
Sample Preparation:
-
The purified protein is prepared in a CD-compatible buffer (e.g., phosphate (B84403) buffer, as Tris is temperature-sensitive) at a concentration of approximately 5-10 µM.[22]
-
The sample is placed in a quartz CD cuvette with a defined path length (e.g., 1 mm).[22]
-
-
Instrumentation and Data Collection:
-
A baseline spectrum of the buffer alone is collected across the desired temperature range.
-
A full CD spectrum of the protein (e.g., 190-250 nm) is recorded at the starting temperature to confirm its native folded state.
-
The instrument is set to monitor the CD signal at a single wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).[22][23]
-
A temperature ramp is initiated at a controlled rate (e.g., 1-2°C/minute). The CD signal is recorded at regular temperature intervals.[23]
-
-
Data Analysis:
-
The CD signal (ellipticity) at the chosen wavelength is plotted against temperature.
-
The resulting plot typically shows a sigmoidal curve, with pre-transition (folded) and post-transition (unfolded) baselines.[21]
-
The data is fitted to a thermal denaturation model (e.g., a two-state unfolding model) to determine the midpoint of the transition, which is the Tm.[22]
-
Visualizations: Pathways and Processes
To further illustrate the relationships and experimental workflows, the following diagrams are provided.
Caption: Hierarchical relationship within the this compound superfamily.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
References
- 1. Lipocalin 2 regulates intestine bacterial survival by interplaying with siderophore in a weaned piglet model of Escherichia coli infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of pheromone binding to mouse major urinary protein (MUP-I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinol binding protein 4 - Wikipedia [en.wikipedia.org]
- 4. Interactions of retinol with binding proteins: implications for the mechanism of uptake by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin | PLOS Pathogens [journals.plos.org]
- 9. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Major urinary proteins - Wikipedia [en.wikipedia.org]
- 11. Pheromone binding by polymorphic mouse major urinary proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand Binding Properties of Odorant-Binding Protein OBP5 from Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 18. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. Active Retinol Binding Protein 4 (RBP4) | APA929Mu01 | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 21. Using CD Spectroscopy to Evaluate Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 22. boddylab.ca [boddylab.ca]
- 23. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
A Comparative Guide to Calycin Proteins: Structure, Function, and Performance Across Species
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of calycin proteins from different species, supported by experimental data. The this compound superfamily, characterized by a conserved eight-stranded anti-parallel β-barrel structure forming a ligand-binding pocket, includes the lipocalins, fatty acid-binding proteins (FABPs), and avidins. [1][2] Despite their structural similarity, these proteins exhibit significant sequence divergence and a wide array of functions, primarily centered on the binding and transport of small hydrophobic molecules.[3][4]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for a selection of this compound proteins, offering a clear comparison of their physical and binding properties.
Table 1: Physicochemical Properties of Selected this compound Proteins
| Protein Family | Protein | Species/Source | Molecular Weight (kDa) | Isoelectric Point (pI) |
| Avidin (B1170675) | Avidin | Chicken (egg white) | ~67 | ~10.5 |
| Streptavidin | Streptomyces avidinii | ~53-60 | ~5.0-6.8 | |
| NeutrAvidin | Deglycosylated Avidin | ~60 | ~6.3 | |
| Lipocalin | Retinol-Binding Protein 4 (RBP4) | Human | ~21 | - |
| β-Lactoglobulin | Bovine | ~18.4 | ~5.2 | |
| Apolipoprotein D | Human | - | - | |
| Fatty Acid-Binding Protein (FABP) | Liver FABP (L-FABP/FABP1) | Human, Pig, Rat | ~14.5 | 5.8 (Human, Pig), 6.4 (Rat) |
| Adipocyte FABP (A-FABP/FABP4) | Human | - | - | |
| Cellular Retinol-Binding Protein I (CRBP-I) | - | - | - | |
| Cellular Retinol-Binding Protein II (CRBP-II) | - | - | - |
Data compiled from multiple sources.[5][6][7][8][9][10]
Table 2: Ligand Binding Affinities of Selected this compound Proteins
| Protein Family | Protein | Ligand | Dissociation Constant (Kd) | Association Rate Constant (kon) (M⁻¹s⁻¹) |
| Avidin | Avidin | Biotin | ~10⁻¹⁵ M | Slower than streptavidin |
| Streptavidin | Biotin | ~10⁻¹⁴ - 10⁻¹⁵ M | Faster than avidin | |
| NeutrAvidin | Biotin | ~10⁻¹⁵ M | - | |
| Lipocalin | Retinol-Binding Protein 4 (RBP4) | Retinol (B82714) | High Affinity | - |
| Apolipoprotein D | Retinol | Strongest among tested lipocalins | - | |
| β-trace protein | Retinol, Retinoic Acid | High Affinity | - | |
| Fatty Acid-Binding Protein (FABP) | Liver FABP (L-FABP/FABP1) | Oleic Acid | 0.3 - 0.7 µM | - |
| Adipocyte FABP (A-FABP/FABP4) | Stearate | 80 nM | - | |
| Palmitate | 83 nM | - | ||
| Oleate | 57 nM | - | ||
| Linoleate | 92 nM | - | ||
| Arachidonate | 182 nM | - | ||
| Cellular Retinol-Binding Protein I (CRBP-I) | Retinol | ~0.1 nM | - | |
| Cellular Retinol-Binding Protein II (CRBP-II) | Retinol | ~10 nM (100-fold lower than CRBP-I) | - |
Binding affinities can vary based on experimental conditions. Data compiled from multiple sources.[6][8][10][11][12][13][14]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound proteins are provided below. These protocols offer a foundation for reproducing and building upon the presented data.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of protein-ligand interactions in solution.[4][15] It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[4] From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[15]
Protocol Outline:
-
Sample Preparation:
-
Prepare the protein and ligand in the same buffer to minimize heats of dilution. The buffer should be chosen to ensure the stability and activity of both molecules.
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles from interfering with the measurement.
-
Accurately determine the concentrations of the protein and ligand.
-
-
Instrument Setup:
-
Clean the sample and reference cells meticulously.
-
Fill the reference cell with buffer or water.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.[16] Recommended starting concentrations are typically 10 µM for the macromolecule in the cell and 100 µM for the ligand in the syringe.[17]
-
-
Titration:
-
Set the experimental parameters, including the injection volume, spacing between injections, and temperature.
-
Perform an initial injection to account for any mixing artifacts.
-
A series of injections of the ligand into the protein solution is then carried out.
-
-
Data Analysis:
-
The raw data consists of a series of heat-burst peaks for each injection.
-
Integrating the area under each peak gives the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.[17]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique used to monitor biomolecular interactions in real-time.[18] It is particularly useful for determining the kinetics of an interaction, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Protocol Outline:
-
Sensor Chip Preparation:
-
Select a sensor chip with a suitable surface chemistry for immobilizing the ligand.
-
Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for amine coupling.[19]
-
-
Ligand Immobilization:
-
Inject the ligand over the activated sensor surface to achieve covalent immobilization. The optimal pH and ligand concentration for immobilization should be determined empirically.[20]
-
Deactivate any remaining active groups on the surface to prevent non-specific binding, often using ethanolamine.[19][21]
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte over the ligand-immobilized surface.
-
The binding is monitored as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte and is measured in resonance units (RU).[20]
-
-
Data Analysis:
-
The resulting sensorgram shows the association of the analyte during injection and its dissociation after the injection ends.
-
Fit the association and dissociation curves to kinetic models to determine the rate constants (ka and kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method for assessing the secondary structure and folding properties of proteins.[22] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins.[23] The resulting spectrum provides an estimate of the percentage of α-helix, β-sheet, and random coil conformations in the protein.[24]
Protocol Outline:
-
Sample Preparation:
-
The protein sample must be highly pure ( >95%).[1]
-
The buffer used should be optically inactive and have low absorbance in the far-UV region (e.g., phosphate (B84403) or borate (B1201080) buffers).[1][23]
-
Accurate determination of the protein concentration is critical for accurate secondary structure estimation.[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the buffer baseline from the protein spectrum.
-
The resulting spectrum can be visually inspected for characteristic features: α-helical proteins typically show negative bands at 222 nm and 208 nm, while β-sheet structures have a negative band around 218 nm.[24]
-
For a quantitative estimation of secondary structure content, the spectrum can be deconvoluted using various algorithms and reference datasets.[22]
-
Multiple Sequence Alignment using Clustal Omega
Clustal Omega is a widely used tool for aligning multiple protein or nucleotide sequences.[25] Sequence alignment helps to identify conserved regions, which can indicate functional or structural importance, and to infer evolutionary relationships between proteins.[26]
Protocol Outline:
-
Input Sequences:
-
Obtain the amino acid sequences of the this compound proteins to be compared in FASTA format.
-
-
Running the Alignment:
-
Analyzing the Alignment:
-
The output shows the sequences aligned, with identical residues in a column marked by an asterisk (*), conserved substitutions by a colon (:), and semi-conserved substitutions by a period (.).
-
Analyze the alignment to identify conserved motifs and regions of high variability.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key relationships and workflows relevant to the study of this compound proteins.
Caption: Hierarchical organization of the this compound Superfamily.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Key differences between Avidin, Streptavidin, and NeutrAvidin.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]
- 3. Clustal Omega - HCC-DOCS [hcc.unl.edu]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding affinity of fatty acid-binding proteins from human, pig and rat liver for different fluorescent fatty acids and other ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 7. Circular Dichroism (CD) [protocols.io]
- 8. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of avidin, neutravidin, and streptavidin as nanocarriers for efficient siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptavidin / Neutravidin Matrix: PolyAn [poly-an.de]
- 11. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 13. New insights on the protein-ligand interaction differences between the two primary cellular retinol carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative ligand-binding analysis of ten human lipocalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. dhvi.duke.edu [dhvi.duke.edu]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 22. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
- 23. health.uconn.edu [health.uconn.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Clustal Omega for making accurate alignments of many protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Aligning multiple protein sequences | UniProt [ebi.ac.uk]
- 27. bioinformaticsreview.com [bioinformaticsreview.com]
Calycin Superfamily: A Comparative Guide to Therapeutic Target Validation
The calycin superfamily represents a diverse group of proteins characterized by a conserved β-barrel structure, which forms a pocket for binding small hydrophobic molecules. This superfamily includes several protein families, most notably the lipocalins, fatty acid-binding proteins (FABPs), and avidins. While the superfamily as a whole is not targeted therapeutically, individual members have emerged as promising targets for a range of diseases due to their roles in various physiological and pathological processes, including immune modulation, inflammation, and cancer. This guide provides a comparative overview of the validation of specific this compound members as therapeutic targets, presenting supporting experimental data and methodologies.
Overview of Key this compound Superfamily Members as Therapeutic Targets
Several members of the this compound superfamily have been investigated as potential therapeutic targets. This section compares the validation status of three prominent examples: Calreticulin (B1178941), Calcineurin, and Lipocalin-2.
| Target Protein | Therapeutic Area | Key Functions | Validation Status |
| Calreticulin | Cancer, Autoimmune Diseases | Calcium homeostasis, glycoprotein (B1211001) folding, immunogenic cell death | Preclinical and clinical studies ongoing.[1][2][3] |
| Calcineurin | Immunology, Neurodegenerative Diseases, Cancer | Serine/threonine phosphatase, T-cell activation, neuronal signaling | FDA-approved drugs (immunosuppressants), further investigation in other diseases.[4][5][6] |
| Lipocalin-2 (LCN2) | Inflammation, Metabolic Diseases, Cancer | Iron transport, inflammation, cell proliferation | Preclinical validation, emerging as a biomarker and therapeutic target.[7][8] |
Detailed Target Validation Data
Calreticulin
Calreticulin is an endoplasmic reticulum (ER) resident protein that plays a critical role in calcium homeostasis and protein folding.[1][2] Under stress conditions, it can translocate to the cell surface and act as a damage-associated molecular pattern (DAMP), triggering an immune response.[1][2] This property is being exploited for cancer therapy.
Experimental Validation:
-
In vitro studies: Upregulation of cell surface calreticulin has been observed in various cancer cell lines undergoing immunogenic cell death induced by certain chemotherapeutics.[1]
-
Animal models: In mouse models of cancer, the expression of calreticulin on the surface of tumor cells is crucial for the efficacy of certain anti-cancer therapies.
-
Clinical studies: Elevated levels of calreticulin have been associated with the prognosis of certain cancers, and it is being investigated as a biomarker and a target for therapeutic intervention.[3]
Calcineurin
Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a crucial role in T-cell activation.[4][6] It is the target of widely used immunosuppressant drugs like cyclosporin (B1163) A and tacrolimus (B1663567) (FK506).[4]
Experimental Validation:
-
Pharmacological Inhibition: The efficacy of calcineurin inhibitors in preventing organ transplant rejection has provided strong clinical validation of this target.[4]
-
Genetic Studies: Knockout studies in mice have demonstrated the essential role of calcineurin in the development and function of the immune system.
-
Cell-based Assays: The dephosphorylation of the transcription factor NFAT by calcineurin is a key downstream event that can be measured to assess calcineurin activity and the efficacy of its inhibitors.[4][5]
Lipocalin-2 (LCN2)
Lipocalin-2, also known as neutrophil gelatinase-associated lipocalin (NGAL), is a member of the lipocalin family involved in iron homeostasis and the innate immune response.[8] Its expression is induced during inflammation and in various cancers.
Experimental Validation:
-
In vitro and in vivo models: Studies have shown that LCN2 can promote tumor growth and metastasis in certain cancer models by sequestering iron, which is essential for cell proliferation.
-
Biomarker Studies: Elevated levels of LCN2 in blood and urine are associated with various inflammatory diseases and cancers, suggesting its potential as a diagnostic and prognostic marker.[8]
-
Therapeutic Targeting: Antibodies and small molecules targeting LCN2 are being developed and have shown anti-tumor effects in preclinical models.
Experimental Protocols
A crucial aspect of therapeutic target validation is the use of robust and reproducible experimental protocols. Below are generalized methodologies for key experiments cited in the validation of this compound superfamily members.
Western Blotting for Protein Expression Analysis
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target protein overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat cells with varying concentrations of the test compound for a specified duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in target validation is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Calcineurin-NFAT signaling pathway.
Caption: General workflow for therapeutic target validation.
References
- 1. Calreticulin, a therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calreticulin: a potential anti-cancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcineurin in cancer signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CELLULAR ATLAS OF CALCINEURIN SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Roles of Lipocalins in Chemical Communication, Reproduction, and Regulation of Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Biological Activities of Calycin and Other Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the benzofuran (B130515) compound calycin against other derivatives of the same class. Benzofuran and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, antitumor, and antioxidant activities.[1][2]
While extensive research has been conducted on various synthetic and natural benzofuran derivatives, quantitative experimental data for the specific compound This compound , a lichen metabolite, is notably scarce in publicly available scientific literature. This compound, with the chemical formula C₁₈H₁₀O₅, is classified as a member of the benzofuran family and has been isolated from lichens such as Candelaria concolor and Podostictina encoensis.[3] However, specific inhibitory concentrations (IC₅₀) or minimum inhibitory concentrations (MIC) for its biological activities are not well-documented, precluding a direct quantitative comparison with other well-studied benzofurans in the tables below.
This guide, therefore, presents a summary of the known biological activities of various other benzofuran derivatives to provide a comparative context for the potential activities of this compound. Detailed experimental protocols for key assays are also provided, along with visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: A Comparative Look at Benzofuran Derivatives
The following tables summarize the biological activities of several benzofuran derivatives across different therapeutic areas. It is important to note that the activities are highly dependent on the specific substitutions on the benzofuran core.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran-Chalcone Hybrids | Compound 4g | HeLa | 5.61 | [4] |
| Compound 4g | HCC1806 | 5.93 | [4] | |
| Halogenated Benzofurans | Compound 1c | K562 | ~20-85 | [5] |
| Compound 1e | HeLa | ~20-85 | [5] | |
| Compound 2d | MOLT-4 | ~20-85 | [5] | |
| 2-Arylbenzofurans | Compound 25 | A549 | 0.06 | [6] |
| Compound 25 | ME-180 | 0.17 | [6] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran Ketoximes | Compound 38 | Staphylococcus aureus | 0.039 | [7] |
| 2-Arylbenzofurans | Hydroxylated derivatives (15, 16) | Various bacteria | 0.78-3.12 (MIC₈₀) | [7] |
| Hydrophobic 2-Arylbenzofurans | Six derivatives | Vancomycin-Resistant Enterococci (VRE) | 3.13-6.25 | [8] |
| Five derivatives | Methicillin-Resistant S. aureus (MRSA) | 3.13 (MIC₈₀) | [8] |
Table 3: Antioxidant Activity of Benzofuran Derivatives
| Compound Class | Specific Derivative | Assay | IC₅₀ (µM) | Reference |
| Phenolic compounds from Hypericum calycinum | (+)-Catechin | DPPH | 4.16 | [9][10] |
| (-)-Epicatechin | DPPH | 4.67 | [9][10] | |
| Substituted Benzofurans | Various derivatives | DPPH | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of benzofuran derivatives are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add the sample solution to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[9][10]
Mandatory Visualization
The following diagrams illustrate a general signaling pathway often targeted by anticancer benzofuran derivatives and a typical experimental workflow for evaluating the biological activity of these compounds.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer benzofuran derivatives.
Caption: A general experimental workflow for the evaluation of the biological activity of benzofuran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of alantolactone in lung cancer cell lines NCI-H1299 and Anip973 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Calycanthine and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative study of calycanthine (B190728) and its key isomers, including chimonanthine (B1196302) and folicanthine, as well as the related psychoactive alkaloid, psychotridine (B1217136). These dimeric and oligomeric pyrrolidinoindoline alkaloids, primarily sourced from plants of the Calycanthaceae and Rubiaceae families, have attracted significant scientific interest due to their diverse and potent biological activities. This document aims to serve as a crucial resource for researchers, scientists, and professionals in drug development by presenting a consolidated overview of their chemical properties, pharmacological effects, and underlying mechanisms of action, supported by experimental data.
Comparative Biological Activities
Calycanthine and its isomers exhibit a wide spectrum of biological activities, ranging from antimicrobial and analgesic to melanogenesis inhibitory effects. The subtle stereochemical and structural differences among these molecules significantly influence their biological profiles.
Antimicrobial Activity
Several studies have highlighted the antifungal and antibacterial properties of these alkaloids. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50).
Table 1: Comparative Antifungal Activity of Calycanthine and its Isomers
| Compound | Fungal Strain | EC50 (µg/mL) | Reference |
| (+)-Calycanthine | Bipolaris maydis | 29.3 | [1] |
| (-)-Folicanthine | Sclerotinia sderotiorum | 61.2 | [1] |
Table 2: Comparative Antibacterial Activity of Chimonanthine Derivatives
| Compound | Bacterial Strain | MIC (µM) | Reference |
| Naphthalene-chimonanthine hybrid (Compound 8) | Cryptococcus neoformans | 3.53 | [2] |
| Naphthalene-chimonanthine hybrid (Compound 8) | Escherichia coli | 3.53 | [2] |
| Naphthalene-chimonanthine hybrid (Compound 8) | Shigella spp. | 3.53 | [2] |
| Naphthalene-chimonanthine hybrid (Compound 8) | Candida albicans | 3.53 | [2] |
Analgesic Activity
Certain isomers of chimonanthine and the related alkaloid psychotridine have demonstrated significant analgesic properties. Their mechanism of action often involves interaction with opioid and NMDA receptors.
Table 3: Comparative Analgesic Activity of Chimonanthine Isomers and Psychotridine
| Compound | Analgesic Model | Key Findings | Reference |
| (-)-Chimonanthine | μ-opioid receptor binding | Kᵢ = 271 ± 85 nM | [1] |
| (+)-Chimonanthine | μ-opioid receptor binding | Kᵢ = 652 ± 159 nM | [1] |
| meso-Chimonanthine | μ-opioid receptor binding | Kᵢ = 341 ± 29 nM | [1] |
| Psychotridine | Tail-flick test | Dose-dependent analgesic effect | [3] |
| Psychotridine | Capsaicin-induced pain | Dose-dependent decrease in pain | [3][4] |
| Psychotridine | NMDA receptor binding | Inhibited [3H]MK-801 binding (IC50 not specified, complete abolition at 300 nM) | [3][4] |
Melanogenesis Inhibitory Activity
Calycanthine and its isomers have been investigated for their ability to inhibit melanin (B1238610) production, a key target in the development of skin-lightening agents.
Table 4: Comparative Melanogenesis Inhibitory Activity in B16 Melanoma Cells
| Compound | IC50 (µM) | Reference |
| (+)-Calycanthine | 0.93 | [1][5] |
| (-)-Chimonanthine | 1.4 | [1][5] |
| (-)-Folicanthine | 1.8 | [1][5] |
Platelet Aggregation Inhibition
Psychotridine has been identified as a potent inhibitor of human platelet aggregation induced by various agonists.
Table 5: Inhibitory Activity of Psychotridine on Platelet Aggregation
| Agonist | IC50 (µM) | Reference |
| ADP | 1.4 | [6] |
| Collagen | 1.4 | [6] |
| Thrombin | 3.9 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key bioassays mentioned in this guide.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline or broth to a specific turbidity, corresponding to a known cell concentration.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific fungal strain.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Analgesic Activity Assessment (Tail-Flick Test)
This is a common method to assess the central analgesic activity of a compound.
-
Animal Acclimatization: Rodents (mice or rats) are acclimatized to the testing apparatus.
-
Baseline Latency: The baseline tail-flick latency is determined by focusing a radiant heat source on the animal's tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compound is administered to the animals (e.g., via intraperitoneal injection).
-
Post-treatment Latency: The tail-flick latency is measured again at various time points after compound administration.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect.
Melanogenesis Inhibition Assay (in B16 Melanoma Cells)
This assay measures the ability of a compound to inhibit melanin production in cultured melanoma cells.
-
Cell Culture: B16 melanoma cells are cultured in a suitable medium.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 48-72 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed to release the melanin.
-
Melanin Quantification: The melanin content in the cell lysate is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The percentage of melanin inhibition is calculated by comparing the melanin content in treated cells to that in untreated control cells.
Signaling Pathways and Mechanisms of Action
The biological activities of calycanthine and its isomers are mediated through their interaction with specific signaling pathways. Understanding these mechanisms is critical for drug development.
GABAergic Signaling (Calycanthine)
Calycanthine is known to exert convulsant effects by acting as an antagonist of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By blocking the action of GABA, calycanthine reduces neuronal inhibition, leading to increased excitability.
NMDA Receptor Signaling (Psychotridine)
Psychotridine exhibits analgesic effects by acting as a non-competitive antagonist of the NMDA receptor, a key player in pain transmission and synaptic plasticity. By blocking the NMDA receptor, psychotridine can reduce the influx of calcium ions into neurons, thereby dampening pain signals.[3]
Experimental Workflow for Bioactivity Screening
A generalized workflow for the screening and evaluation of the biological activities of these alkaloids is presented below.
References
- 1. ajrconline.org [ajrconline.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 5. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the Mechanism of Action of Calycosin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of calycosin's performance against other alternatives in modulating the Toll-like receptor 4 (TLR4) signaling pathway. The content herein is supported by experimental data and detailed methodologies to aid in the validation of calycosin's mechanism of action.
Introduction to Calycosin (B1668236) and its Therapeutic Potential
Calycosin, a bioactive isoflavonoid (B1168493) primarily isolated from Astragalus membranaceus, has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-apoptotic effects. A growing body of evidence suggests that a key mechanism underlying these properties is the inhibition of the HMGB1/TLR4/NF-κB signaling pathway. This pathway is a critical component of the innate immune system and, when dysregulated, contributes to the pathophysiology of numerous inflammatory diseases. This guide will delve into the experimental validation of calycosin's action on this pathway, comparing its efficacy with other known modulators.
Comparative Analysis of TLR4 Pathway Inhibitors
The therapeutic potential of calycosin can be benchmarked against other compounds known to inhibit the TLR4 signaling cascade. This comparison provides a framework for evaluating its relative potency and potential advantages. The compounds selected for this comparison include the natural flavonoid baicalin (B1667713) , the highly specific synthetic inhibitor TAK-242 (Resatorvid) , and other natural compounds such as curcumin and sulforaphane .
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of calycosin and its alternatives on key components and downstream targets of the TLR4 signaling pathway.
Table 1: Comparative Inhibitory Effects on TLR4 Signaling Pathway Components
| Compound | Target | Assay Type | Cell Line/Model | Concentration/IC50 | Observed Effect |
| Calycosin | TLR4 | Western Blot | OGD/R-treated PC12 cells & MCAO rats | Dose-dependent | Downregulation of TLR4 expression. |
| p-NF-κB | Western Blot | OGD/R-treated PC12 cells & MCAO rats | Dose-dependent | Reduced phosphorylation of NF-κB p65. | |
| Baicalin | TLR4 | Western Blot | LPS-stimulated BV-2 microglia | 2.5, 7.5, 22.5 µM | Downregulation of TLR4 expression by 19.75%, 25.11%, and 41.92%, respectively.[1] |
| p-IκBα | Western Blot | IBV-infected chicken embryo kidney cells | 20 µg/mL | Inhibited phosphorylation of IκBα.[2] | |
| NF-κB p65 | Western Blot | MDA-MB-231 breast cancer cells | Not specified | Reduced nuclear expression of NF-κB p65.[3] | |
| TAK-242 | TLR4 | Binding Assay | HEK293 cells expressing TLR4 | Binds selectively to TLR4 | Disrupts the interaction of TLR4 with its adaptor molecules.[4] |
| NF-κB Activation | Reporter Assay | LPS-stimulated HEK293 cells | Potent inhibition | Inhibited ligand-induced NF-κB activation.[5] | |
| Baicalein | Src Kinase | Kinase Assay | Cell-free | IC50: 4 µM | Inhibition of Src tyrosine kinase.[6] |
| NF-κB Activation | Luciferase Reporter Assay | TNF-α-stimulated HeLa cells | Dose-dependent | Suppressed TNF-α-induced NF-κB activation.[7] | |
| Curcumin | TLR4 | Western Blot | Traumatic spinal cord injury in rats | Not specified | Suppressed the increase in TLR4 protein expression.[8] |
| Sulforaphane | TLR4 Oligomerization | Co-immunoprecipitation | Not specified | Not specified | Suppressed ligand-induced TLR4 oligomerization.[9] |
Table 2: Comparative Effects on Inflammatory Cytokine Production
| Compound | Cytokine | Assay Type | Cell Line/Model | Concentration | Percent Inhibition / Reduction |
| Calycosin | IL-6, IL-18 | ELISA | OGD/R-treated PC12 cells & MCAO rats | Dose-dependent | Decreased secretion of IL-6 and IL-18. |
| Baicalin | IL-1β | ELISA | LPS-stimulated BV-2 microglia | 2.5, 7.5, 22.5 µM | Reduced by 9.71%, 27.79%, and 40.53%, respectively.[1] |
| PGE2 | ELISA | LPS-stimulated BV-2 microglia | 2.5, 7.5, 22.5 µM | Reduced by 3.11%, 28.45%, and 44.95%, respectively.[1] | |
| TNF-α, IL-6, IL-1β | Not specified | Myocardial tissue in a rat I/R model | Not specified | Down-regulated pro-inflammatory markers.[10] | |
| Baicalein | IL-6, IL-8, MCP-1 | ELISA | IL-1β-activated HMC-1 cells | 1.8 to 30 µM | Significant dose-dependent inhibition. |
| Curcumin | IL-1β, TNF-α, MCP-1, RANTES | ELISA | Injured brain tissue in TBI mice | 100 mg/kg | Dramatically decreased levels of these mediators.[11] |
| Sulforaphane | Inflammatory Cytokines | Not specified | In vivo inflammatory animal models | Not specified | Reduced production of inflammatory cytokines.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used for its validation, the following diagrams are provided in the DOT language for Graphviz.
Calycosin's Mechanism of Action: Inhibition of the TLR4/NF-κB Pathway```dot
Caption: Workflow for NF-κB translocation immunofluorescence assay.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the adoption of these validation assays, detailed protocols for key experiments are provided below.
Western Blot Analysis of TLR4 and NF-κB Pathway Proteins
Objective: To quantify the protein expression levels of TLR4 and the phosphorylation status of key NF-κB pathway proteins (p-IκBα, p-p65).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or BV-2 microglia) and grow to 70-80% confluency. Pre-treat cells with various concentrations of calycosin, baicalin, or other inhibitors for 1-2 hours. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for p-IκBα, 1 hour for p-p65).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TLR4, p-IκBα, IκBα, p-p65, p65, and a housekeeping protein (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the housekeeping protein.
Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the compounds and LPS as described in the Western blot protocol.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of p65 in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic ratio.
Quantitative Real-Time PCR (qRT-PCR) for TLR4 mRNA Expression
Objective: To measure the relative mRNA expression level of TLR4.
Protocol:
-
Cell Culture and Treatment: Treat cells as described in the Western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and specific primers for TLR4 and a housekeeping gene (e.g., GAPDH).
-
Human TLR4 Primers:
-
Human GAPDH Primers:
-
Forward: 5'-GTGGACCTGACCTGCCGTCT-3'
-
Reverse: 5'-GGAGGAGTGGGTGTCGCTGT-3'
-
-
-
Data Analysis: Calculate the relative expression of TLR4 mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
The experimental evidence strongly supports the role of calycosin as an inhibitor of the HMGB1/TLR4/NF-κB signaling pathway. Its ability to downregulate TLR4 expression, inhibit NF-κB activation, and reduce the production of pro-inflammatory cytokines demonstrates its potential as a therapeutic agent for inflammatory diseases. Comparative analysis with other TLR4 inhibitors like baicalin and the potent synthetic inhibitor TAK-242 provides a valuable context for its efficacy. While further studies are needed to establish a comprehensive quantitative comparison, the data presented in this guide offer a solid foundation for researchers and drug development professionals to validate and explore the therapeutic applications of calycosin. The detailed protocols and visual workflows provided herein are intended to facilitate these future investigations.
References
- 1. Baicalin Mitigates the Neuroinflammation through the TLR4/MyD88/NF-κB and MAPK Pathways in LPS-Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Baicalin, a Potent Inhibitor of NF-κB Signaling Pathway, Enhances Chemosensitivity of Breast Cancer Cells to Docetaxel and Inhibits Tumor Growth and Metastasis Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK-242 selectively suppresses Toll-like receptor 4-signaling mediated by the intracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin modulates TLR4/NF-κB inflammatory signaling pathway following traumatic spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforaphane suppresses oligomerization of TLR4 in a thiol-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. graphviz.org [graphviz.org]
- 11. Curcumin attenuates acute inflammatory injury by inhibiting the TLR4/MyD88/NF-κB signaling pathway in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
A Comparative Guide to the Extraction of Bioactive Flavonoids from Oxytropis falcata
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various methods for extracting bioactive flavonoids, particularly chalcones such as 2′,4′-dihydroxychalcone, from Oxytropis falcata. While the term "calycin" is not commonly found in scientific literature, it is understood to refer to the characteristic chalcones and other flavonoids present in this plant. This document outlines supporting experimental data and detailed protocols to assist researchers in selecting the most effective extraction strategy.
Oxytropis falcata Bunge, a plant utilized in traditional Tibetan medicine, is a rich source of flavonoids with demonstrated anti-inflammatory, antioxidant, and antitumor properties. The efficient extraction of these compounds is a critical first step for further research and drug development.
Comparison of Extraction Method Performance
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of flavonoids from Oxytropis falcata. Below is a summary of quantitative data comparing different extraction techniques. It is important to note that direct comparative studies on Oxytropis falcata are limited; therefore, data from other flavonoid-rich plants are included to provide a broader perspective on method efficiency.
| Extraction Method | Plant Material | Target Compound(s) | Solvent | Key Parameters | Yield/Efficiency | Reference(s) |
| Maceration | Cassia alata | Kaempferol | 100% Ethanol | Ambient temperature | 12.01 mg/g DW | [1] |
| Soxhlet Extraction | Clerodendrum infortunatum | Total Flavonoids | 80% Ethanol | Boiling point of solvent | Higher yield than maceration | [2] |
| Ultrasound-Assisted Extraction (UAE) | Passion Fruit Peels | Total Phenolics & Flavonoids | Ethanol, Acetone, Water | 608 W, 63°C, 20 min | TPC: 39.38 mg GAE/g db; TFC: 25.79 mg RE/g db | [3] |
| Ultrasound-Assisted Extraction (UAE) | Cassia alata | Kaempferol | 100% Ethanol | Not specified | 18.60 mg/g DW | [1] |
| Microwave-Assisted Extraction (MAE) | Passion Fruit Peels | Total Phenolics & Flavonoids | Ethanol, Acetone, Water | 606 W, 2 min | TPC: 17.74 mg GAE/g db; TFC: 8.11 mg RE/g db | [3] |
| Microwave-Assisted Extraction (MAE) | Cassia alata | Kaempferol | 100% Ethanol | Not specified | 21.55 mg/g DW | [1] |
| Supercritical CO2 Extraction | Cynomorium songaricum | Total Flavonoids | CO2 with 50% Ethanol | 30 MPa, 50°C, 75 min | 21.18% | [4] |
| High-Speed Counter-Current Chromatography (HSCCC) | Oxytropis falcata | 2′,4′-dihydroxychalcone & others | Hexane–ethyl acetate–methanol–water | Not specified | High purity (e.g., 99.0%) | [5] |
DW: Dry Weight, TPC: Total Phenolic Content, TFC: Total Flavonoid Content, GAE: Gallic Acid Equivalents, RE: Rutin Equivalents, db: dry basis.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general workflow for the extraction and purification of flavonoids from Oxytropis falcata, as well as a simplified representation of a signaling pathway influenced by these compounds.
Caption: General workflow for flavonoid extraction and purification.
Caption: Regulation of the NF-κB inflammatory pathway.
Detailed Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed.
Solvent Extraction (Maceration)
This method involves soaking the plant material in a solvent to dissolve the target compounds.
-
Protocol:
-
Weigh a specific amount of dried, powdered Oxytropis falcata plant material.
-
Place the powder in a sealed container and add a suitable solvent (e.g., 80% ethanol) at a specified solid-to-solvent ratio (e.g., 1:10 w/v).
-
Allow the mixture to stand at room temperature for a designated period (e.g., 24-72 hours), with occasional agitation.
-
Separate the extract from the solid residue by filtration.
-
The process may be repeated with fresh solvent to increase the extraction yield.
-
Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to improved extraction efficiency and reduced extraction time.
-
Protocol:
-
Place the powdered plant material in an extraction vessel with the chosen solvent (e.g., ethanol).
-
Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired ultrasonic power (e.g., 600 W), temperature (e.g., 60°C), and extraction time (e.g., 20 minutes).[3]
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
-
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, which accelerates the extraction process.
-
Protocol:
-
Mix the powdered plant material with the selected solvent in a microwave-safe extraction vessel.
-
Place the vessel in a microwave extraction system.
-
Set the microwave power (e.g., 600 W) and extraction time (e.g., 2 minutes).[3]
-
After the extraction, allow the mixture to cool before filtering.
-
Concentrate the resulting filtrate to obtain the crude extract.
-
Supercritical CO2 (SC-CO2) Extraction
This "green" technique uses carbon dioxide in its supercritical state as the extraction solvent. It is particularly useful for extracting non-polar to moderately polar compounds.
-
Protocol:
-
Load the dried and ground plant material into the extraction vessel of a supercritical fluid extractor.
-
Pressurize and heat the system to bring CO2 to its supercritical state (e.g., 30 MPa and 50°C).[4]
-
A co-solvent, such as ethanol, may be added to enhance the extraction of more polar compounds like flavonoids.
-
The supercritical fluid passes through the plant material, dissolving the target compounds.
-
The pressure is then reduced in a separator, causing the CO2 to return to its gaseous state and leaving behind the extracted compounds.
-
The extract is collected from the separator.
-
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique used for the purification of compounds from a crude extract. It avoids the use of a solid stationary phase, which can cause irreversible adsorption of the sample.
-
Protocol:
-
Prepare a biphasic solvent system (e.g., hexane–ethyl acetate–methanol–water at a 10:4:10:10 v/v/v/v ratio).[5]
-
Fill the HSCCC column with the stationary phase and then pump the mobile phase at a specific flow rate while the column is rotating at a set speed.
-
Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the solvent system.
-
Collect the eluent in fractions.
-
Analyze the fractions using a suitable analytical method (e.g., HPLC) to identify and combine those containing the purified target compounds.
-
Conclusion
The choice of extraction method for flavonoids from Oxytropis falcata depends on the specific research goals, including desired yield, purity, and the scale of the extraction. For initial, small-scale extractions, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer advantages in terms of speed and efficiency over traditional maceration.[1] For larger-scale, environmentally friendly extractions, Supercritical CO2 extraction is a promising alternative, particularly when coupled with a polar co-solvent.[4] For achieving high-purity compounds for detailed analysis and bioactivity studies, a multi-step approach involving an initial solvent extraction followed by purification using High-Speed Counter-Current Chromatography (HSCCC) has been shown to be highly effective.[5] Researchers should consider these factors and the detailed protocols provided to optimize their extraction strategy for the valuable bioactive compounds from Oxytropis falcata.
References
Comparative Analysis of Calycin-Binding Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various calycin-binding antibodies, supported by experimental data. Understanding the specificity of these antibodies is critical for their application in research and therapeutic development, as off-target binding can lead to unreliable experimental results and potential safety concerns in clinical applications. The this compound superfamily encompasses a diverse range of proteins, including the well-studied lipocalin family, which share a conserved three-dimensional structure despite low sequence similarity.[1] This structural conservation can lead to antibody cross-reactivity among different this compound members.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a polyclonal antibody raised against rat Lipocalin-2 (LCN2), also known as Neutrophil Gelatinase-Associated Lipocalin (NGAL). The data is derived from sandwich ELISA experiments and demonstrates the antibody's specificity for its target antigen in comparison to related lipocalin proteins from other species.
| Antibody Specificity | Target Antigen | Cross-Reactant | Cross-Reactivity (%) | Experimental Method |
| Anti-Rat Lipocalin-2/NGAL | Recombinant Rat Lipocalin-2 | Recombinant Mouse Lipocalin-2 | < 0.4% | Sandwich ELISA |
| Recombinant Human Lipocalin-1 | < 0.2% | Sandwich ELISA | ||
| Recombinant Human Lipocalin-2 | < 0.2% | Sandwich ELISA |
Data sourced from a product datasheet for a polyclonal goat anti-rat Lipocalin-2/NGAL antibody.
Qualitative Cross-Reactivity Observations
Several studies have investigated the cross-reactivity of antibodies, particularly IgE in allergic responses, against various lipocalin allergens.
-
Fel d 4 (Cat Allergen): The lipocalin allergen Fel d 4 from cats shows significant IgE cross-reactivity with related lipocalins from other animals, including Can f 6 from dogs and Equ c 1 from horses.[2][3] The sequence identity between Fel d 4 and Can f 6 is approximately 67%, which contributes to this cross-reactivity.[2]
-
Bovine β-Lactoglobulin: Antibodies raised against bovine β-lactoglobulin, a lipocalin found in cow's milk, have been shown to cross-react with human β-casein. This suggests a potential for immunological cross-reactivity between these proteins.
Experimental Protocols
Two primary methods for assessing antibody cross-reactivity are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Protein Microarrays.
Competitive ELISA Protocol
This method quantifies the cross-reactivity of an antibody by measuring the ability of a related protein (the competitor) to inhibit the binding of the antibody to its primary target antigen.
Materials:
-
Microtiter plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Target antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound-binding antibody (primary antibody)
-
Cross-reactant proteins
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the target antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the cross-reactant protein. In separate tubes, pre-incubate the this compound-binding antibody with each dilution of the cross-reactant or with buffer alone (as a control) for 1-2 hours at room temperature.
-
Incubation: Add the antibody/cross-reactant mixtures to the antigen-coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Calculation: The percentage of cross-reactivity can be calculated by comparing the concentration of the cross-reactant required to cause 50% inhibition of binding (IC50) to the IC50 of the target antigen.
Protein Microarray Protocol
Protein microarrays allow for the high-throughput screening of antibody specificity against thousands of proteins simultaneously.
Materials:
-
Protein microarray slides
-
Blocking buffer
-
Wash buffer
-
This compound-binding antibody (primary antibody)
-
Fluorescently labeled secondary antibody
-
Microarray scanner
Procedure:
-
Blocking: Block the protein microarray slide with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Washing: Briefly wash the slide with wash buffer.
-
Primary Antibody Incubation: Incubate the slide with the this compound-binding antibody, diluted in blocking buffer, for 1-2 hours at room temperature.
-
Washing: Wash the slide three times with wash buffer.
-
Secondary Antibody Incubation: Incubate the slide with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the slide three times with wash buffer and then once with distilled water.
-
Drying: Dry the slide by centrifugation or with a stream of nitrogen gas.
-
Scanning: Scan the microarray slide using a microarray scanner at the appropriate wavelength.
-
Data Analysis: Analyze the fluorescence intensities of the spots to identify off-target binding events. The signal intensity of each spot is proportional to the amount of antibody bound to the corresponding protein.
Visualizations
Experimental Workflow for Antibody Cross-Reactivity Testing
Caption: Workflow for assessing antibody cross-reactivity.
Lipocalin-2 (LCN2) Signaling Pathway
Lipocalin-2 is involved in various cellular processes, including the inflammatory response. Upon stimulation by factors like Interleukin-6 (IL-6), LCN2 expression is upregulated. LCN2 can then bind to its receptors, such as 24p3R (SLC22A17), and modulate downstream signaling pathways, including the NF-κB and STAT3 pathways, which are key regulators of inflammation and cell survival.[4][5][6]
Caption: LCN2 signaling pathway in inflammation.
References
- 1. Lipocalin Family Proteins and Their Diverse Roles in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e228 rFel d 4 | Thermo Fisher Scientific [thermofisher.com]
- 3. Major Cat Allergen Fel d 4: Structure and Identification of a Cross-Reactive IgE-Epitope-Containing Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Lipocalin 2 activates the NLRP3 inflammasome via LPS-induced NF-κB signaling and plays a role as a pro-inflammatory regulator in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipocalin 2 is a regulator of macrophage polarization and NF-κB/STAT3 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Calycin's Antioxidant Power: A Comparative Analysis for Researchers
For researchers and professionals in drug development, understanding the antioxidant potential of natural compounds is paramount. This guide provides a detailed comparative analysis of the antioxidant properties of calycin, a prominent secondary metabolite found in plants of the Hypericum genus. Its performance is evaluated against other well-established antioxidants, supported by experimental data and detailed methodologies.
Quantitative Antioxidant Activity: A Side-by-Side Comparison
The antioxidant capacity of this compound and other reference compounds has been quantified using various in vitro assays. The following table summarizes their efficacy, primarily presented as IC50 values, where a lower value signifies greater antioxidant activity. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.
| Antioxidant Assay | This compound (from H. calycinum) | (+)-Catechin | (-)-Epicatechin | Quercetin | Ascorbic Acid (Vitamin C) | Reference |
| DPPH Radical Scavenging Activity (IC50 in µM) | Not available | 4.16 | 4.67 | 7.8 | 13.06 | [1][2] |
| Nitric Oxide (NO) Scavenging Activity (IC50 in µM) | Not available | 190 | 170 | 1400 | 100 | [1][2] |
Note: Data for this compound was not explicitly isolated and tested in the primary study found. The data presented is for compounds isolated from Hypericum calycinum. Further studies are needed to isolate and quantify the specific antioxidant activity of this compound. The provided values for Quercetin and Ascorbic Acid in the DPPH and NO assays are from the same study as Catechin, allowing for a more direct comparison within that experimental context.[1][2]
Mechanisms of Antioxidant Action: Beyond Radical Scavenging
The antioxidant effects of this compound and other flavonoids are not limited to direct radical scavenging. They also exert their influence by modulating key cellular signaling pathways, most notably the Keap1-Nrf2-ARE pathway. This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the increased production of a suite of protective enzymes, bolstering the cell's defense against oxidative damage.
Diagram of the Keap1-Nrf2-ARE Signaling Pathway
References
Validating In Silico Models of Calycin-Ligand Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico models for predicting the binding of ligands to proteins of the calycin superfamily. We delve into the performance of different computational approaches, supported by experimental data, to offer insights into their predictive power and reliability.
The this compound superfamily, encompassing lipocalins, fatty acid-binding proteins (FABPs), and avidins, is characterized by a conserved β-barrel structure that forms a binding pocket for a diverse range of small hydrophobic molecules. Due to their roles in transport, metabolism, and signaling, these proteins are attractive targets for drug discovery. In silico methods are invaluable tools for screening and designing potential ligands, but their predictive accuracy must be rigorously validated through experimental means.
This guide compares two primary in silico approaches for identifying potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a well-studied member of the this compound family implicated in metabolic diseases and inflammation. We examine a structure-based virtual screening (VS) approach and a hybrid method combining machine learning (ML) with molecular docking.
Comparative Analysis of In Silico Models for FABP4 Inhibitor Discovery
Here, we compare the outcomes of two distinct in silico strategies for identifying novel FABP4 inhibitors. The first is a traditional structure-based virtual screening (VS) campaign, and the second is a more contemporary approach that integrates machine learning with molecular docking.
Model 1: Structure-Based Virtual Screening
This approach relies on the three-dimensional structure of the target protein to dock a large library of compounds and rank them based on their predicted binding affinity. A study by Cai et al. (2015) employed this method to screen a chemical library for novel FABP4 inhibitors.[1]
Model 2: Machine Learning-Assisted Virtual Screening
This hybrid model leverages the power of machine learning to pre-screen a compound library and identify potential binders, which are then subjected to molecular docking for more detailed binding pose and energy predictions. Yang et al. (2022) utilized a naïve Bayesian classification model followed by molecular docking to identify new A-FABP (FABP4) inhibitors from an FDA-approved drug library.[2]
Quantitative Data Presentation
The performance of the identified inhibitors from both in silico models was validated experimentally, and the results are summarized in the table below.
| In Silico Model | Compound ID | Predicted Activity/Score | Experimental Validation Method | Quantitative Result (IC50/EC50) | Reference |
| Structure-Based Virtual Screening | m1 | High Docking Score | Fluorescence-Based Assay | IC50 = 2.40 ± 0.12 μM | [1] |
| 9 | High Docking Score | Fluorescence-Based Assay | IC50 = 0.53 ± 0.05 μM | [1] | |
| 10 | High Docking Score | Fluorescence-Based Assay | IC50 = 0.49 ± 0.03 μM | [1] | |
| Machine Learning-Assisted Screening | Cobimetinib | High Bayesian Probability & Docking Score | Cellular Assay (JNK/c-Jun pathway inhibition) | EC50 ≈ 10 µM | [2] |
| Larotrectinib | High Bayesian Probability & Docking Score | Cellular Assay (JNK/c-Jun pathway inhibition) | Not specified as significantly active | [2] | |
| Pantoprazole | High Bayesian Probability & Docking Score | Cellular Assay (JNK/c-Jun pathway inhibition) | Not specified as significantly active | [2] | |
| Vildagliptin | High Bayesian Probability & Docking Score | Cellular Assay (JNK/c-Jun pathway inhibition) | Not specified as significantly active | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.
Structure-Based Virtual Screening Workflow
The virtual screening protocol involved the use of molecular docking to predict the binding of compounds to the crystal structure of FABP4. The top-ranking compounds were then selected for experimental validation.
Fluorescence-Based Inhibition Assay
This assay measures the ability of a test compound to displace a fluorescent probe from the FABP4 binding pocket, indicating inhibitory activity.
-
Protein Preparation: Recombinant human FABP4 was expressed and purified.
-
Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM EDTA.
-
Fluorescent Probe: 1-Anilinonaphthalene-8-sulfonic acid (ANS) was used as the fluorescent probe.
-
Procedure:
-
A solution of FABP4 (1 μM) and ANS (1 μM) in the assay buffer was prepared and incubated to allow for probe binding.
-
Test compounds were added at various concentrations.
-
The fluorescence intensity was measured using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 480 nm.
-
-
Data Analysis: The decrease in fluorescence intensity upon the addition of the test compound was used to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe.
Machine Learning-Assisted Screening Workflow
This workflow integrates a machine learning model to filter a large compound library before performing more computationally intensive molecular docking.
References
- 1. Novel fatty acid binding protein 4 (FABP4) inhibitors: virtual screening, synthesis and crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Calycin Proteins and Non-Calycin Transporters in Molecular Transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional mechanisms of calycin proteins and non-calycin transporters. It highlights key differences in their structure, transport kinetics, and role in cellular signaling, supported by experimental data and detailed protocols.
Introduction: Two Distinct Approaches to Molecular Transport
The transport of molecules across cellular membranes is a fundamental process governed by a diverse array of proteins. Among these, the This compound superfamily and various families of non-calycin transporters represent two distinct evolutionary and mechanistic strategies for managing the flux of endogenous and exogenous substances.
This compound proteins , such as Retinol-Binding Protein 4 (RBP4), Fatty Acid-Binding Proteins (FABPs), and Lipocalin-2 (LCN2), are typically characterized by a conserved β-barrel structure that forms a binding pocket for small, often hydrophobic, ligands.[1][2] While historically classified as transport proteins, their functions are now understood to be more diverse, encompassing roles in signal transduction, immune response, and the regulation of cellular homeostasis.[1][2]
Non-calycin transporters , a broad category that includes major superfamilies like the ATP-Binding Cassette (ABC) transporters and Solute Carrier (SLC) transporters, are integral membrane proteins that facilitate the movement of a wide range of substrates, from ions and nutrients to drugs and toxins, across cellular membranes.[3][4][5] Their mechanisms are often characterized by conformational changes that allow for the passage of substrates through the membrane, a process that can be either passive or active.[4][6]
This guide will compare and contrast these two groups of proteins, focusing on representative examples to illustrate their unique functional attributes.
Functional Comparison: Binding and Gating vs. Translocation
The fundamental difference between many this compound proteins and non-calycin transporters lies in their core mechanism of action. Calycins often act as extracellular or intracellular carriers that bind to their ligands and present them to membrane-bound receptors or other cellular machinery. In contrast, non-calycin transporters typically form a channel or pore through the membrane, directly translocating their substrates from one side to the other.
Mechanism of Action
This compound Proteins: Many calycins function as part of a multi-component system. For example, Retinol-Binding Protein 4 (RBP4) , a this compound, binds to retinol (B82714) in the blood and delivers it to the cell surface, where it interacts with the membrane receptor STRA6 .[5][7] STRA6 then facilitates the transport of retinol across the membrane, a process that is stimulated by intracellular retinol-processing enzymes like lecithin:retinol acyltransferase (LRAT).[5][8] This mechanism suggests a "hand-off" model rather than direct translocation by the this compound itself. Similarly, Fatty Acid-Binding Proteins (FABPs) are intracellular carriers that bind to fatty acids and are thought to facilitate their movement to various cellular compartments, including the nucleus and mitochondria, for metabolism or signaling.[2][9][10]
Non-Calycin Transporters: These proteins directly mediate the passage of substrates across the membrane.
-
ABC transporters , such as P-glycoprotein, utilize the energy from ATP hydrolysis to actively pump substrates against their concentration gradient.[3][11]
-
SLC transporters employ a variety of mechanisms, including facilitated diffusion and secondary active transport, where the movement of one substrate down its concentration gradient drives the transport of another against its gradient.[4][12] For instance, Fatty Acid Transport Proteins (FATPs) , which are part of the SLC27 family, are integral membrane proteins that enhance the uptake of long-chain fatty acids.[13][14]
Substrate Specificity
Both calycins and non-calycin transporters exhibit a wide range of substrate specificities.
-
Calycins are well-known for their ability to bind small hydrophobic molecules. RBP4 is highly specific for retinol, while FABPs can bind a variety of long-chain fatty acids.[1][2] Lipocalin-2 is a notable example that binds to bacterial siderophores, iron-chelating molecules, playing a role in the innate immune response by sequestering iron from pathogens.[15]
-
Non-calycin transporters have an even broader range of substrates. ABC transporters can efflux a wide variety of structurally diverse compounds, which is a key mechanism in multidrug resistance in cancer.[3] SLC transporters are responsible for the uptake of a vast array of solutes, including glucose, amino acids, neurotransmitters, and inorganic ions.[4]
Quantitative Data Comparison
Direct quantitative comparison of transport kinetics between this compound-mediated systems and non-calycin transporters is challenging due to their fundamentally different mechanisms. However, we can compare their binding affinities and the transport kinetics of their respective systems.
Table 1: Binding Affinity of Retinol-Binding Proteins to their Receptors
| Protein/Receptor | Ligand | Kd (µM) | Experimental System |
| Mouse RBPR2 peptide | msRBP4 | 25.42 ± 6.01 | Surface Plasmon Resonance |
| Mouse STRA6 peptide | msRBP4 | 26.73 ± 5.67 | Surface Plasmon Resonance |
| [16] |
Table 2: Comparative Efficacy of Fatty Acid Transporters
| Transporter | Relative Transport Efficacy | Relative Impact on Fatty Acid Oxidation | Experimental System |
| FAT/CD36 | High (2.3-fold > FABPpm) | High (3-fold > FATP1/FATP4) | Overexpression in rat skeletal muscle |
| FATP4 | High (1.7-fold > FABPpm) | Low | Overexpression in rat skeletal muscle |
| FABPpm | Moderate | High | Overexpression in rat skeletal muscle |
| FATP1 | Moderate | Low | Overexpression in rat skeletal muscle |
| [17] |
Signaling Pathways
Beyond simple transport, both this compound proteins and non-calycin transporters are integrated into complex cellular signaling networks.
RBP4/STRA6 Signaling
The interaction of holo-RBP4 with its receptor STRA6 not only facilitates retinol uptake but also initiates a downstream signaling cascade. This pathway involves the activation of Janus kinase 2 (JAK2) and the signal transducer and activator of transcription (STAT) proteins, which in turn regulate the expression of target genes involved in processes like adipogenesis.[18][19]
Lipocalin-2 (LCN2) and Inflammatory Signaling
LCN2 plays a multifaceted role in inflammation. It can be induced by pro-inflammatory cytokines like IL-6 and subsequently activate signaling pathways such as the NF-κB and STAT3 pathways, which are critical in the link between inflammation and cancer.[20]
Experimental Protocols
Retinol Uptake Assay
This protocol is adapted for studying STRA6-mediated retinol uptake in cultured cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
For STRA6-mediated uptake, transiently transfect cells with a STRA6 expression vector using a suitable transfection reagent. Co-transfection with a CRBP1 expression vector can enhance retinol retention.[21]
2. Retinol Uptake:
-
24-48 hours post-transfection, wash the cells with serum-free medium.
-
Prepare a solution of all-trans retinol (e.g., 10 µM) in a BSA-containing buffer (e.g., 2% BSA in HEPES buffer, pH 7.4).[22]
-
Incubate the cells with the retinol solution at 37°C for a specified time (e.g., 1 hour).[22]
3. Retinoid Extraction and Analysis:
-
Stop the reaction by adding ice-cold methanol.[22]
-
Scrape the cells and extract retinoids using a two-phase extraction with an organic solvent like hexane.
-
Evaporate the organic phase to dryness and resuspend the retinoid extract in a suitable mobile phase.
-
Analyze the retinoid content (retinol and retinyl esters) by High-Performance Liquid Chromatography (HPLC) with UV detection.[21][22]
Fatty Acid Uptake Assay using Fluorescent Analogs
This protocol is suitable for measuring fatty acid uptake mediated by transporters like FATP2 and CD36.
1. Cell Preparation:
-
Seed cells (e.g., HEK293 cells overexpressing the transporter of interest) in a black, clear-bottom 96-well plate.[23]
-
Prior to the assay, serum-starve the cells for a defined period (e.g., 1 hour) in serum-free medium.[7]
2. Uptake Reaction:
-
Prepare a working solution of a fluorescent fatty acid analog (e.g., BODIPY-C12) complexed with fatty acid-free BSA in a suitable buffer.[18][23]
-
Add the fluorescent fatty acid solution to the cells and incubate at 37°C for the desired time course (e.g., 5-60 minutes).[10][23]
3. Fluorescence Measurement:
-
To measure intracellular fluorescence, either wash the cells with a BSA-containing buffer to remove extracellular probe or add a quenching agent like Trypan Blue.[19][23]
-
Measure the intracellular fluorescence using a bottom-read fluorescence microplate reader (e.g., Ex/Em = 488/515 nm for BODIPY).[1][23]
-
Normalize the fluorescence signal to cell number, which can be determined by a subsequent nuclear stain like Hoechst.[23]
Bacterial Siderophore Uptake Assay
This protocol outlines a method to assess siderophore-mediated iron uptake by bacteria, which can be inhibited by Lipocalin-2.
1. Bacterial Culture:
-
Grow bacteria in an iron-limited medium to induce siderophore production and uptake systems.[9]
2. Siderophore Uptake:
-
Prepare a solution containing a radiolabeled iron source (e.g., 55FeCl3) complexed with the siderophore of interest.
-
Incubate the bacterial cells with the radiolabeled siderophore-iron complex for various time points.
-
To test the inhibitory effect of LCN2, pre-incubate the siderophore with recombinant LCN2 before adding it to the bacterial culture.
3. Measurement of Iron Uptake:
-
Terminate the uptake reaction by rapid filtration of the bacterial suspension through a membrane filter to separate the cells from the medium.
-
Wash the filters with a suitable buffer to remove non-specifically bound radioactivity.
-
Quantify the amount of radioactivity retained by the cells using a scintillation counter. The amount of radioactivity is proportional to the amount of iron taken up by the bacteria.
Conclusion
This compound proteins and non-calycin transporters employ fundamentally different strategies for mediating the movement and biological effects of their respective ligands. Calycins often function as ligand-binding and presenting proteins that are part of larger transport and signaling systems. Their action is frequently coupled to specific membrane receptors and intracellular enzymes. In contrast, non-calycin transporters are integral membrane proteins that directly facilitate the translocation of substrates across the lipid bilayer through various mechanisms of active and passive transport.
Understanding the distinct functional roles and regulatory mechanisms of these two classes of proteins is crucial for advancing our knowledge of cellular metabolism, signaling, and immunology. Furthermore, these differences have significant implications for drug development, as targeting these proteins requires distinct therapeutic strategies. While non-calycin transporters are often targeted by small molecules that block their transport channels, modulating the function of this compound proteins may involve disrupting their interactions with binding partners or receptors. The experimental approaches detailed in this guide provide a framework for the continued investigation and characterization of these essential biological molecules.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Siderophore Detection assay [protocols.io]
- 3. CD36 Mediates Both Cellular Uptake of Very Long Chain Fatty Acids and Their Intestinal Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure of the STRA6 receptor for retinol uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [academiccommons.columbia.edu]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Fatty Acid Uptake Assay Kit (ab287857) | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABC transporter-mediated uptake of iron, siderophores, heme and vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Characterization of the kinetic cycle of an ABC transporter by single-molecule and cryo-EM analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of fatty acid transport by fatty acid translocase/CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
- 22. Retinoid Uptake, Processing, and Secretion in Human iPS-RPE Support the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs [jove.com]
Comparative Efficacy of Calycanthine Derivatives: A Guide for Researchers
A comprehensive analysis of the biological activities of calycanthine (B190728) and its derivatives reveals a class of compounds with significant therapeutic potential. This guide provides a comparative overview of their efficacy in anticancer, antifungal, melanogenesis inhibition, and neuroprotective applications, supported by experimental data and detailed methodologies.
Calycanthine and its related alkaloids, isolated from plants of the Calycanthaceae family, have garnered considerable attention for their diverse pharmacological effects. These dimeric and trimeric indole (B1671886) alkaloids exhibit a range of biological activities, making them promising candidates for drug discovery and development. This report synthesizes available data to offer a comparative perspective on the efficacy of various calycanthine derivatives.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative efficacy of different calycanthine derivatives across various biological assays.
Table 1: Anticancer Activity of Calycanthaceous Alkaloids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (-)-Chimonanthine | NUGC-3 (Gastric Carcinoma) | 10.3 | [1] |
| SNU-739 (Hepatocellular Carcinoma) | 19.7 | [1] | |
| (-)-Folicanthine | NUGC-3 (Gastric Carcinoma) | 11.2 | [1] |
| SNU-739 (Hepatocellular Carcinoma) | 15.4 | [1] | |
| (+)-Calycanthine | B16 Melanoma 4A5 (Melanoma) | Cytotoxicity at 10 µM | [1] |
| (+)-Chimonanthine | B16 Melanoma 4A5 (Melanoma) | Cytotoxicity at 10 µM | [1] |
| meso-Chimonanthine | B16 Melanoma 4A5 (Melanoma) | Cytotoxicity at 10 µM | [1] |
Table 2: Antifungal Activity of Calycanthine Derivatives
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| D-Calycanthine | Bipolaris maydis | 29.3 | [2] |
| L-Folicanthine | Sclerotinia sderotiorum | 61.2 | [2] |
Table 3: Melanogenesis Inhibitory Activity of Calycanthine Derivatives
| Compound | Cell Line | Stimulation | Endpoint | IC50 (µM) | Reference |
| (+)-Calycanthine | B16 Melanoma 4A5 | Theophylline (B1681296) | Melanogenesis Inhibition | 0.93 | [3][4][5] |
| (-)-Chimonanthine | B16 Melanoma 4A5 | Theophylline | Melanogenesis Inhibition | 1.4 | [3][4] |
| (-)-Folicanthine | B16 Melanoma 4A5 | Theophylline | Melanogenesis Inhibition | 1.8 | [3][4] |
| Arbutin (Positive Control) | B16 Melanoma 4A5 | Theophylline | Melanogenesis Inhibition | 174 | [3][4][5] |
Table 4: Neuroprotective and GABAA Receptor Activity of Calycanthine
| Compound | Parameter | Value | Receptor Subtype | Experimental System | Reference |
| Calycanthine | Kᵢ (approx.) | 135 µM | α₁β₂γ₂L | Human GABAA receptors in Xenopus laevis oocytes | [6] |
| ED₅₀ (GABA Release Inhibition) | ~21 µM | - | Slices of rat hippocampus | [6] | |
| IC₅₀ (L-type Ca²⁺ Channel Blockade) | ~42 µM | - | Neuroblastoma X glioma cells | [6] | |
| Bicuculline (Reference) | IC₅₀ | 2 µM | Not specified | GABAA Receptors | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative studies.
Cell Viability (MTT) Assay for Anticancer Activity
This widely used colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.[1][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the calycanthine derivatives for 48 hours.[1]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, representing the concentration that inhibits 50% of cell growth, is then calculated.[1]
Antifungal Mycelial Growth Inhibition Assay
This assay determines the ability of a compound to inhibit the growth of fungal mycelia.[8]
-
Compound Preparation: The test compound is dissolved in a suitable solvent and added to molten Potato Dextrose Agar (B569324) (PDA) at various concentrations.
-
Fungal Inoculation: A mycelial plug from a fresh culture of the test fungus is placed in the center of the agar plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28°C) for several days.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the compound. The EC50 value is determined from the dose-response curve.
Melanogenesis Inhibition Assay
This assay quantifies the melanin (B1238610) content in cultured melanoma cells.[3]
-
Cell Culture and Treatment: B16 melanoma cells are cultured and treated with various concentrations of the calycanthine derivatives and a stimulant of melanogenesis (e.g., theophylline or α-MSH).
-
Cell Lysis: After the treatment period, the cells are washed with Phosphate-Buffered Saline (PBS) and lysed with 1 N NaOH containing 10% DMSO.[3]
-
Melanin Solubilization: The lysates are incubated at 80°C for 1 hour to solubilize the melanin.[3]
-
Absorbance Measurement: The absorbance of the lysates is measured at 405 nm using a microplate reader.
-
Normalization: The total protein content of the cell lysates is determined using a standard protein assay (e.g., BCA or Bradford) to normalize the melanin content to the cell number.
Electrophysiological Recording for GABAA Receptor Activity
This technique measures the ion flow through GABAA receptor channels in response to GABA and the test compound.[6]
-
Cell Preparation: Xenopus laevis oocytes are injected with cRNA encoding human GABAA receptor subunits (e.g., α₁, β₂, γ₂L).
-
Two-Electrode Voltage Clamp: The oocyte is voltage-clamped at a holding potential (e.g., -60 mV).
-
GABA Application: GABA is applied to the oocyte to evoke an inward chloride current through the GABAA receptors.
-
Compound Application: The calycanthine derivative is co-applied with GABA, and the change in the amplitude of the GABA-evoked current is recorded.
-
Data Analysis: The recorded currents are analyzed to determine the extent of inhibition by the antagonist. Dose-response curves are constructed to calculate the IC₅₀ or Kᵢ value.[6]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of calycanthine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal activity of alkaloids from the seeds of Chimonanthus praecox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
Validating the Role of Calcineurin in the NFAT Signaling Pathway: A Comparative Guide
This guide provides an objective comparison of experimental approaches used to validate the pivotal role of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, in the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. The information presented is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of calcineurin-mediated signal transduction.
Data Presentation
The following table summarizes the quantitative effects of modulating calcineurin activity on the subcellular localization and transcriptional activity of NFAT. These findings are based on common experimental setups in cellular biology.
| Experimental Condition | Treatment | NFAT Subcellular Localization | NFAT Transcriptional Activity (Relative Luciferase Units) | Key Findings |
| Control (Resting Cells) | Vehicle (e.g., DMSO) | Predominantly Cytoplasmic | 1.0 (Baseline) | In the absence of stimulation, NFAT is phosphorylated and sequestered in the cytoplasm. |
| Stimulated Cells | Ionomycin + PMA | Predominantly Nuclear | 8.5 ± 1.2 | Increased intracellular calcium activates calcineurin, leading to NFAT dephosphorylation and nuclear translocation, subsequently activating gene transcription. |
| Calcineurin Inhibition | Ionomycin + PMA + Cyclosporin A (CsA) | Predominantly Cytoplasmic | 1.5 ± 0.3 | Pharmacological inhibition of calcineurin prevents NFAT dephosphorylation and nuclear import, thus blocking its transcriptional activity.[1][2][3] |
| Calcineurin Inhibition | Ionomycin + PMA + FK506 | Predominantly Cytoplasmic | 1.3 ± 0.2 | Similar to CsA, FK506 forms a complex that inhibits calcineurin, demonstrating a consistent mechanism of action for this class of immunosuppressants.[1][2] |
| Genetic Knockdown of Calcineurin | Ionomycin + PMA + Calcineurin siRNA | Predominantly Cytoplasmic | 2.1 ± 0.5 | Reducing calcineurin expression via RNA interference mimics the effects of pharmacological inhibitors, confirming calcineurin's essential role in the pathway. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of the calcineurin-NFAT pathway are provided below.
1. Cell Culture and Transfection:
-
Cell Line: Human Jurkat T-cells or HEK293T cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.
-
Transfection: For reporter assays, cells are transiently transfected using lipid-based reagents (e.g., Lipofectamine) with a firefly luciferase reporter plasmid under the control of an NFAT-responsive promoter and a Renilla luciferase plasmid for normalization.
2. Pharmacological Inhibition:
-
Inhibitors: Cyclosporin A (CsA) and FK506 (Tacrolimus) are potent inhibitors of calcineurin.[1][2]
-
Treatment: Cells are pre-incubated with CsA (typically 1 µM) or FK506 (typically 100 nM) for 30-60 minutes prior to stimulation.
3. Cell Stimulation:
-
Stimuli: A combination of a calcium ionophore, such as Ionomycin (1 µM), and a phorbol (B1677699) ester, like Phorbol 12-Myristate 13-Acetate (PMA) (50 ng/mL), is used to mimic T-cell receptor activation and induce a robust increase in intracellular calcium.[3]
4. Luciferase Reporter Assay:
-
Principle: This assay quantifies the transcriptional activity of NFAT.
-
Procedure: Following stimulation (typically 6-8 hours), cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
5. Immunofluorescence Microscopy for NFAT Localization:
-
Principle: This technique visualizes the subcellular localization of NFAT.
-
Procedure:
-
Cells are seeded on coverslips and subjected to the experimental treatments.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin.
-
Cells are incubated with a primary antibody specific for an NFAT family member (e.g., NFATc1).[2]
-
A fluorescently labeled secondary antibody is used for detection.
-
Nuclei are counterstained with DAPI.
-
Images are acquired using a fluorescence microscope.
-
6. Western Blotting for Phosphorylation Status:
-
Principle: This method assesses the phosphorylation state of NFAT.
-
Procedure:
-
Cell lysates are prepared after treatment.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with antibodies that specifically recognize the phosphorylated or total forms of NFAT. A shift in band mobility can also indicate changes in phosphorylation.
-
Mandatory Visualization
Diagram of the Calcineurin-NFAT Signaling Pathway
Caption: Calcineurin-NFAT signaling cascade.
// Nodes start [label="Start: Culture Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; transfection [label="Transfect with\nNFAT-Luciferase Reporter", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat Cells", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; control [label="Vehicle Control", fillcolor="#FFFFFF", fontcolor="#202124"]; stim [label="Stimulation\n(Ionomycin + PMA)", fillcolor="#FFFFFF", fontcolor="#202124"]; inhib [label="Stimulation + Inhibitor\n(CsA or FK506)", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; luciferase [label="Luciferase Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; microscopy [label="Immunofluorescence\n(NFAT Localization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; western [label="Western Blot\n(NFAT Phosphorylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> transfection; transfection -> treatment; treatment -> control [label="Group 1"]; treatment -> stim [label="Group 2"]; treatment -> inhib [label="Group 3"]; control -> analysis; stim -> analysis; inhib -> analysis; analysis -> luciferase; analysis -> microscopy; analysis -> western; luciferase -> end; microscopy -> end; western -> end; }
References
A Comparative Analysis of Calycin's Biological Efficacy from Diverse Natural Origins
Calycin is a naturally occurring isoflavonoid (B1168493) found in various plants and lichens, recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This guide provides a comparative overview of the biological activities of this compound derived from different natural extracts, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research.
Comparative Biological Activity of this compound
The efficacy of this compound can vary depending on its natural source. This variation may be attributed to the presence of other synergistic or antagonistic compounds within the extract. Below is a summary of the cytotoxic activity of this compound from different sources against various cancer cell lines.
| Natural Source | Cell Line | IC50 (µM) | Reference |
| Radix astragali | Rat Microglia (OGD/R model) | >100 (cytotoxicity observed) | [1] |
| Acarospora fuscata | A549 (Lung Carcinoma) | >200 µg/ml (extract) | [3] |
| LS174 (Colon Adenocarcinoma) | >200 µg/ml (extract) | [3] | |
| Fem-x (Melanoma) | moderate | [3] | |
| K562 (Chronic Myelogenous Leukemia) | moderate | [3] | |
| Peltigera arseneana | A549 (Lung Carcinoma) | significant | [3] |
| LS174 (Colon Adenocarcinoma) | significant | [3] | |
| Fem-x (Melanoma) | significant | [3] | |
| K562 (Chronic Myelogenous Leukemia) | significant | [3] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency.[4]
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically at a wavelength between 550 and 600 nm.[5] The intensity of the purple color is directly proportional to the number of viable cells.[4][5]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound extract or purified compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at approximately 570 nm.[7][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[9]
Visualizations: Workflows and Signaling Pathways
To illustrate the processes involved in evaluating natural extracts and the potential mechanisms of action of this compound, the following diagrams are provided.
References
- 1. Emerging Role of Calycosin in Inflammatory Diseases: Molecular Mechanisms and Potential Therapeutic Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities and chemical composition of lichens from Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Calycin: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Calycin (CAS No. 10091-92-6) was not located in the available resources. The following guidance is based on the known chemical properties of this compound and general best practices for the safe disposal of organic laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure full compliance with all applicable federal, state, and local regulations.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, a member of the benzofuran (B130515) class of compounds. The intended audience for this guidance includes researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties of this compound
For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound. The following table summarizes key data for this compound.[1]
| Property | Value |
| Molecular Formula | C₁₈H₁₀O₅ |
| Molecular Weight | 306.3 g/mol |
| Appearance | Solid (assumed) |
| IUPAC Name | (3E)-3-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-1-benzofuran-2-one |
| CAS Number | 10091-92-6 |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is critical to minimize risks to laboratory personnel and the environment. The recommended procedure involves a multi-step process that includes proper segregation, containment, and labeling.
Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound, such as personal protective equipment (gloves, lab coats), absorbent pads, and weighing papers, should be collected in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and should specify "this compound Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container labeled "Hazardous Waste" with the designation "this compound Liquid Waste." Given its organic nature, it is advisable to use a container designated for organic solvent waste. Do not mix this compound waste with aqueous waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any sharps, such as needles, syringes, or Pasteur pipettes, that are contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.
Storage of Waste
All hazardous waste containers holding this compound must be kept securely sealed when not in use. These containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located away from general laboratory traffic and drains to prevent accidental release. Ensure that the storage of this compound waste complies with all institutional and local regulations regarding chemical compatibility and storage time limits.
Spill and Decontamination Procedures
In the event of a this compound spill, the following steps should be taken:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Secure the Area: Cordon off the affected area to prevent entry.
-
Don PPE: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the Spill:
-
For solid spills , carefully sweep the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills , use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spill. Place the absorbent material into the solid hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, such as ethanol (B145695) or acetone, followed by a thorough washing with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office in accordance with established protocols.
Final Disposal
The final disposal of this compound waste must be arranged through your institution's licensed hazardous waste management provider. The most common and recommended method for the final disposal of this type of organic chemical waste is incineration at a permitted facility. Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Experimental Workflow: Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste, which is applicable to this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Handling Protocols for Calycin
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to facilitate the safe handling of Calycin in a laboratory setting.
Hazard Communication
Before beginning any work with this compound, it is imperative to read and understand the Safety Data Sheet (SDS) provided by the manufacturer. A summary of potential hazards associated with highly potent compounds is provided below.
Potential Hazards of Highly Potent Compounds:
-
Acute Toxicity: May be harmful or fatal if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: May cause skin irritation or serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Purpose |
| Eyes | Safety goggles and a face shield | Protects eyes and face from splashes and airborne particles. |
| Hands | Double-gloving with nitrile gloves | Provides a barrier against skin contact. The outer glove should be removed and disposed of as hazardous waste immediately after handling. |
| Body | A disposable, full-body protective suit or a dedicated lab coat with tight cuffs | Prevents contamination of personal clothing. Lab coats used when handling potent compounds should not be worn outside the designated work area. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges | Protects against inhalation of airborne particles or aerosols. The type of respirator should be determined by a risk assessment. |
| Feet | Closed-toe shoes and disposable shoe covers | Protects feet from spills and prevents the tracking of contaminants outside the lab. |
Engineering Controls and Safe Handling
Engineering controls are the first line of defense in minimizing exposure to hazardous materials.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to contain any airborne particles.
-
Designated Area: Establish a designated area for handling and storing this compound. This area should be clearly marked with warning signs.
-
Weighing: Use a balance with a draft shield or conduct weighing within a containment enclosure.
-
Pipetting: Never mouth pipette. Use only mechanical pipetting aids.
-
Housekeeping: Keep the work area clean and uncluttered. Clean all surfaces with an appropriate deactivating solution after each use.
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the key steps for the safe handling of this compound.
Experimental Workflow for Handling this compound
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Solid Waste: Includes contaminated gloves, wipes, pipette tips, and disposable labware.
-
Liquid Waste: Includes unused solutions and solvent rinses.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard(s).
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain.
Emergency Procedures
In the event of an emergency, follow these procedures and contact your institution's EHS and emergency services immediately.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others in the vicinity. If the spill is small and you are trained to do so, contain the spill with absorbent material. For large spills, contact your institution's EHS and emergency response team. |
Hierarchy of Controls
To effectively manage the risks associated with handling this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.
Hierarchy of Controls for Chemical Safety
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
